Product packaging for Diiodosilane(Cat. No.:CAS No. 13465-83-3)

Diiodosilane

Cat. No.: B1630498
CAS No.: 13465-83-3
M. Wt: 283.91 g/mol
InChI Key: AIHCVGFMFDEUMO-UHFFFAOYSA-N
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Description

Diiodosilane is a useful research compound. Its molecular formula is H2I2Si and its molecular weight is 283.91 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula H2I2Si B1630498 Diiodosilane CAS No. 13465-83-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13465-83-3

Molecular Formula

H2I2Si

Molecular Weight

283.91 g/mol

IUPAC Name

diiodosilane

InChI

InChI=1S/H2I2Si/c1-3-2/h3H2

InChI Key

AIHCVGFMFDEUMO-UHFFFAOYSA-N

SMILES

[SiH2](I)I

Canonical SMILES

[SiH2](I)I

Other CAS No.

13760-02-6

Pictograms

Flammable; Corrosive; Irritant

Origin of Product

United States

Foundational & Exploratory

The Dawn of Diiodosilane Chemistry: A Technical Guide to Its Discovery and Early Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodosilane (H₂SiI₂), a molecule of fundamental interest in silicon chemistry, has seen a resurgence in applications ranging from semiconductor manufacturing to specialized organic synthesis. To fully appreciate its modern utility, it is crucial to understand its origins. This technical guide delves into the discovery and early research of this compound, providing a detailed account of its initial synthesis, characterization, and the foundational experimental work that paved the way for its contemporary applications. The content herein is curated for researchers, scientists, and drug development professionals who require a deep understanding of this reactive silicon compound.

The Seminal Synthesis: Emeléus, Maddock, and Reid (1941)

The first documented synthesis of this compound was reported in 1941 by H. J. Emeléus, A. G. Maddock, and C. Reid.[1][2][3] Their pioneering work involved the reaction of silane (B1218182) (SiH₄) with hydrogen iodide (HI) using aluminum iodide (AlI₃) as a catalyst. This reaction yielded a mixture of iodosilanes, including monoiodosilane (SiH₃I), this compound (SiH₂I₂), triiodosilane (SiHI₃), and tetraiodosilane (SiI₄).

Experimental Protocol: Synthesis of Mixed Iodosilanes

The following protocol is based on the description of the experiment by Emeléus, Maddock, and Reid.

Objective: To synthesize a mixture of iodosilanes, including this compound, through the catalyzed reaction of silane and hydrogen iodide.

Materials:

  • Silane (SiH₄) gas

  • Hydrogen Iodide (HI) gas

  • Aluminum Iodide (AlI₃) as a solid catalyst

Apparatus: A glass reaction vessel suitable for gas-phase reactions at elevated temperatures, equipped with a means to introduce and circulate gases and to collect condensable products.

Procedure:

  • A mixture of silane and hydrogen iodide gas was passed over a heated aluminum iodide catalyst.

  • The reaction products were passed through a series of cold traps to condense the iodosilane (B88989) mixture.

  • The condensed liquid, a mixture of SiH₃I, SiH₂I₂, SiHI₃, and SiI₄, was then subjected to fractional distillation to separate the components.

Reaction Pathway:

G SiH4 Silane (SiH4) Reaction Reaction SiH4->Reaction HI Hydrogen Iodide (HI) HI->Reaction Catalyst Aluminum Iodide (AlI3) Catalyst->Reaction Mixture Mixture of Iodosilanes (SiH3I, SiH2I2, SiHI3, SiI4) Reaction->Mixture

Caption: Synthesis of iodosilanes from silane and hydrogen iodide.

Early Characterization and Physical Properties

The initial characterization of this compound relied on classical analytical methods and the determination of its physical properties. The separation of the iodosilane mixture produced in the initial synthesis was a significant challenge for early researchers.

PropertyValue
Molecular Formula H₂SiI₂
Molecular Weight 283.91 g/mol
Melting Point -1 °C
Boiling Point 56-60 °C at 25 mmHg
Density 2.834 g/mL at 25 °C
Appearance Colorless liquid
Solubility Highly soluble in hydrocarbons and chlorinated solvents. Reacts with oxygen- and nitrogen-containing solvents.
Moisture Sensitivity Reacts extremely rapidly with atmospheric moisture.

Subsequent Early Synthetic Developments

While the work of Emeléus and his colleagues laid the groundwork, other synthetic methods were explored in the decades that followed. A notable early alternative involved the reaction of phenylsilane (B129415) with iodine. This method offered a different pathway to this compound, avoiding the direct use of highly flammable silane gas.

Experimental Protocol: Synthesis from Phenylsilane and Iodine

Objective: To synthesize this compound from phenylsilane and iodine.

Materials:

Apparatus: A reaction flask equipped with a stirrer, a dropping funnel, and a cooling bath.

Procedure:

  • Iodine is dissolved in a suitable solvent (e.g., chloroform (B151607) or dichloromethane) in the reaction flask and cooled to a low temperature (e.g., -40 to 0 °C).

  • A solution of phenylsilane and a catalytic amount of ethyl acetate is added dropwise to the iodine solution with stirring.

  • The reaction mixture is allowed to react for a specific period.

  • The resulting mixture is then subjected to vacuum rectification to isolate the this compound product.

Reaction Pathway:

G Phenylsilane Phenylsilane Reaction Reaction Phenylsilane->Reaction Iodine Iodine Iodine->Reaction Catalyst Ethyl Acetate Catalyst->Reaction This compound This compound Reaction->this compound Benzene Benzene Reaction->Benzene

Caption: Synthesis of this compound from phenylsilane and iodine.

Early Spectroscopic Investigations

The advent of spectroscopic techniques in the mid-20th century provided powerful new tools for the characterization of molecules like this compound.

Infrared Spectroscopy

Early infrared (IR) spectroscopic studies of this compound were crucial in determining its molecular structure and vibrational modes. The IR spectra of SiH₂I₂ were recorded in the gaseous, liquid, and solid phases.[4] The key observed bands include those corresponding to the Si-H stretching and bending frequencies, as well as the Si-I stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The development of Nuclear Magnetic Resonance (NMR) spectroscopy provided further insights into the structure of this compound. Early ¹H NMR studies of this compound produced from the iodination of deuterated silane showed a triplet hydrogen resonance, confirming the presence of two hydrogen atoms attached to the silicon atom.[5]

Conclusion

The discovery and early research on this compound chemistry, initiated by the seminal work of Emeléus, Maddock, and Reid, laid a critical foundation for the subsequent exploration and application of this versatile molecule. The initial synthesis, though yielding a mixture of products, demonstrated the feasibility of creating Si-I bonds in silanes. Subsequent developments in synthesis and the application of then-emerging spectroscopic techniques provided a deeper understanding of the structure and properties of this compound. This early work continues to be relevant for modern researchers who utilize this compound in a wide array of chemical transformations.

References

Diiodosilane: An In-depth Technical Guide to a Core Silicon Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodosilane (SiH₂I₂) is a volatile, colorless liquid that has garnered significant attention as a precursor for the deposition of high-purity silicon-containing thin films. Its high reactivity and ability to enable low-temperature processing make it a valuable tool in the fabrication of advanced semiconductor devices. This technical guide provides a comprehensive overview of this compound, covering its chemical and physical properties, synthesis methods, and its applications in atomic layer deposition (ALD) and chemical vapor deposition (CVD). Detailed experimental protocols, quantitative data, and process workflows are presented to assist researchers and professionals in leveraging the unique advantages of this silicon precursor.

Chemical and Physical Properties

This compound is a silicon compound with the molecular formula H₂I₂Si. It is known for its high reactivity, particularly its sensitivity to moisture and air. Proper handling in an inert atmosphere is crucial to prevent decomposition.[1] Key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula H₂I₂Si
Molecular Weight 283.91 g/mol
Appearance Colorless liquid
Melting Point -1 °C
Boiling Point 149-150 °C / 760 mmHg; 56-60 °C / 25 mmHg
Density 2.834 g/mL at 25 °C
Flash Point 38 °C
Vapor Pressure 25 mmHg at 60 °C

Synthesis of this compound

Several methods have been developed for the synthesis of this compound. The choice of method often depends on the desired purity, scale, and available starting materials. The two most common routes are the reaction of phenylsilane (B129415) with iodine and the reaction of dichlorosilane (B8785471) with an alkali metal iodide.

Synthesis from Phenylsilane and Iodine

This method involves the reaction of phenylsilane with elemental iodine, typically at low temperatures.[2][3] The reaction proceeds in two stages, with the first stage being the rate-limiting step.[1]

Reaction: C₆H₅SiH₃ + 2I₂ → SiH₂I₂ + C₆H₅I + HI

A detailed experimental protocol for a lab-scale synthesis is provided below.

Experimental Protocol: Synthesis of this compound from Phenylsilane and Iodine

Materials:

  • Phenylsilane (C₆H₅SiH₃)

  • Iodine (I₂)

  • Chloroform (CHCl₃, solvent)

  • Ethyl acetate (B1210297) (CH₃COOC₂H₅, catalyst)

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Vacuum distillation apparatus

Procedure:

  • Under a nitrogen or argon atmosphere, charge the three-neck flask with a solution of iodine in chloroform.

  • Cool the flask to -40 °C using the low-temperature bath.[4]

  • Prepare a solution of phenylsilane and a catalytic amount of ethyl acetate in a dropping funnel.

  • Slowly add the phenylsilane solution to the cooled iodine solution with vigorous stirring over a period of 2-3 hours, maintaining the temperature at -40 °C.[4]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12 hours.

  • The reaction mixture is then subjected to vacuum rectification.

  • Collect the fraction distilling at 35-40 °C under a pressure of 20 ± 3 mmHg to obtain high-purity this compound.[4]

Synthesis from Dichlorosilane and Alkali Metal Iodide

An alternative route to this compound involves a halide exchange reaction between dichlorosilane and an alkali metal iodide, such as lithium iodide, sodium iodide, or potassium iodide.[2][5] This method avoids the use of phenylsilane and the formation of benzene (B151609) as a byproduct.

Reaction: SiH₂Cl₂ + 2MI → SiH₂I₂ + 2MCl (where M = Li, Na, K)

A general workflow for this synthesis is depicted in the diagram below.

G Synthesis of this compound from Dichlorosilane cluster_synthesis Reaction start Start: Prepare Reaction Setup reactants Charge reactor with alkali metal iodide (e.g., NaI) and an amine catalyst in a solvent (e.g., dry DCM) under N₂/Ar. start->reactants dcs_add Add dichlorosilane (SiH₂Cl₂) dropwise while controlling the temperature. reactants->dcs_add reaction Stir the mixture at a controlled temperature (e.g., 30-80 °C) for a specified duration (e.g., 8-24 h). dcs_add->reaction filtration Filter the reaction mixture to remove solid byproducts (e.g., NaCl). reaction->filtration distillation Perform vacuum distillation of the filtrate to isolate the this compound product. filtration->distillation product Collect high-purity This compound. distillation->product

Caption: General workflow for the synthesis of this compound.

A comparison of the typical outcomes for different synthesis methods is presented in the table below.

Synthesis MethodStarting MaterialsTypical YieldTypical PurityKey AdvantagesKey Disadvantages
Phenylsilane & Iodine Phenylsilane, Iodine80-95%>99%High yield and purityUse of expensive and hazardous phenylsilane; formation of benzene byproduct
Dichlorosilane & NaI/KI Dichlorosilane, NaI or KI60-90%>99%Uses cheaper raw materials; avoids benzene byproductMay require a catalyst and longer reaction times

Applications in Thin Film Deposition

This compound is a key precursor in ALD and CVD processes for depositing silicon-containing thin films, particularly silicon nitride (SiNₓ), which is a critical material in semiconductor manufacturing.[6] The relatively weak Si-I bonds facilitate low-temperature decomposition, making it suitable for processes with a limited thermal budget.

Atomic Layer Deposition (ALD)

In ALD, this compound is used in a sequential, self-limiting process to deposit highly conformal and uniform thin films with atomic-level precision.[6] A typical plasma-enhanced ALD (PEALD) cycle for silicon nitride deposition using this compound and a nitrogen plasma source is illustrated below.

G PEALD Cycle for SiNₓ Deposition cluster_ald One ALD Cycle step1 Step 1: SiH₂I₂ Pulse (Precursor Introduction) purge1 Step 2: Purge (Inert Gas) step1->purge1 Surface Adsorption step2 Step 3: N₂ Plasma (Reactant Exposure) purge1->step2 Remove Excess Precursor purge2 Step 4: Purge (Inert Gas) step2->purge2 Surface Reaction purge2->step1 Remove Byproducts, Ready for Next Cycle

Caption: A typical four-step PEALD cycle for silicon nitride deposition.

The properties of the deposited silicon nitride films can be tuned by adjusting the PEALD process parameters. The table below summarizes the effect of different reactant gases on the properties of SiNₓ films deposited using this compound.[7]

Reactant GasHydrogen ImpurityFilm DensityStep Coverage
NH₃ 19%--
N₂ 15%--
N₂ with plasma treatment 11%3.21 g/cm³-
N₂ with He addition --99.2%
Chemical Vapor Deposition (CVD)

In CVD, this compound can be used to deposit silicon and silicon-containing films at higher deposition rates compared to ALD.[6] Plasma enhancement is often employed to generate more reactive silicon radicals, enabling lower deposition temperatures.[8]

The table below presents typical process parameters and resulting film properties for the deposition of silicon nitride films using this compound in a PEALD process.

Process ParameterTypical Range/ValueEffect on Film Properties
Substrate Temperature 200 - 400 °CAffects film density, impurity levels, and stress.
Precursor Pulse Time 0.5 - 5 secondsDetermines the extent of precursor adsorption on the substrate.
Reactant Plasma Power 100 - 500 WInfluences the reactivity of the nitrogen species and film density.
Chamber Pressure 1 - 10 TorrAffects deposition rate and uniformity.
Deposition Rate 0.5 - 1.5 Å/cycleVaries with temperature and plasma parameters.
Refractive Index 1.9 - 2.1Indicates film stoichiometry and density.
Wet Etch Rate (dilute HF) 1 - 10 nm/minCorrelates with film density and quality.
Breakdown Voltage > 6 MV/cmA measure of the dielectric strength of the film.
Leakage Current Density < 10⁻⁷ A/cm² at 2 MV/cmIndicates the insulating quality of the film.

Reaction Pathways

The deposition of silicon nitride from this compound and a nitrogen plasma source involves a series of surface reactions. A simplified representation of the proposed reaction pathway during a PEALD cycle is shown below.

G Simplified PEALD Reaction Pathway for SiNₓ cluster_reaction Surface Reactions surface_start Initial Surface (-NHₓ terminated) adsorption SiH₂I₂ Adsorption: Surface-SiH₂I + HI(g) surface_start->adsorption SiH₂I₂ pulse plasma_reaction N₂ Plasma Reaction: Surface-Si-N + byproducts adsorption->plasma_reaction N₂ plasma pulse surface_end SiNₓ Film Growth (-NHₓ terminated surface) plasma_reaction->surface_end

References

Diiodosilane: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of diiodosilane (SiH₂I₂). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who utilize or are considering the application of this versatile silicon compound. This guide covers fundamental physicochemical properties, detailed experimental protocols for its synthesis, key reactivity profiles, and safety considerations.

Core Chemical and Physical Properties

This compound is a colorless to yellow liquid that is highly reactive and sensitive to moisture and light. It is a valuable precursor in both organic synthesis and advanced materials science, particularly in the fabrication of semiconductor devices. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula H₂I₂Si[1]
Molecular Weight 283.91 g/mol [1]
CAS Number 13760-02-6[1]
Appearance Colorless to yellow liquid[2]
Density 2.834 g/mL at 25 °C[3]
Melting Point -1 °C[3]
Boiling Point 149-150 °C (decomposes)[3]
56-60 °C at 25 mmHg[2]
Flash Point 38 °C (100.4 °F)[3]
Solubility Reacts violently with water. Soluble in many organic solvents.[2]
Stability Sensitive to moisture, air, and light. May heat spontaneously.[2]
Vapor Pressure Not available[2]
Refractive Index Not available
Heat of Vaporization 33.7 kJ/mol[3]

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of phenylsilane (B129415) with elemental iodine. This method is advantageous as it avoids the use of more hazardous reagents and produces this compound in good yield.

Experimental Protocol: Synthesis from Phenylsilane and Iodine

This protocol is based on procedures described in the scientific literature and patents.[4][5][6][7]

Materials:

  • Phenylsilane (C₆H₅SiH₃)

  • Iodine (I₂)

  • Anhydrous solvent (e.g., chloroform, dichloromethane)

  • Catalyst (e.g., ethyl acetate)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for air-sensitive chemistry (Schlenk line, etc.)

  • Distillation apparatus

Procedure:

  • Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser connected to an inert gas line is assembled and flame-dried under a stream of inert gas.

  • Reagent Preparation:

    • A solution of iodine is prepared by dissolving the solid in the anhydrous solvent in the reaction flask.

    • Phenylsilane is mixed with a catalytic amount of ethyl acetate (B1210297) and loaded into the dropping funnel.

  • Reaction:

    • The iodine solution is cooled to a low temperature (typically between -40 °C and 0 °C) using a cooling bath.

    • The phenylsilane/catalyst mixture is added dropwise to the cooled, stirring iodine solution under a positive pressure of inert gas. The rate of addition should be controlled to maintain the reaction temperature.

    • The reaction is highly exothermic, and a sudden increase in temperature should be avoided.

  • Reaction Monitoring and Work-up:

    • The reaction progress can be monitored by the disappearance of the characteristic purple color of iodine.

    • Once the reaction is complete, the mixture is allowed to warm to room temperature.

  • Purification:

    • The crude reaction mixture is purified by vacuum distillation.

    • The fraction containing this compound is collected. The boiling point under reduced pressure is a key indicator of the desired product.

Logical Workflow for the Synthesis of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_glass Flame-dry glassware under inert gas prep_iodine Dissolve Iodine in anhydrous solvent prep_glass->prep_iodine cool_iodine Cool Iodine solution (-40°C to 0°C) prep_iodine->cool_iodine prep_phenylsilane Mix Phenylsilane with catalyst add_phenylsilane Add Phenylsilane solution dropwise prep_phenylsilane->add_phenylsilane cool_iodine->add_phenylsilane monitor_reaction Monitor reaction (color change) add_phenylsilane->monitor_reaction warm_up Warm to room temperature monitor_reaction->warm_up distillation Vacuum distillation warm_up->distillation collect_product Collect this compound distillation->collect_product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound is a highly reactive compound due to the labile silicon-iodine bonds and the presence of Si-H bonds. Its reactivity makes it a valuable reagent in organic synthesis and a precursor in materials science.

Reactivity with Water (Hydrolysis)

This compound reacts violently with water and moisture in the air.[8][9] This hydrolysis reaction is vigorous and produces hydrogen iodide (HI) and silicon-oxygen compounds, ultimately leading to the formation of silicon dioxide (SiO₂) and hydrogen gas. Due to this reactivity, this compound must be handled under strictly anhydrous and inert conditions.

Reaction Pathway of this compound Hydrolysis

G SiH2I2 This compound (SiH₂I₂) Intermediate1 I(H)Si-OH + HI SiH2I2->Intermediate1 + H₂O H2O Water (H₂O) Intermediate2 (HO)₂SiH₂ + 2HI Intermediate1->Intermediate2 + H₂O SiO2 Silicon Dioxide (SiO₂) Intermediate2->SiO2 - 2H₂ H2 Hydrogen (H₂)

Caption: Simplified hydrolysis pathway of this compound.

Applications in Organic Synthesis

This compound is a powerful reagent in various organic transformations. It can be used for the deoxygenation of alcohols and ethers, and for the reductive iodination of carbonyl compounds.[10] It also serves as a precursor for other organosilicon compounds.

Precursor for Atomic Layer Deposition (ALD)

A significant application of this compound is as a precursor for the deposition of thin films in the semiconductor industry.[3][11] Specifically, it is used in plasma-enhanced atomic layer deposition (PEALD) to grow high-quality silicon nitride (SiNₓ) films at low temperatures.[8] The use of an iodine-based precursor can offer advantages over chlorine-based precursors, such as reduced impurity incorporation and different film properties.

Simplified ALD Cycle for Silicon Nitride Deposition

G cluster_cycle PEALD Cycle step1 1. Pulse this compound (SiH₂I₂) (adsorption on substrate) step2 2. Purge excess precursor step1->step2 step3 3. Introduce Nitrogen plasma (reaction with adsorbed layer) step2->step3 step4 4. Purge by-products step3->step4 step4->step1 Repeat for desired thickness

Caption: ALD cycle for SiNₓ using this compound.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: A singlet or a multiplet in the region of other halosilanes. The chemical shift will be influenced by the two iodine atoms. The presence of Si-H coupling would result in satellite peaks.

  • ²⁹Si NMR: A signal in the characteristic region for silicon atoms bonded to hydrogen and halogens. The chemical shift would be significantly different from that of silane (B1218182) (SiH₄). The signal would be split into a triplet due to coupling with the two protons, unless proton decoupling is applied.

Researchers are advised to acquire their own NMR data for confirmation of purity and structure.

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme caution by trained personnel in a controlled laboratory environment.[2]

  • Reactivity Hazards: It reacts violently with water, releasing flammable and corrosive gases. It may ignite on contact with air or moisture.

  • Health Hazards: this compound is corrosive and can cause severe burns to the skin, eyes, and respiratory tract. It is harmful if inhaled, swallowed, or in contact with skin.

  • Handling: Always handle this compound in a well-ventilated fume hood under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat, is mandatory.

  • Storage: Store in a tightly sealed container under an inert atmosphere, in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.

Conclusion

This compound is a chemical of significant interest due to its versatile reactivity and its role as a precursor in the fabrication of advanced materials. A thorough understanding of its chemical properties, synthetic methods, and handling requirements is essential for its safe and effective use in research and development. This guide provides a foundational overview to assist researchers in their work with this important silicon compound.

References

In-Depth Technical Guide to the Reactivity of Diiodosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodosilane (SiH₂I₂), a colorless liquid at room temperature, is a highly reactive and versatile reagent in both organic synthesis and materials science.[1][2] Its utility stems from the labile silicon-iodine bonds, making it an excellent source of silylium-like species and a potent agent for various chemical transformations.[1] This technical guide provides a comprehensive overview of the preliminary investigations into the reactivity of this compound, with a focus on its applications in the conversion of alcohols and the cleavage of ethers, as well as its emerging role in the fabrication of advanced materials. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and development.

Core Reactivity and Principles

The reactivity of this compound is primarily attributed to the high polarizability and weakness of the Si-I bond, which makes it susceptible to nucleophilic attack. Furthermore, the silicon atom in SiH₂I₂ is a strong Lewis acid, readily coordinating to oxygen-containing functional groups, thereby activating them for subsequent reactions.[1] This dual character underpins its utility in a range of chemical transformations.

Reactions with Alcohols: Conversion to Iodoalkanes

This compound is an effective reagent for the conversion of alcohols to iodoalkanes.[2] The reaction proceeds under mild conditions and exhibits a unique reactivity profile compared to other common iodinating agents like iodotrimethylsilane (B154268) (TMSI) and hydrogen iodide (HI).

Reactivity Profile

A comparative study of the relative rates of conversion of various alcohols to their corresponding iodides reveals a distinct reactivity order for this compound: secondary alcohols react significantly faster than methanol, which in turn reacts faster than primary alcohols.[2] This is in stark contrast to TMSI and HI, which show a preference for primary alcohols and methanol.[2] This unique selectivity suggests that the reaction with this compound may proceed through a mechanism with partial SN1 character, favored by the strong Lewis acidity of the silicon center.[1][2]

Alcohol TypeSubstrateRelative Rate of Iodination with this compound
Tertiarytert-Butyl alcohol>450
BenzylicBenzyl alcohol>450
SecondaryIsopropyl alcohol54
Secondarysec-Butyl alcohol65
MethanolMethanol0.6
PrimaryEthyl alcohol0.3
Primaryn-Butyl alcohol0.1

Table 1: Relative rates of conversion of various alcohols to iodoalkanes with this compound. The rate of iodination of isopropyl alcohol with TMSI is defined as unity. Data sourced from Keinan, E. et al. J. Org. Chem. 1987, 52, 4846.[2]

Proposed Signaling Pathway for Alcohol Iodination

The reaction is believed to initiate with the coordination of the alcohol's oxygen atom to the silicon atom of this compound, forming an oxonium-like intermediate. This is followed by the nucleophilic attack of an iodide ion. The pathway may exhibit characteristics of both SN1 and SN2 mechanisms depending on the structure of the alcohol.

G cluster_0 Step 1: Lewis Acid Activation cluster_1 Step 2: Nucleophilic Attack Alcohol R-OH Intermediate1 R-O(H⁺)-SiH₂I₂⁻ Alcohol->Intermediate1 Coordination This compound SiH₂I₂ This compound->Intermediate1 Products R-I + H₂Si(O)I Intermediate1->Products SN1-like or SN2 Iodide I⁻ Iodide->Intermediate1 G Start Start: Ether Substrate (R-O-R') Step1 Add this compound (SiH₂I₂) Start->Step1 Step2 Reaction at specified temperature Step1->Step2 Step3 Aqueous Workup Step2->Step3 End Products: R-OH + R'-I Step3->End G Start Start: Substrate in ALD Reactor Step1 Pulse 1: this compound (SiH₂I₂) Start->Step1 Step2 Purge 1: Inert Gas Step1->Step2 Step3 Pulse 2: Nitrogen Source (e.g., N₂ Plasma) Step2->Step3 Step4 Purge 2: Inert Gas Step3->Step4 Cycle Repeat Cycle for desired thickness Step4->Cycle Cycle->Step1 n cycles End End: SiNₓ Thin Film Cycle->End Completion

References

historical synthesis methods for diiodosilane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Synthesis of Diiodosilane

For Researchers, Scientists, and Drug Development Professionals

This compound (H₂SiI₂) is a versatile reagent and a critical precursor in the semiconductor industry for the deposition of silicon-containing films.[1] Its synthesis has been approached through various methods over the years, each with its own set of advantages and challenges. This document provides a comprehensive overview of the key historical methods for the synthesis of this compound, complete with detailed experimental protocols, quantitative data, and process visualizations.

Core Synthesis Methodologies

The historical synthesis of this compound can be broadly categorized into three main approaches: the reaction of a silane (B1218182) source with an iodinating agent, halide exchange reactions, and high-temperature reactions.

Reaction of Phenylsilane (B129415) with Iodine

A widely cited method for producing this compound involves the reaction of phenylsilane (PhSiH₃) with elemental iodine (I₂). This reaction is known to produce this compound and benzene (B151609) as a byproduct.[2] While effective, the formation of the carcinogen benzene presents significant challenges for industrial-scale implementation.[3] The reaction is typically catalyzed by a trace amount of a weak Lewis base, such as ethyl acetate.[3][4]

The reaction is exothermic and can be difficult to control, especially in the final stages as the surface area of the solid iodine increases.[5][6] To address these safety and efficiency concerns, various modifications to the process have been developed, including starting the reaction at low temperatures and carefully controlling the temperature throughout the process.[5][7]

Experimental Protocol:

A common laboratory-scale preparation involves mixing phenylsilane and iodine in a 1:1 molar ratio at a low temperature, typically around -20 °C, in the presence of a catalytic amount of ethyl acetate.[3][4]

  • Reaction Setup: A flask equipped with a thermometer, a condenser, a dropping funnel, and a mechanical stirrer is charged with iodine and a solvent like chloroform (B151607).[5]

  • Initial Cooling: The reaction vessel is cooled to a low temperature, for instance, -76 °C using a dry ice/methanol bath.[5]

  • Reactant Addition: A solution of phenylsilane, sometimes mixed with a catalyst like ethyl acetate, is added dropwise to the cooled iodine mixture.[4][5]

  • Temperature Control: After the addition is complete, the temperature is carefully controlled, for example, by keeping it in a range of -100 to +10 °C.[5] In some industrial-scale methods, the reaction mixture is continuously pumped while gradually raising the temperature to ensure a stable reaction.[5][7]

  • Purification: After the reaction is complete, the volatile side products, including benzene and any hydrogen iodide formed, are removed by fractional distillation to yield this compound as a colorless oil.[4]

Quantitative Data Summary:

ParameterValueReference
Molar Ratio (Phenylsilane:Iodine) 1:1[4]
Initial Reaction Temperature -20 °C to -76 °C[3][4][5]
Catalyst Ethyl Acetate (catalytic amounts)[3][4]
Yield Not explicitly stated in all sources, but implied to be effective.
Key Byproduct Benzene[3]

Process Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Iodine Iodine Flask Reaction Flask Iodine->Flask Solvent Solvent (e.g., Chloroform) Solvent->Flask Cooling Cooling (-20°C to -76°C) Flask->Cooling Reaction Reaction Mixture Cooling->Reaction Phenylsilane Phenylsilane DroppingFunnel Dropping Funnel Phenylsilane->DroppingFunnel Catalyst Catalyst (Ethyl Acetate) Catalyst->DroppingFunnel DroppingFunnel->Reaction Distillation Fractional Distillation Reaction->Distillation This compound This compound (Product) Distillation->this compound Byproducts Byproducts (Benzene, HI) Distillation->Byproducts

Workflow for this compound Synthesis from Phenylsilane and Iodine.
Halide Exchange Reactions

Halide exchange reactions offer an alternative route to this compound, avoiding the production of benzene. These methods typically involve the reaction of a chlorosilane, such as dichlorosilane (B8785471) (H₂SiCl₂), with an iodide salt.

The reaction between dichlorosilane and lithium iodide can produce this compound. This reaction can be performed in the absence of a solvent at ambient temperature.[8]

Experimental Protocol:

  • Reaction Setup: A reaction vessel is charged with lithium iodide powder.[9]

  • Reactant Addition: Dichlorosilane is added to the lithium iodide. The reaction can be carried out in the absence of a solvent.[8]

  • Reaction Conditions: The reaction proceeds at ambient temperature.[8]

  • Purification: The this compound product is separated from the lithium chloride byproduct. Non-coordinating solvents like n-pentane or chloroform can be used to aid in the filtration of the salt byproduct.[8]

To reduce costs associated with lithium iodide, methods utilizing cheaper alkali metal iodides like sodium iodide (NaI) and potassium iodide (KI) have been developed.[10] These reactions are often catalyzed by an amine or a quaternary ammonium (B1175870) salt.[10]

Experimental Protocol:

  • Reaction Setup: A four-neck flask is charged with sodium iodide or potassium iodide, a catalyst (e.g., tetrabutylammonium (B224687) iodide), and a dry solvent (e.g., dichloromethane).[10]

  • Inert Atmosphere: The reaction is carried out under an inert atmosphere (nitrogen or argon).[10]

  • Reactant Addition: Dichlorosilane is added to the mixture at a controlled rate.[10]

  • Reaction Conditions: The mixture is heated and stirred for a specified period, for example, at 40 °C for 18 hours.[10]

  • Purification: After the reaction, the solid byproduct (NaCl or KCl) is filtered off. The filtrate is then subjected to rectification to remove the solvent and isolate the this compound product.[10]

Quantitative Data Summary:

ParameterDichlorosilane + LiIDichlorosilane + NaI/KIReference
Iodide Source Lithium IodideSodium Iodide or Potassium Iodide[8][10]
Catalyst Not specified (can be uncatalyzed)Tetrabutylammonium Iodide (or other amine catalysts)[10]
Solvent None or non-coordinating (e.g., n-pentane, chloroform)Dichloromethane (DCM)[8][10]
Reaction Temperature Ambient30-80 °C[8][10]
Reaction Time Not specified8-24 hours[10]
Yield Not specified59.84% - 91.63%[10]

Reaction Pathways:

G cluster_LiI Lithium Iodide Pathway cluster_NaI_KI Sodium/Potassium Iodide Pathway DCS Dichlorosilane (H₂SiCl₂) Reaction_LiI Halide Exchange DCS->Reaction_LiI Reaction_NaI_KI Catalyzed Halide Exchange DCS->Reaction_NaI_KI LiI Lithium Iodide (LiI) LiI->Reaction_LiI LiCl Lithium Chloride (LiCl) Reaction_LiI->LiCl This compound This compound (H₂SiI₂) Reaction_LiI->this compound NaI_KI Sodium Iodide (NaI) or Potassium Iodide (KI) NaI_KI->Reaction_NaI_KI Catalyst Catalyst (e.g., Tetrabutylammonium Iodide) Catalyst->Reaction_NaI_KI Reaction_NaI_KI->this compound NaCl_KCl Sodium Chloride (NaCl) or Potassium Chloride (KCl) Reaction_NaI_KI->NaCl_KCl

Halide Exchange Pathways for this compound Synthesis.
Other Historical Methods

An early method for synthesizing this compound involved the reaction of silane (SiH₄) with hydrogen iodide (HI) in the presence of aluminum iodide (AlI₃) as a catalyst.[2][8] A significant drawback of this method is the formation of a mixture of iodosilanes, including iodosilane (B88989) (SiH₃I), this compound (SiH₂I₂), triiodosilane (SiHI₃), and tetraiodosilane (SiI₄), which necessitates challenging separation procedures.[3]

Another reported synthesis involves the reaction of diphenylsilane (B1312307) with hydrogen iodide at an elevated temperature of 240 °C.[11]

Concluding Remarks

The synthesis of this compound has evolved from early methods that produced mixtures of products to more selective and industrially viable processes. The reaction of phenylsilane with iodine, despite the drawback of benzene formation, has been a cornerstone in the production of this compound. More recent developments in halide exchange reactions, particularly those utilizing cost-effective iodide sources, represent a significant advancement in the safe and economical production of this important silicon precursor. The choice of synthesis method depends on various factors, including the desired purity, scale of production, and safety considerations.

References

In-Depth Technical Guide to Diiodosilane (CAS Number 13760-02-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Diiodosilane (CAS 13760-02-6), a versatile reagent in organic synthesis and a key precursor in semiconductor manufacturing. It includes a summary of its properties, a list of suppliers, detailed experimental protocols for its key applications, and visualizations of reaction pathways and deposition workflows.

Core Properties of this compound

This compound, with the chemical formula H₂I₂Si, is a colorless to pale yellow or pink liquid.[1][2] It is a highly reactive compound, particularly sensitive to moisture, and is a valuable tool for chemists in various fields.[2]

Physicochemical Data
PropertyValueSource(s)
IUPAC Name This compound
Molecular Formula H₂I₂Si[2]
Molecular Weight 283.91 g/mol [1]
CAS Number 13760-02-6[1][2]
Appearance Colorless to pale yellow or pink liquid[1][2]
Melting Point -1 °C
Boiling Point 150 °C / 302 °F
Density 2.834 g/mL at 25 °C
Solubility Highly soluble in hydrocarbons and chlorinated solvents. Reacts with oxygen- and nitrogen-containing solvents.

Commercial Suppliers

This compound is available from various chemical suppliers, typically in purities ranging from 95% to over 99%. It is often supplied with a copper stabilizer.

SupplierPurity/GradeNotes
Gelest, Inc.95%---
CymitQuimica95%, 99%---
Watson International Limited99.9+%---
Dockweiler Chemicals GmbHALD/CVD precursor grade---
Ningbo Inno Pharmchem Co., Ltd---Manufacturer and supplier
Sigma-AldrichContains copper as stabilizer---
GM Chemical99.0% min---
TNJ Chemical99.0% min---
Dakenchem---Professional supplier
Gentaur Genprice---Lab reagent
Henan Tianfu Chemical------

Applications in Organic Synthesis

This compound is a potent reagent for several key transformations in organic synthesis, including the conversion of alcohols to iodoalkanes, the cleavage of ethers, the synthesis of acyl iodides from carboxylic acid derivatives, and the conversion of carbamates to ureas.

Reaction Pathways

organic_reactions cluster_alcohols Conversion of Alcohols to Iodoalkanes cluster_ethers Ether Cleavage cluster_acids Synthesis of Acyl Iodides cluster_carbamates Conversion of Carbamates to Ureas Alcohol R-OH Iodoalkane R-I Alcohol->Iodoalkane This compound (SiH₂I₂) Ether R-O-R' CleavedProducts R-I + R'-I Ether->CleavedProducts This compound (SiH₂I₂) CarboxylicAcid R-COOH AcylIodide R-COI CarboxylicAcid->AcylIodide This compound (SiH₂I₂), I₂ Carbamate (B1207046) R-NH-COOR' Isocyanate R-N=C=O Carbamate->Isocyanate This compound (SiH₂I₂) Urea (B33335) R-NH-CO-NHR'' Isocyanate->Urea R''NH₂

Reaction pathways for key organic transformations using this compound.
Experimental Protocols

1. General Procedure for the Conversion of Alcohols to Iodoalkanes

Methodology based on comparative reactivity studies.

Materials:

  • Alcohol (substrate)

  • This compound (DIS)

  • Deuterated chloroform (B151607) (CDCl₃) as solvent

  • NMR tube

Procedure:

  • Prepare a solution of this compound (0.3 mmol) in deuterated chloroform (0.5 mL) within an NMR tube.

  • To this solution, add the desired alcohol (0.2 mmol) at room temperature.

  • Monitor the progress of the reaction directly by Nuclear Magnetic Resonance (NMR) spectroscopy. The conversion of the alcohol to the corresponding iodoalkane can be quantified by integrating the characteristic signals of the starting material and the product.

2. General Procedure for the Synthesis of Acyl Iodides from Carboxylic Acids

This transformation is noted to be significantly accelerated by the presence of iodine.

Materials:

  • Carboxylic acid (or ester, lactone, acyl chloride, or anhydride)

  • This compound (DIS)

  • Iodine (I₂)

  • Anhydrous solvent (e.g., chloroform, dichloromethane)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid derivative in an anhydrous solvent.

  • Add a catalytic amount of iodine to the solution.

  • Add this compound to the reaction mixture. The reaction is typically carried out at room temperature.

  • The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.

  • Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure. The resulting acyl iodide is highly reactive and is often used in situ for subsequent reactions.

3. General Procedure for the Conversion of Carbamates to Ureas via Isocyanates

This method is particularly useful for N-Boc protected amines and proceeds under mild conditions.

Materials:

  • Carbamate (e.g., N-Boc-amine)

  • This compound (DIS)

  • Hünig's base (N,N-Diisopropylethylamine, DIPEA)

  • Amine (for trapping the isocyanate)

  • Anhydrous methylene (B1212753) chloride (CH₂Cl₂)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the carbamate and Hünig's base in anhydrous methylene chloride.

  • Cool the solution to a low temperature (e.g., -30 °C to -5 °C).

  • Slowly add this compound to the cooled solution.

  • Allow the reaction mixture to gradually warm to room temperature.

  • Once the formation of the isocyanate is complete (as can be monitored by IR spectroscopy by the appearance of a strong absorption around 2250-2275 cm⁻¹), add the desired amine to the reaction mixture to form the urea.

  • After the reaction is complete, the mixture is typically quenched with a suitable reagent and the urea product is isolated and purified using standard techniques such as extraction and chromatography.

Applications in Semiconductor Manufacturing

This compound is a crucial precursor for the deposition of silicon-containing thin films in the semiconductor industry, primarily through Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[1] Its use allows for the formation of high-purity silicon nitride and silicon carbide films at relatively low temperatures.[1]

Deposition Workflows

deposition_workflows cluster_cvd Chemical Vapor Deposition (CVD) Workflow cluster_ald Atomic Layer Deposition (ALD) Workflow CVD_Start Start CVD_Step1 Introduce volatile precursors (including this compound) into the reaction chamber CVD_Start->CVD_Step1 CVD_End End CVD_Step2 Precursors react/decompose on the heated substrate surface CVD_Step1->CVD_Step2 CVD_Step3 Formation of a solid thin film on the substrate CVD_Step2->CVD_Step3 CVD_Step4 Removal of volatile by-products by gas flow CVD_Step3->CVD_Step4 CVD_Step4->CVD_End ALD_Start Start ALD_Step1 Pulse this compound precursor into the chamber ALD_Start->ALD_Step1 ALD_End End ALD_Cycle Repeat Cycle for Desired Thickness ALD_Cycle->ALD_End Done ALD_Cycle->ALD_Step1 Continue ALD_Step2 Precursor chemisorbs onto the substrate surface (self-limiting) ALD_Step1->ALD_Step2 ALD_Step3 Purge the chamber to remove unreacted precursor and by-products ALD_Step2->ALD_Step3 ALD_Step4 Pulse co-reactant (e.g., ammonia) into the chamber ALD_Step3->ALD_Step4 ALD_Step5 Co-reactant reacts with the adsorbed precursor layer ALD_Step4->ALD_Step5 ALD_Step6 Purge the chamber to remove unreacted co-reactant and by-products ALD_Step5->ALD_Step6 ALD_Step6->ALD_Cycle

Generalized workflows for CVD and ALD processes using this compound.
Experimental Protocols

1. General Procedure for Chemical Vapor Deposition (CVD)

This is a generalized protocol; specific parameters will vary based on the desired film and equipment.

Materials:

  • Substrate (e.g., silicon wafer)

  • This compound (precursor)

  • Co-reactant gas (e.g., ammonia (B1221849) for silicon nitride)

  • Inert carrier gas (e.g., nitrogen, argon)

Procedure:

  • Place the substrate into the CVD reactor chamber.

  • Heat the substrate to the desired deposition temperature.

  • Introduce a continuous flow of the volatile this compound precursor, often diluted with an inert carrier gas, into the reaction chamber.

  • Simultaneously introduce the co-reactant gas.

  • The precursors react on the hot substrate surface, leading to the deposition of the thin film.

  • Volatile by-products are continuously removed from the chamber by the gas flow.

  • The deposition is terminated by stopping the flow of precursors.

2. General Procedure for Atomic Layer Deposition (ALD)

ALD is a cyclic process, and the number of cycles determines the film thickness.

Materials:

  • Substrate

  • This compound (precursor)

  • Co-reactant (e.g., ammonia vapor)

  • Inert purge gas (e.g., nitrogen)

Procedure (One Cycle):

  • Pulse A (this compound): Introduce a pulse of this compound vapor into the reactor. The precursor adsorbs onto the substrate surface in a self-limiting manner.

  • Purge A: Purge the reactor with an inert gas to remove any unreacted this compound and by-products from the gas phase.

  • Pulse B (Co-reactant): Introduce a pulse of the co-reactant vapor into the reactor. The co-reactant reacts with the surface-adsorbed this compound species to form a monolayer of the desired material.

  • Purge B: Purge the reactor with the inert gas to remove unreacted co-reactant and by-products.

  • Repeat this four-step cycle until the desired film thickness is achieved.

References

A Technical Guide to the Fundamental Reaction Mechanisms of Diiodosilane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diiodosilane (SiH₂I₂), a colorless liquid, is a powerful and versatile reagent in modern chemistry, distinguished by the high Lewis acidity of its silicon center and the nucleophilicity of its iodide ligands.[1] Its primary utility stems from its oxophilic nature, making it exceptionally effective for the cleavage of carbon-oxygen bonds in ethers, esters, and acetals, and for the activation of carbonyl groups.[1][2] While its application as a precursor for depositing silicon-containing thin films in the semiconductor industry is a major driver of its industrial production, its role in fine chemical synthesis is of significant interest to researchers in organic and medicinal chemistry.[3] This guide provides an in-depth analysis of the fundamental reaction mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for chemical professionals.

Physicochemical and Spectroscopic Properties

This compound is a reactive and moisture-sensitive compound that requires careful handling.[1] Its key physical and chemical properties are summarized below.

PropertyValueReference(s)
CAS Number 13760-02-6[4]
Molecular Formula H₂I₂Si[4]
Molecular Weight 283.91 g/mol [4]
Appearance Colorless liquid[1]
Density 2.834 g/mL at 25 °C[1]
Melting Point -1 °C[1]
Boiling Point 153.7 °C at 760 mmHg; 56-60 °C at 25 mmHg[1]
Flash Point 38 °C (101 °F)[1]
Solubility Highly soluble in hydrocarbons and chlorinated solvents.[1]
Reactivity Reacts rapidly with water, alcohols, and other protic solvents.[1]
Spectroscopy 29Si NMR spectral data is available.[4]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reaction of phenylsilane (B129415) with elemental iodine.[2] This reaction proceeds in two main stages and is catalyzed by trace amounts of oxygen-containing organic compounds, such as ethyl acetate.[2]

Mechanism:

  • Hydride-Iodide Exchange: Phenylsilane reacts with iodine in a step catalyzed by Lewis bases (e.g., ethyl acetate) to form phenyliodosilane and hydrogen iodide (HI).[2]

  • Protonolysis: The generated HI then reacts with phenyliodosilane to produce this compound and benzene (B151609) via the cleavage of the phenyl-silicon bond.[2]

SynthesisWorkflow PhSiH3 Phenylsilane (PhSiH₃) Step1 Reaction Step 1 (-20 °C to RT) PhSiH3->Step1 I2 Iodine (I₂) I2->Step1 EtOAc Ethyl Acetate (cat.) EtOAc->Step1 EtOAc->Step1 Intermediate PhSiH₂I + HI Step1->Intermediate Step2 Reaction Step 2 Intermediate->Step2 Product This compound (SiH₂I₂) Step2->Product Byproduct Benzene (PhH) Step2->Byproduct EtherCleavage Start Ether (R-O-R') + SiH₂I₂ Complex Lewis Acid-Base Adduct [R-O⁺(SiH₂I₂)-R'] Start->Complex Coordination Transition Sₙ2 Transition State Complex->Transition I⁻ attack Products Alkyl Iodide (R-I) + Silyloxy Intermediate (R'-O-SiH₂I) Transition->Products C-O Cleavage Final Alcohol (R'-OH) (after workup) Products->Final Hydrolysis CarbamateToUrea Carbamate Carbamate (R-NH-COOR') Silylation Silylated Intermediate Carbamate->Silylation + SiH₂I₂ Reagents SiH₂I₂ + DIPEA Isocyanate Isocyanate (R-N=C=O) Silylation->Isocyanate Elimination Urea Urea (R-NH-CONR''₂) Isocyanate->Urea + Amine Amine Amine (R''₂NH) ExperimentalSetup cluster_flask Reaction Flask Flask Three-Neck Round-Bottom Flask (Flame-Dried) Stirrer Magnetic Stir Bar Iodine Iodine (Solid) Bath Cooling Bath (-20 °C) Flask->Bath Funnel Dropping Funnel (Phenylsilane + EtOAc) Funnel->Flask Nitrogen Nitrogen Inlet Nitrogen->Flask

References

Diiodosilane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diiodosilane (SiH₂I₂) is a highly reactive inorganic compound with significant applications in organic synthesis and as a precursor in the semiconductor industry. Its utility stems from the labile silicon-iodine bonds, which facilitate a range of chemical transformations. This document provides an in-depth overview of the molecular formula, structure, physicochemical properties, and synthesis of this compound, intended for a technical audience. Detailed experimental protocols for its preparation are provided, alongside visualizations of the synthetic pathways.

Molecular Formula and Structure

The molecular formula of this compound is SiH₂I₂ .[1][2][3] It consists of a central silicon atom covalently bonded to two hydrogen atoms and two iodine atoms. The molecule possesses C₂ᵥ symmetry.

Molecular Geometry

The geometry of this compound has been determined experimentally through gas electron diffraction studies. The key structural parameters are summarized in the table below. The molecule adopts a tetrahedral arrangement around the central silicon atom.

ParameterValueMethod
Si-I Bond Length2.423 (3) ÅGas Electron Diffraction[1][2][4]
I-Si-I Bond Angle110.8 (4)°Gas Electron Diffraction[1][2][4]
Si-H Bond Length1.475 (21) ÅIsotopic Substitution[5]
I-Si-H Bond Angle105.9 (19)°Isotopic Substitution[5]

Note: Numbers in parentheses represent the uncertainty in the final digits.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1][6] It is a dense and highly reactive compound, sensitive to moisture, air, and light.[7] For long-term storage, it is recommended to keep it under a nitrogen atmosphere, refrigerated, and protected from light.[8] It is often stabilized with metallic copper.[8]

PropertyValue
Identifiers
CAS Number13760-02-6[1][2][3]
Molecular Weight283.91 g/mol [1][2]
Physical Properties
AppearanceColorless liquid[1][6]
Density2.834 g/mL at 25 °C[1][2]
Melting Point-1 °C[1][5]
Boiling Point56-60 °C at 25 mmHg[1][2]
Flash Point38 °C (101 °F)[1][8]
Spectroscopic Data
Symmetric Si-H stretching2200 cm⁻¹ (IR)[6]
Antisymmetric Si-H stretching2152 cm⁻¹ (IR)[6]

Synthesis of this compound

This compound can be synthesized through several routes. The most common methods involve the reaction of a silane (B1218182) with a source of iodine. Below are detailed protocols for two established methods.

Synthesis from Phenylsilane (B129415) and Iodine

This method involves the reaction of phenylsilane with elemental iodine, often in the presence of a catalyst such as ethyl acetate (B1210297). The reaction is exothermic and requires careful temperature control.

Materials:

  • Phenylsilane (C₆H₅SiH₃)

  • Iodine (I₂)

  • Ethyl acetate (CH₃COOC₂H₅)

  • Anhydrous solvent (e.g., chloroform, dichloromethane)

  • Reaction vessel equipped with a thermometer, condenser, dropping funnel, and mechanical stirrer

  • Nitrogen or Argon source for inert atmosphere

  • Cooling bath (e.g., dry ice/methanol)

  • Vacuum distillation apparatus

Procedure:

  • Under a nitrogen atmosphere, charge the reaction vessel with the anhydrous solvent and iodine.[7]

  • Cool the mixture in the reaction vessel to a low temperature, typically between -76°C and -20°C.[7][8]

  • Prepare a solution of phenylsilane and a catalytic amount of ethyl acetate.

  • Slowly add the phenylsilane solution to the cooled iodine mixture via the dropping funnel while stirring vigorously. Maintain the low temperature throughout the addition to control the exothermic reaction.[7]

  • After the addition is complete, the reaction mixture may be allowed to warm gradually.

  • The reaction produces this compound and benzene (B151609) as a byproduct.

  • The volatile components, including the solvent and benzene, are removed by fractional distillation.

  • The this compound product is then purified by vacuum distillation, collecting the fraction at 35-40 °C under 20 mmHg.[3]

Synthesis_from_Phenylsilane phenylsilane Phenylsilane (C₆H₅SiH₃) reaction_step Reaction at -20°C to -76°C phenylsilane->reaction_step iodine Iodine (I₂) iodine->reaction_step catalyst Ethyl Acetate (catalyst) catalyst->reaction_step solvent Anhydrous Solvent (e.g., Chloroform) solvent->reaction_step This compound This compound (SiH₂I₂) reaction_step->this compound benzene Benzene (C₆H₆) reaction_step->benzene purification Vacuum Distillation This compound->purification final_product Purified SiH₂I₂ purification->final_product

Caption: Synthesis of this compound from Phenylsilane and Iodine.

Synthesis via Halide Exchange

An alternative route to this compound involves a halide exchange reaction, typically starting from dichlorosilane (B8785471). This method avoids the production of the carcinogenic byproduct benzene.

Materials:

  • Dichlorosilane (SiH₂Cl₂)

  • Sodium iodide (NaI) or Potassium iodide (KI)[9]

  • Anhydrous solvent (e.g., dichloromethane (B109758) - DCM)

  • Amine catalyst (e.g., tetrabutylammonium (B224687) iodide)[9]

  • Reaction vessel with inert atmosphere capabilities

  • Low-temperature condenser

  • Filtration apparatus

  • Vacuum distillation apparatus

Procedure:

  • Under a nitrogen or argon atmosphere, charge the reaction vessel with sodium iodide, the amine catalyst, and the anhydrous solvent.[10]

  • Cool the mixture using a low-temperature bath (e.g., -10°C).[10]

  • Slowly add dichlorosilane to the cooled and stirred mixture. The rate of addition should be controlled to manage the reaction.[10]

  • After the addition is complete, the reaction mixture is heated and stirred for a prolonged period (e.g., 8-24 hours at 30-80°C) to drive the reaction to completion.[9]

  • Upon completion, the reaction mixture is filtered to remove the precipitated sodium chloride.

  • The filtrate, containing this compound and the solvent, is then subjected to vacuum distillation to remove the solvent and purify the this compound product.[10]

Halide_Exchange_Synthesis dichlorosilane Dichlorosilane (SiH₂Cl₂) reaction_step Halide Exchange Reaction dichlorosilane->reaction_step sodium_iodide Sodium Iodide (NaI) sodium_iodide->reaction_step catalyst Amine Catalyst catalyst->reaction_step solvent Anhydrous Solvent (e.g., DCM) solvent->reaction_step intermediate_mixture Mixture of SiH₂I₂ and NaCl reaction_step->intermediate_mixture filtration Filtration intermediate_mixture->filtration distillation Vacuum Distillation filtration->distillation Filtrate sodium_chloride Sodium Chloride (NaCl) filtration->sodium_chloride This compound This compound (SiH₂I₂) distillation->this compound

Caption: Synthesis of this compound via Halide Exchange.

Applications

This compound is a versatile reagent in organic chemistry and a valuable precursor in materials science.

  • Organic Synthesis: It is a strong, oxophilic Lewis acid used to convert alcohols, ethers, and acetals to iodoalkanes.[8] It can also convert carboxylic acid derivatives to acyl iodides and acts as a mild reducing agent.[8]

  • Semiconductor Industry: this compound is used as a silicon precursor for the deposition of silicon-containing films through chemical vapor deposition (CVD) and atomic layer deposition (ALD).[11] The relatively weak Si-I bond allows for lower decomposition temperatures, which is advantageous for processing on temperature-sensitive substrates.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • It is flammable and reacts violently with water, releasing flammable gases that may ignite spontaneously.[12]

  • It is harmful if swallowed, inhaled, or in contact with skin.[12]

  • It causes severe skin burns and eye damage.[12]

  • Appropriate personal protective equipment (PPE), including face shields, gloves, and respirators, should be worn when handling this compound.

References

Methodological & Application

Application Notes and Protocols for Atomic Layer Deposition of Silicon Nitride using Diiodosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diiodosilane (SiH₂I₂) as a silicon precursor for the atomic layer deposition (ALD) of high-quality silicon nitride (SiNₓ) thin films. The information is targeted towards professionals in research and development who require precise control over thin film deposition for advanced applications.

Introduction to this compound in SiNₓ ALD

This compound has emerged as a promising precursor for the low-temperature deposition of silicon nitride films.[1] Traditional methods like chemical vapor deposition (CVD) often require high temperatures (>700 °C), which can be detrimental to sensitive substrates and complex device structures.[2][3] Plasma-enhanced atomic layer deposition (PEALD) using this compound offers a viable alternative, enabling the growth of high-purity, conformal SiNₓ films at significantly lower temperatures.[1][2] The use of an iodine-based precursor can circumvent issues associated with chlorine and carbon impurities often found with other precursors.[2]

Key Advantages of this compound for SiNₓ ALD:
  • Low Deposition Temperatures: Enables processing at temperatures below 400 °C, making it compatible with a wider range of substrates and devices.[1]

  • High Purity Films: The clean decomposition of this compound can lead to SiNₓ films with low levels of contaminants.

  • Excellent Conformality: ALD processes using this compound can achieve excellent step coverage, which is crucial for coating complex, three-dimensional nanostructures.[2]

  • Tunable Film Properties: Film characteristics such as density, hydrogen content, and etch resistance can be controlled by adjusting process parameters.[2]

Quantitative Data Summary

The following tables summarize the key process parameters and resulting film properties for SiNₓ deposition using this compound, based on available research.

Table 1: PEALD Process Parameters for SiNₓ using this compound

ParameterValue/RangeNotes
Silicon Precursor This compound (SiH₂I₂)-
Nitrogen Source N₂ or NH₃ plasmaN₂ plasma is preferred for lower hydrogen content.[2]
Deposition Temperature < 400 °CLower temperatures are a key advantage of this process.[1]
Plasma Treatment Post-deposition plasmaCan be used to densify the film and reduce impurities.[2]
Additive Gas Helium (He)A small amount added to N₂ can improve step coverage.[2]

Table 2: Film Properties of PEALD SiNₓ Deposited with this compound

PropertyValueDeposition Conditions/Notes
Density 3.21 g/cm³After plasma treatment.[2]
Hydrogen Content 19%Using NH₃ plasma.[2]
15%Using N₂ plasma.[2]
11%Using N₂ plasma followed by a densifying plasma treatment.[2]
Step Coverage 99.2%With the addition of He to the N₂ plasma.[2]
Wet Etch Rate < 5 nm/minIn 0.5% aqueous HF.

Experimental Protocols

The following protocols provide a general framework for the deposition of SiNₓ films using this compound in a PEALD reactor. Researchers should optimize these parameters for their specific equipment and application.

Protocol 1: General PEALD of SiNₓ using this compound and N₂ Plasma

Objective: To deposit a high-density, low-hydrogen content silicon nitride film.

Materials and Equipment:

  • PEALD reactor equipped with a plasma source.

  • This compound (SiH₂I₂) precursor, maintained at a constant temperature to ensure stable vapor pressure.

  • High-purity nitrogen (N₂) and argon (Ar) gas.

  • Substrate for deposition (e.g., silicon wafer).

Procedure:

  • Substrate Preparation: Clean the substrate using a standard procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants. Load the substrate into the ALD reactor.

  • Reactor Conditions:

    • Set the substrate temperature to the desired value (e.g., 300-400 °C).

    • Maintain a constant chamber pressure suitable for plasma operation.

  • ALD Cycle: Repeat the following steps for the desired number of cycles to achieve the target film thickness.

    • Step 1: SiH₂I₂ Pulse: Introduce this compound vapor into the reactor. The precursor will adsorb on the substrate surface in a self-limiting manner.

    • Step 2: Purge: Purge the reactor with an inert gas (e.g., Ar) to remove any unreacted precursor and byproducts from the chamber.

    • Step 3: N₂ Plasma Exposure: Introduce N₂ gas and ignite the plasma. The reactive nitrogen species will react with the adsorbed this compound layer to form silicon nitride.

    • Step 4: Purge: Purge the reactor with an inert gas to remove any remaining reactants and byproducts.

  • (Optional) Post-Deposition Annealing/Plasma Treatment: After the deposition is complete, an in-situ annealing step or an additional plasma treatment can be performed to further densify the film and reduce impurities.[2]

Visualizations

Diagram 1: PEALD Cycle for Silicon Nitride using this compound

The following diagram illustrates the sequential steps in a typical PEALD cycle for depositing SiNₓ using SiH₂I₂ and a nitrogen plasma source.

PEALD_Cycle cluster_0 PEALD Cycle for SiNₓ A Step 1: SiH₂I₂ Pulse B Step 2: Ar Purge A->B Precursor Adsorption C Step 3: N₂ Plasma B->C Remove Excess D Step 4: Ar Purge C->D Surface Reaction E Repeat Cycle D->E Remove Byproducts E->A Start New Cycle

PEALD Cycle for SiNₓ using this compound.
Diagram 2: Experimental Workflow for SiNₓ Deposition and Characterization

This flowchart outlines the typical workflow for a research project focused on depositing and characterizing SiNₓ films using this compound.

Workflow cluster_1 Experimental Workflow start Start: Define Film Requirements prep Substrate Preparation start->prep deposition PEALD of SiNₓ using SiH₂I₂ prep->deposition characterization Film Characterization deposition->characterization analysis Data Analysis and Optimization characterization->analysis analysis->deposition Iterate for Optimization end End: Optimized Process analysis->end

References

Application Notes and Protocols for Diiodosilane in Chemical Vapor Deposition (CVD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diiodosilane (SiH₂I₂) as a precursor for the chemical vapor deposition (CVD) of silicon-containing thin films. This compound is a valuable precursor for depositing high-purity films, such as silicon nitride (Si₃N₄) and silicon carbide (SiC), at relatively low temperatures, making it suitable for applications in semiconductor manufacturing and for creating protective or dielectric layers.[1][2][3]

Precursor Properties and Handling

This compound is a colorless liquid that serves as an excellent source of silicon for CVD and atomic layer deposition (ALD) processes.[1] Its reactivity allows for the generation of highly reactive silicon radicals, particularly in plasma-enhanced CVD (PECVD), facilitating the efficient deposition of thin films with controlled properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula SiH₂I₂
Molecular Weight 283.91 g/mol
Appearance Colorless liquid[1]
Boiling Point 149-150 °C
Melting Point -1 °C
Density 2.834 g/cm³

Safety and Handling Precautions:

This compound is a reactive and hazardous chemical that requires careful handling in a controlled environment.

  • Reactivity: It reacts with water and moisture, so it must be handled under an inert atmosphere (e.g., nitrogen or argon).[4][5][6][7]

  • Flammability: this compound is a flammable liquid and vapor.[5][8] Keep away from heat, sparks, open flames, and hot surfaces.[4][8] Use spark-proof tools and explosion-proof equipment.[5][6]

  • Toxicity and Corrosivity: It is harmful if inhaled, in contact with skin, or if swallowed, and it can cause burns.[5] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] Work in a well-ventilated area or a chemical fume hood.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water and amines.[4][5]

Chemical Vapor Deposition Applications

This compound is primarily used for the deposition of silicon nitride films, which are crucial as passivation layers, dielectric materials, and protective coatings in microelectronics.[9] It is also a precursor for silicon carbide and other silicon-containing films. A key advantage of using this compound is the ability to deposit high-quality films at lower temperatures compared to traditional silicon precursors like dichlorosilane, which often requires temperatures above 700°C.[2]

Silicon Nitride (Si₃N₄) Deposition

This compound can be used in both thermal and plasma-enhanced CVD to deposit silicon nitride films. The use of a nitrogen source, such as ammonia (B1221849) (NH₃) or nitrogen (N₂), is required.

Table 2: Process Parameters for this compound CVD of Silicon-Containing Films

ParameterThermal CVDPECVD/PE-ALD
Precursor This compound (SiH₂I₂)This compound (SiH₂I₂)
Co-reactant Ammonia (NH₃)Ammonia (NH₃) or Nitrogen (N₂)
Temperature 200 - 600 °C[9]100 - 650 °C[9]
Pressure 10 mTorr - 20 Torr[9]10 mTorr - 20 Torr[9]
Precursor Vapor Pressure > 10 TorrNot specified

Table 3: Reported Film Properties for Silicon Nitride using this compound Precursor (PE-ALD)

PropertyWith NH₃With N₂With N₂ and Plasma Treatment
Hydrogen Impurity 19%15%11%
Film Density Not specifiedNot specified3.21 g/cm³

Data from a study on plasma-enhanced atomic layer deposition, a process closely related to PECVD.[10]

Experimental Protocols

The following are generalized protocols for thermal CVD and PECVD of silicon nitride using this compound. Actual parameters will need to be optimized for the specific CVD reactor and desired film properties.

General Experimental Workflow

CVD_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition sub_prep Substrate Preparation (Cleaning) reactor_prep Reactor Preparation (Cleaning and Leak Check) load Load Substrate reactor_prep->load pump Pump Down to Base Pressure load->pump heat Heat to Deposition Temperature pump->heat gas_intro Introduce Precursor (SiH₂I₂) and Co-reactant (e.g., NH₃) heat->gas_intro deposit Film Deposition gas_intro->deposit plasma Plasma Ignition (for PECVD) gas_intro->plasma purge Purge Reactor deposit->purge plasma->deposit cool Cool Down purge->cool unload Unload Substrate cool->unload characterize Film Characterization unload->characterize

Caption: General workflow for a CVD process using this compound.

Protocol for Thermal CVD of Silicon Nitride
  • Substrate Preparation: Clean the silicon wafer substrate using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.

  • Reactor Preparation: Ensure the CVD reactor is clean and perform a leak check to ensure vacuum integrity.

  • Loading: Load the cleaned substrate into the reaction chamber.

  • Pump Down: Evacuate the chamber to a base pressure, typically in the range of 10⁻⁶ to 10⁻⁷ Torr.

  • Heating: Heat the substrate to the desired deposition temperature (e.g., 400-600 °C).

  • Precursor Delivery:

    • Heat the this compound source to a temperature that provides a vapor pressure of at least 10 Torr.[9]

    • Introduce the this compound vapor into the reaction chamber at a controlled flow rate.

    • Simultaneously introduce the nitrogen source gas (e.g., ammonia) at a specific SiH₂I₂:NH₃ flow ratio.

  • Deposition: Maintain the temperature, pressure, and gas flow rates for the desired deposition time to achieve the target film thickness.

  • Post-Deposition:

    • Stop the precursor and co-reactant gas flows.

    • Purge the reactor with an inert gas (e.g., N₂ or Ar).

    • Turn off the heater and allow the substrate to cool down under vacuum or in an inert atmosphere.

  • Unloading: Once at room temperature, vent the chamber and unload the coated substrate.

  • Characterization: Analyze the deposited film for thickness, refractive index, composition, and other properties using techniques like ellipsometry, Fourier-transform infrared spectroscopy (FTIR), and X-ray photoelectron spectroscopy (XPS).

Protocol for Plasma-Enhanced CVD (PECVD) of Silicon Nitride

The PECVD process is similar to the thermal CVD protocol but includes a plasma generation step to enhance the reaction at lower temperatures.

  • Follow steps 1-5 of the thermal CVD protocol. The deposition temperature for PECVD can be lower (e.g., 200-400 °C).

  • Precursor and Gas Introduction: Introduce the this compound vapor and the nitrogen source gas (NH₃ or N₂) into the chamber.

  • Plasma Ignition: Apply radio frequency (RF) power to the electrodes in the reaction chamber to generate a plasma. The plasma decomposes the precursor and co-reactant gases into reactive species.

  • Deposition: The reactive species adsorb on the substrate surface and react to form a silicon nitride film.

  • Follow steps 8-10 of the thermal CVD protocol.

Reaction Mechanism

The exact reaction mechanism for this compound in CVD is complex and can involve both gas-phase and surface reactions. In general, the process involves the thermal or plasma-assisted decomposition of this compound to produce reactive silicon-containing species.

Reaction_Mechanism cluster_intermediates Reactive Species SiH2I2 This compound (SiH₂I₂) Si_radicals Silicon Radicals (e.g., SiH₂) SiH2I2->Si_radicals Decomposition (Heat or Plasma) NH3 Ammonia (NH₃) N_radicals Nitrogen Radicals (e.g., NH₂) NH3->N_radicals Decomposition (Heat or Plasma) SiN_film Silicon Nitride Film (Si₃N₄) Si_radicals->SiN_film Surface Reaction N_radicals->SiN_film Surface Reaction byproducts Gaseous Byproducts (e.g., HI, H₂) SiN_film->byproducts Desorption

Caption: Conceptual reaction pathway for silicon nitride CVD from this compound.

In this proposed mechanism, this compound and the nitrogen source (ammonia) are introduced into the CVD reactor. Energy from heat (in thermal CVD) or plasma (in PECVD) causes the decomposition of these precursors into highly reactive radical species. These radicals then adsorb onto the substrate surface, where they react to form the solid silicon nitride film. Gaseous byproducts, such as hydrogen iodide (HI) and hydrogen (H₂), are desorbed from the surface and removed by the vacuum system.

Conclusion

This compound is a versatile and effective precursor for the chemical vapor deposition of high-quality silicon-containing thin films, particularly silicon nitride, at lower temperatures than traditional methods. Its use in both thermal and plasma-enhanced CVD processes offers precise control over film properties. Proper safety precautions are essential when handling this reactive compound. The protocols and data presented here provide a foundation for researchers and scientists to develop and optimize their this compound-based CVD processes for various applications.

References

Application Notes and Protocols for Diiodosilane-Based Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the deposition of high-quality silicon-containing thin films, particularly silicon nitride (SiNₓ), using diiodosilane (SiH₂I₂) as a silicon precursor. This method is primarily based on Plasma-Enhanced Atomic Layer Deposition (PEALD), a technique offering atomic-level control over film thickness and excellent conformality, making it highly suitable for applications in semiconductor manufacturing, medical devices, and advanced materials research.[1][2] this compound is a key precursor for developing next-generation semiconductor chips that require highly conformal silicon nitride thin films with low thermal budgets.[3]

Overview of this compound-Based Deposition

This compound is a valuable precursor for both Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of silicon-based films.[1][2] Its chemical structure allows for the efficient generation of reactive silicon species, facilitating the deposition of uniform and dense films at relatively low temperatures.[1][4] This is particularly advantageous for applications where thermal budget constraints are critical. The use of plasma enhancement in the ALD process (PEALD) further allows for the deposition of high-purity films with controlled properties, such as silicon nitride and silicon carbide, which are essential for passivation layers, dielectric materials, and protective coatings in microelectronics.[1]

Experimental Data

The following table summarizes key quantitative data for silicon nitride thin films deposited using this compound in a PEALD process. The parameters and resulting film properties are compiled from various sources to provide a comparative overview.

ParameterValueResulting Film PropertiesReference
Deposition Temperature 200 - 500 °CInfluences film density and impurity levels. Higher temperatures generally lead to denser films.[3]
Process Pressure 0.6 - 20 TorrAffects plasma characteristics and deposition rate.[3]
Plasma Power 300 - 500 WControls the generation of reactive nitrogen species.[3]
Film Density ~3.21 g/cm³High density indicates good film quality.[3]
Hydrogen (H) Impurity 11 - 19%Lower hydrogen content is generally desirable for better electrical and mechanical properties. Using N₂ plasma instead of NH₃ can reduce H concentration.[3]
Step Coverage > 95%Excellent conformality on high-aspect-ratio structures.[1]

Experimental Protocol: PEALD of Silicon Nitride

This protocol outlines a typical PEALD process for depositing silicon nitride thin films using this compound and a nitrogen plasma.

3.1. Materials and Equipment

  • Silicon Precursor: High-purity this compound (SiH₂I₂)

  • Nitrogen Source: High-purity nitrogen (N₂) gas

  • Carrier/Purge Gas: High-purity argon (Ar) or nitrogen (N₂) gas

  • Substrate: Silicon wafer or other suitable substrate

  • Deposition System: PEALD reactor equipped with a plasma source

3.2. Pre-Deposition Procedure

  • Substrate Preparation: Clean the substrate using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants. Dry the substrate thoroughly before loading it into the reactor.

  • System Bake-out: Bake out the PEALD reactor at a temperature higher than the deposition temperature to remove any adsorbed water and other volatile contaminants from the chamber walls.

  • Precursor Handling: this compound is sensitive to moisture and air. Handle the precursor in an inert atmosphere (e.g., a glovebox) and ensure the precursor delivery lines are properly purged.

  • Leak Check: Perform a leak check of the reactor and gas delivery lines to ensure system integrity.

3.3. Deposition Parameters

The following are representative parameters for a SiH₂I₂-based PEALD process for silicon nitride. These may require optimization based on the specific reactor configuration and desired film properties.

ParameterSetpoint
Substrate Temperature300 °C
This compound Source TemperatureMaintained to achieve a vapor pressure of at least 10 Torr
Reactor Pressure1 Torr
Plasma Power (RF)500 W
Carrier Gas (Ar) Flow Rate50 sccm
Nitrogen (N₂) Flow Rate100 sccm

3.4. PEALD Cycle Sequence

One PEALD cycle consists of four sequential steps:

  • This compound Pulse (0.5 - 2 seconds): Introduce this compound vapor into the reactor. The precursor adsorbs onto the substrate surface in a self-limiting manner.

  • Purge 1 (5 - 10 seconds): Purge the reactor with an inert gas (e.g., Ar) to remove any unreacted this compound and gaseous byproducts.

  • Nitrogen Plasma Pulse (5 - 10 seconds): Introduce nitrogen gas and ignite the plasma. The reactive nitrogen species react with the adsorbed this compound on the substrate surface to form a layer of silicon nitride.

  • Purge 2 (5 - 10 seconds): Purge the reactor with an inert gas to remove any unreacted nitrogen species and gaseous byproducts from the reaction.

Repeat this cycle until the desired film thickness is achieved. The growth per cycle (GPC) is typically in the range of 0.5 - 1.0 Å/cycle.

3.5. Post-Deposition

  • Cool down the reactor to room temperature under an inert gas flow.

  • Remove the coated substrate from the reactor.

  • Characterize the deposited film for thickness, refractive index, composition, and other relevant properties using techniques such as ellipsometry, X-ray photoelectron spectroscopy (XPS), and Fourier-transform infrared spectroscopy (FTIR).

Visualizations

4.1. Experimental Workflow

G cluster_prep Pre-Deposition cluster_peald PEALD Cycle cluster_post Post-Deposition start Start sub_clean Substrate Cleaning start->sub_clean sys_bake System Bake-out sub_clean->sys_bake precursor_prep Precursor Handling sys_bake->precursor_prep leak_check Leak Check precursor_prep->leak_check pulse_sih2i2 1. This compound Pulse leak_check->pulse_sih2i2 purge1 2. Purge pulse_sih2i2->purge1 pulse_n2_plasma 3. N2 Plasma purge1->pulse_n2_plasma purge2 4. Purge pulse_n2_plasma->purge2 decision Desired Thickness? purge2->decision decision->pulse_sih2i2 No cool_down Cool Down decision->cool_down Yes unload Unload Substrate cool_down->unload characterize Characterization unload->characterize end End characterize->end

Caption: Experimental workflow for this compound-based PEALD.

4.2. Signaling Pathway Analogy: Self-Limiting Surface Reactions

This diagram illustrates the concept of self-limiting reactions in ALD, analogous to a signaling pathway where each step must be completed before the next can be initiated.

G cluster_cycle One ALD Cycle A Substrate with Active Sites B Precursor Adsorption (Self-Limiting) A->B Pulse SiH2I2 C Surface Saturated with Monolayer of Precursor B->C D Reactant Exposure (e.g., N2 Plasma) C->D Purge E Surface Reaction Forms Thin Film Layer D->E Pulse N2 Plasma E->A Purge & New Cycle

Caption: Self-limiting surface reactions in an ALD cycle.

References

Application Notes and Protocols for Diiodosilane in Semiconductor Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodosilane (H₂SiI₂) is a volatile, colorless liquid precursor increasingly utilized in the semiconductor industry for the deposition of high-quality silicon-containing thin films. Its high reactivity and lower thermal budget requirements make it a compelling alternative to traditional silicon precursors, particularly for the fabrication of next-generation semiconductor devices where precise control over film thickness and conformality is paramount. These application notes provide a comprehensive overview of the use of this compound in semiconductor manufacturing, with a focus on Plasma-Enhanced Atomic Layer Deposition (PEALD) of silicon nitride (SiN) and Chemical Vapor Deposition (CVD) of silicon-based films. Detailed protocols, quantitative data, and process diagrams are presented to assist researchers and professionals in leveraging this precursor for advanced applications.

Key Applications

This compound is primarily employed as a silicon precursor in the following semiconductor manufacturing processes:

  • Atomic Layer Deposition (ALD) and Plasma-Enhanced Atomic Layer Deposition (PEALD): For the deposition of highly conformal and uniform thin films of silicon nitride (SiN), silicon dioxide (SiO₂), and other silicon-containing dielectrics at relatively low temperatures.[1] These films are critical for applications such as gate spacers, encapsulation layers, and passivation layers in advanced integrated circuits.

  • Chemical Vapor Deposition (CVD): For the growth of silicon-based films, including silicon nitride and silicon carbide (SiC).[1] In plasma-enhanced CVD (PECVD), this compound can generate highly reactive silicon radicals, enabling efficient film deposition with tailored properties.[1]

  • Amorphous Silicon Films: Thermal decomposition of this compound can be used to form stable, photoconductive, and dopable amorphous silicon films.

Advantages of this compound

The use of this compound as a silicon precursor offers several advantages over conventional precursors like chlorosilanes and aminosilanes:

  • Low-Temperature Deposition: Enables the formation of high-quality films at lower temperatures, which is crucial for temperature-sensitive substrates and advanced device architectures.[1]

  • High Reactivity: The labile Si-I bonds contribute to its high reactivity, leading to efficient film growth.

  • Excellent Conformality: Particularly in ALD, this compound facilitates the deposition of films with excellent step coverage on complex three-dimensional structures.

  • Precise Thickness Control: The self-limiting nature of ALD reactions with this compound allows for atomic-level control over film thickness.[1]

  • Reduced Impurities: Iodine-based precursors can lead to films with lower carbon and chlorine contamination compared to organometallic and chlorosilane precursors.

Quantitative Data

The following tables summarize key quantitative data related to the use of this compound in semiconductor manufacturing, compiled from various sources.

Table 1: Properties of this compound

PropertyValue
CAS Number13760-02-6
Molecular FormulaH₂SiI₂
Molecular Weight283.91 g/mol
Purity (typical)> 99%

Table 2: Process Parameters and Film Properties for PEALD of Silicon Nitride using this compound and N₂ Plasma

ParameterValueReference
Process Conditions
Substrate Temperature200 - 600 °C[2]
Process Pressure0.1 - 5 Torr[2]
High-Pressure Treatment6 - 500 Torr[2]
Film Properties
Hydrogen (H) Impurity (with NH₃ reactant)19%
Hydrogen (H) Impurity (with N₂ reactant)15%
Film Density (with plasma treatment)3.21 g/cm³
Step Coverage (with He addition to N₂)99.2%

Table 3: Comparison of Silicon Precursors for PEALD of Silicon Nitride

PrecursorDeposition Temperature (°C)Growth Per Cycle (Å/cycle)Film Density (g/cm³)Key Features
This compound (H₂SiI₂) 200 - 600-3.21Low temperature, high conformality
Di(isopropylamino)silane (DIPAS)100 - 2000.6 - 1.0-Low temperature, high growth rate
Bis(tert-butylamino)silane (BTBAS)400-2.8High film density
Hexachlorodisilane (Si₂Cl₆)400> 1-Good thermal stability

Experimental Protocols

Protocol 1: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon Nitride (SiN)

This protocol describes a typical PEALD process for depositing a silicon nitride thin film using this compound and a nitrogen plasma. The parameters are based on a combination of literature values for this compound and a detailed protocol for a similar aminosilane (B1250345) precursor, and should be optimized for the specific deposition system.

1. Substrate Preparation:

  • Clean the silicon wafer substrate using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.
  • Load the substrate into the PEALD reaction chamber.

2. Chamber Conditions:

  • Heat the substrate to the desired deposition temperature (e.g., 300-400 °C).[3]
  • Maintain the chamber wall temperature at a lower temperature (e.g., 100 °C) to prevent precursor condensation.
  • Set the process pressure to approximately 1-3 Torr.[2]

3. Precursor Handling:

  • Maintain the this compound precursor canister at a constant temperature (e.g., 25 °C) to ensure a stable vapor pressure.[4]
  • Use an inert carrier gas (e.g., Argon or Nitrogen) to deliver the this compound vapor to the reaction chamber.

4. PEALD Cycle: Each cycle consists of four steps:

  • Step 1: this compound Pulse (Adsorption):
  • Introduce this compound vapor into the reaction chamber for a set duration (e.g., 0.5 - 2.0 seconds). The precursor will adsorb onto the substrate surface in a self-limiting manner.
  • Step 2: Purge 1:
  • Stop the this compound flow and purge the chamber with an inert gas (e.g., Argon or Nitrogen) for a set duration (e.g., 5 - 10 seconds) to remove any unreacted precursor and gaseous byproducts.
  • Step 3: Nitrogen Plasma Pulse (Reaction):
  • Introduce nitrogen (N₂) gas and apply RF power (e.g., 100 - 300 W) to generate a nitrogen plasma for a set duration (e.g., 5 - 15 seconds). The reactive nitrogen species will react with the adsorbed this compound on the surface to form a layer of silicon nitride.
  • Step 4: Purge 2:
  • Turn off the RF power and nitrogen gas flow, and purge the chamber with an inert gas for a set duration (e.g., 5 - 10 seconds) to remove any remaining reactants and byproducts.

5. Film Deposition:

  • Repeat the PEALD cycle until the desired film thickness is achieved. The thickness can be precisely controlled by the number of cycles.

6. Post-Deposition:

  • Cool down the substrate under an inert atmosphere before unloading from the chamber.

Protocol 2: Chemical Vapor Deposition (CVD) of Amorphous Silicon

This protocol outlines a general procedure for the deposition of amorphous silicon films via thermal decomposition of this compound.

1. Substrate Preparation:

  • Prepare the substrate as described in Protocol 1.

2. Chamber Conditions:

  • Heat the substrate to the deposition temperature, typically between 400 °C and 600 °C.
  • Maintain the system pressure in the range of 0.1 to 500 Torr.

3. Deposition Process:

  • Introduce this compound vapor into the reaction chamber at a controlled flow rate (e.g., 5 to 100 standard cubic centimeters per minute - sccm).
  • The this compound will thermally decompose in the vapor phase and deposit an amorphous silicon film on the heated substrate.
  • Continue the deposition for a duration of 10 to 90 minutes, depending on the desired film thickness.

4. Post-Deposition:

  • Stop the this compound flow and purge the chamber with an inert gas (e.g., Nitrogen) to remove any unreacted precursor and byproduct gases.
  • Cool down the substrate under an inert atmosphere.

Visualizations

PEALD Workflow

PEALD_Workflow cluster_cycle Single PEALD Cycle Step1 Step 1: this compound Pulse (Precursor Adsorption) Step2 Step 2: Inert Gas Purge (Remove Excess Precursor) Step1->Step2 Self-limiting adsorption Step3 Step 3: N₂ Plasma Pulse (Surface Reaction) Step2->Step3 Step4 Step 4: Inert Gas Purge (Remove Byproducts) Step3->Step4 Formation of SiN layer Step4->Step1 Start next cycle End End Deposition Step4->End Desired thickness reached Start Start Deposition Start->Step1 ALD_Surface_Reaction cluster_surface Substrate Surface Initial_Surface Initial Surface (-NHx groups) Adsorbed_Precursor Adsorbed H₂SiI₂ Precursor (-SiH₂I groups) Initial_Surface->Adsorbed_Precursor Final_Surface SiN Layer Formed (New -NHx sites) Adsorbed_Precursor->Final_Surface Byproduct1 HI (byproduct) Adsorbed_Precursor->Byproduct1 Final_Surface->Initial_Surface Ready for next cycle Byproduct2 HI, H₂ (byproducts) Final_Surface->Byproduct2 Precursor_Gas H₂SiI₂ Gas Phase Precursor_Gas->Adsorbed_Precursor Pulse A: Adsorption Plasma_Reactant N₂ Plasma (N* radicals) Plasma_Reactant->Final_Surface Pulse B: Reaction

References

Diiodosilane: A Versatile Precursor for Advanced Silicon-Containing Films

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodosilane (H₂SiI₂) is emerging as a critical precursor for the deposition of high-quality silicon-containing thin films, essential for the advancement of semiconductor devices and potentially novel applications in drug development and biomedical devices. Its high reactivity and ability to facilitate low-temperature processing make it an attractive alternative to traditional silicon precursors. These application notes provide detailed protocols for the deposition of amorphous silicon (a-Si) and silicon nitride (SiNₓ) films using this compound, targeting researchers and professionals in materials science and drug development.

This compound's utility lies in its capacity to produce highly conformal and uniform films at temperatures compatible with sensitive substrates, a crucial requirement for modern microelectronics.[1] This attribute is particularly significant in the fabrication of complex three-dimensional nanostructures. The primary deposition techniques employing this compound are Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), including plasma-enhanced variants (PECVD, PEALD).[1]

Key Applications

This compound is a versatile precursor for a variety of silicon-containing films:

  • Amorphous Silicon (a-Si): These films are integral to photovoltaics and thin-film transistors. Thermal decomposition of this compound offers a pathway to produce stable, photoconductive, and dopable amorphous silicon films.[1]

  • Silicon Nitride (SiNₓ): Serving as passivation layers, dielectric materials, and protective coatings in microfabrication, silicon nitride films deposited from this compound exhibit excellent uniformity and density.[1][2] PEALD is a common method for depositing these films, offering atomic-level thickness control.

Experimental Protocols

Protocol 1: Thermal Chemical Vapor Deposition of Amorphous Silicon (a-Si)

This protocol describes the formation of amorphous silicon films via the thermal decomposition of this compound.

Objective: To deposit a stable, photoconductive amorphous silicon film on a substrate.

Materials and Equipment:

  • This compound (H₂SiI₂) precursor

  • Substrate (e.g., Corning 7059 glass, silicon wafer)

  • Chemical Vapor Deposition (CVD) reactor with a reaction chamber

  • Vacuum system

  • Substrate heater

  • Mass flow controllers

Procedure:

  • Substrate Preparation: Clean the substrate using a standard procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants. Dry the substrate thoroughly using a nitrogen gun.

  • System Setup: Place the cleaned substrate into the reaction chamber of the CVD reactor.

  • Evacuation: Evacuate the reaction chamber to a base pressure typically below 10⁻⁶ Torr.

  • Heating: Heat the substrate to the desired deposition temperature, in the range of 400°C to 600°C.[1]

  • Precursor Introduction: Introduce this compound vapor into the reaction chamber at a controlled flow rate. The system pressure is maintained between 0.1 and 500 Torr.

  • Deposition: Allow the deposition to proceed for a set duration, typically 10 to 90 minutes, to achieve the desired film thickness.

  • Purging: After deposition, stop the precursor flow and purge the reaction chamber with an inert gas, such as nitrogen.

  • Cooling and Unloading: Turn off the substrate heater and allow the system to cool down under vacuum or inert gas flow. Once at room temperature, vent the chamber and remove the coated substrate.

Expected Results: The resulting films are expected to be reflective, air-stable, and abrasion-resistant. The electrical and optical properties can be tailored by adjusting deposition parameters.

Protocol 2: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon Nitride (SiNₓ)

This protocol outlines the deposition of silicon nitride thin films using this compound in a PEALD process.

Objective: To deposit a highly conformal and uniform silicon nitride thin film with precise thickness control.

Materials and Equipment:

  • This compound (H₂SiI₂) precursor

  • Nitrogen source (e.g., ammonia (B1221849) (NH₃) or nitrogen (N₂) plasma)

  • PEALD reactor

  • Substrate (e.g., silicon wafer)

  • Vacuum system

  • Substrate heater

  • RF plasma source

  • In-situ film thickness monitoring (optional, e.g., ellipsometry)

Procedure:

  • Substrate Preparation: Clean the substrate as described in Protocol 1.

  • System Setup: Load the substrate into the PEALD reaction chamber.

  • Process Conditions: Heat the substrate to the desired deposition temperature, typically between 100°C and 450°C. Set the process pressure.

  • PEALD Cycle: The deposition proceeds through a sequence of self-limiting surface reactions, which constitutes one PEALD cycle. This cycle is repeated to achieve the target film thickness. A typical cycle with an NH₃ plasma consists of four steps: a. This compound Pulse: Introduce a pulse of this compound vapor into the chamber. The precursor adsorbs onto the substrate surface. b. Purge 1: Purge the chamber with an inert gas (e.g., argon) to remove any unreacted precursor and byproducts from the gas phase. c. NH₃ Plasma Pulse: Introduce ammonia gas and ignite the RF plasma. The plasma-activated nitrogen species react with the adsorbed this compound layer to form silicon nitride. d. Purge 2: Purge the chamber again with an inert gas to remove reaction byproducts.

  • Deposition Completion: Repeat the PEALD cycle until the desired film thickness is achieved.

  • Cooling and Unloading: Cool down the reactor and unload the substrate as described in Protocol 1.

Expected Results: The PEALD process yields highly conformal silicon nitride films with excellent thickness uniformity. The film density and hydrogen content can be influenced by the choice of nitrogen plasma source (N₂ vs. NH₃). Using N₂ plasma can lead to a lower hydrogen impurity concentration in the film.

Data Presentation

The following tables summarize typical deposition parameters and resulting film properties for silicon-containing films grown from this compound and related precursors.

Table 1: Deposition Parameters for Amorphous Silicon (a-Si) via Thermal CVD

ParameterValueReference
PrecursorThis compound (H₂SiI₂)[1]
Substrate Temperature400 - 600 °C[1]
Pressure0.1 - 500 Torr
Deposition Time10 - 90 min

Table 2: Properties of Amorphous Silicon Films from Dihalosilane Precursors

PropertyValuePrecursorReference
Dark Conductivity3.7 x 10⁻⁵ S/cm (p-doped)Difluorosilane[1]
Optical Band Gap1.55 eVDichlorosilane
Activation Energy0.785 eVDifluorosilane[1]

Table 3: Deposition Parameters for Silicon Nitride (SiNₓ) via PEALD

ParameterValueReference
PrecursorThis compound (H₂SiI₂)[3]
Co-reactantNH₃ or N₂ plasma
Substrate Temperature100 - 450 °C
Process Pressure0.6 Torr (representative)
Plasma Frequency13.56 MHz (representative)

Table 4: Properties of Silicon Nitride Films from this compound

PropertyValueCo-reactantReference
Film Density3.21 g/cm³N₂ plasma with post-treatment
Hydrogen Content11%N₂ plasma with post-treatment
Hydrogen Content15%N₂ plasma
Hydrogen Content19%NH₃ plasma
Step Coverageup to 99.2%N₂ + He plasma

Visualizations

The following diagrams illustrate the experimental workflows for the deposition of silicon-containing films using this compound.

G cluster_prep Substrate Preparation cluster_deposition Thermal CVD Process cluster_characterization Film Characterization p1 Substrate Cleaning p2 Drying (N2 gun) p1->p2 d1 Load Substrate p2->d1 d2 Evacuate Chamber d1->d2 d3 Heat Substrate (400-600 °C) d2->d3 d4 Introduce H2SiI2 d3->d4 d5 Deposition d4->d5 d6 Purge Chamber d5->d6 d7 Cool Down d6->d7 c1 Thickness/Growth Rate (Ellipsometry) d7->c1 c2 Composition (FTIR, RBS) c3 Electrical Properties (Conductivity) c4 Optical Properties (UV-Vis)

Workflow for Thermal CVD of Amorphous Silicon.

G cluster_prep Substrate Preparation cluster_peald PEALD Process cluster_cycle One PEALD Cycle cluster_char Film Characterization p1 Substrate Cleaning p2 Drying (N2 gun) p1->p2 peald1 Load Substrate p2->peald1 peald2 Set T and P peald1->peald2 peald_cycle PEALD Cycle peald2->peald_cycle peald3 Repeat N Cycles peald_cycle->peald3 peald4 Cool Down peald3->peald4 char1 Thickness/GPC (Ellipsometry) peald4->char1 c1 H2SiI2 Pulse c2 Ar Purge c3 N2/NH3 Plasma c4 Ar Purge char2 Composition/Purity (XPS, FTIR) char3 Density (XRR) char4 Conformality (SEM/TEM)

Workflow for PEALD of Silicon Nitride.

References

Application Notes and Protocols for Plasma-Enhanced Atomic Layer Deposition (PEALD) using Diiodosilane Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deposition of silicon dioxide (SiO2) and silicon nitride (SiN) thin films using plasma-enhanced atomic layer deposition (PEALD) with diiodosilane (SiH2I2) as the silicon precursor. This compound is a valuable precursor for creating high-quality silicon-based films at relatively low temperatures, which is critical for applications in semiconductor manufacturing and advanced material science.[1]

Introduction to this compound PEALD

Plasma-enhanced atomic layer deposition is a thin film deposition technique that offers atomic-level control over film thickness and composition.[1] The use of plasma provides several advantages over thermal ALD, including lower deposition temperatures and improved film properties.[2] this compound (SiH2I2) has emerged as a promising silicon precursor due to its high reactivity, which allows for efficient deposition of silicon-containing films.[1][3]

This document outlines the PEALD processes for depositing two critical materials: silicon dioxide, a high-quality insulator, and silicon nitride, a material valued for its use as a gate dielectric, passivation layer, and sidewall spacer in semiconductor devices.[4][5]

Data Presentation: Film Properties

The following tables summarize the key quantitative data for SiO2 and SiN films deposited using PEALD with this compound and other silicon precursors for comparison.

Table 1: PEALD of Silicon Dioxide (SiO2) - Process Parameters and Film Properties
PrecursorCo-reactantDeposition Temp. (°C)Growth Per Cycle (Å/cycle)Refractive IndexWet Etch Rate (nm/min) in dilute HFReference
Di-isopropylaminosilaneO2 Plasma80 - 200~1.01.45 - 1.5Not specified[6]
N,N′-tert-butyl-1,1-dimethylethylenediamine silyleneO2 Plasma80 - 200~1.01.45 - 1.5Not specified[7]
Bis(diethylamino)silaneO2 Plasma250Not specified~1.46Not specified[8]
Di-isopropylaminosilaneO2 Plasma50 - 200~1.7 - 2.0Not specifiedVaries with plasma time[1]

Note: Data for this compound-based SiO2 PEALD is limited in the reviewed literature; the table includes data from other silicon precursors to provide a baseline for expected film properties.

Table 2: PEALD of Silicon Nitride (SiN) - Process Parameters and Film Properties
PrecursorCo-reactantDeposition Temp. (°C)Growth Per Cycle (Å/cycle)Refractive IndexWet Etch Rate (Å/min) in dilute HFStep Coverage (%)Reference
This compoundNH3/N2 PlasmaNot SpecifiedNot SpecifiedNot SpecifiedNot Specified99.2 (with He addition to N2)[9]
This compoundN2 Plasma100 - 650Not SpecifiedNot SpecifiedRatio of top to sidewall etch rate ~1:1>95[10]
OrganosilaneNH3/N2 Plasma300Not SpecifiedNot Specified10 - 187 (varies with plasma sequence)>95[5]
CyclosilazaneH2/N2 Plasma200 - 500~0.38~1.98Decreases with increasing temperatureConformal[11]

Experimental Protocols

The following are detailed protocols for the PEALD of SiO2 and SiN films using this compound.

Protocol for PEALD of Silicon Dioxide (SiO2)

Objective: To deposit a uniform and conformal SiO2 thin film on a substrate.

Materials and Equipment:

  • PEALD Reactor with a plasma source

  • Substrate (e.g., silicon wafer)

  • This compound (SiH2I2) precursor, 95% purity

  • Oxygen (O2) gas (reactant)

  • Argon (Ar) gas (purge and carrier gas)

Experimental Procedure:

  • Substrate Preparation:

    • Clean the substrate using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove organic and inorganic contaminants.

    • Load the substrate into the PEALD reactor.

  • Reactor Setup:

    • Set the substrate temperature to the desired deposition temperature, typically in the range of 80-300°C.

    • Maintain a constant reactor pressure, for example, at 200 mTorr.

    • Set the Ar purge gas flow rate.

  • PEALD Cycle: One cycle consists of four steps:

    • Step 1: SiH2I2 Pulse: Introduce SiH2I2 vapor into the reactor for a defined time (e.g., 0.5 - 2.0 seconds) to allow for self-limiting chemisorption on the substrate surface.

    • Step 2: Purge 1: Purge the reactor with Ar gas for a sufficient time (e.g., 5 - 10 seconds) to remove any unreacted SiH2I2 and byproducts.

    • Step 3: O2 Plasma Exposure: Introduce O2 gas and ignite the plasma for a specific duration (e.g., 3 - 10 seconds) with a defined RF power (e.g., 100 - 300 W). The oxygen plasma reacts with the adsorbed silicon precursor layer to form SiO2.

    • Step 4: Purge 2: Purge the reactor with Ar gas again (e.g., 5 - 10 seconds) to remove reaction byproducts and excess plasma species.

  • Deposition: Repeat the PEALD cycle until the desired film thickness is achieved. The thickness can be controlled by the number of cycles.

  • Characterization:

    • Measure the film thickness and refractive index using ellipsometry.

    • Determine the wet etch rate in a dilute hydrofluoric acid (dHF) solution.

    • Analyze the chemical composition and bonding states using X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR).

Protocol for PEALD of Silicon Nitride (SiN)

This protocol is based on literature describing the use of this compound for SiN deposition.[9][10]

Objective: To deposit a high-quality SiN thin film with excellent conformality.

Materials and Equipment:

  • PEALD Reactor with a plasma source

  • Substrate (e.g., silicon wafer with patterned structures)

  • This compound (SiH2I2) precursor, 95% purity

  • Nitrogen (N2) gas and/or Ammonia (NH3) gas (reactant)

  • Argon (Ar) gas (purge and carrier gas)

  • Helium (He) gas (optional, for improved step coverage)

Experimental Procedure:

  • Substrate Preparation:

    • Clean the substrate as described in the SiO2 protocol.

    • Load the substrate into the PEALD reactor.

  • Reactor Setup:

    • Set the substrate temperature, which can range from 100°C to 450°C for low-temperature applications.[10]

    • Set the reactor pressure to be greater than 6 Torr.[10]

    • Establish the flow rates for Ar, N2, and/or NH3.

  • PEALD Cycle:

    • Step 1: SiH2I2 Pulse: Pulse the SiH2I2 precursor into the chamber for a set time to ensure monolayer adsorption.

    • Step 2: Purge 1: Purge the chamber with Ar gas to remove excess precursor and any byproducts.

    • Step 3: N2/NH3 Plasma Exposure: Introduce the nitrogen source (N2 or NH3) and apply plasma power. The use of N2 plasma can reduce hydrogen impurities in the film, while a mixture of N2 and He may improve step coverage.[9]

    • Step 4: Purge 2: Purge the chamber with Ar gas to clear out residual reactants and byproducts.

  • Deposition: Repeat the cycle to achieve the target film thickness.

  • Characterization:

    • Evaluate film thickness and refractive index using ellipsometry.

    • Assess the step coverage on patterned substrates using cross-sectional Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Measure the wet etch rate in dHF.

    • Analyze the film composition for silicon, nitrogen, and potential impurities like iodine and hydrogen using XPS and Secondary Ion Mass Spectrometry (SIMS).

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow and proposed chemical reaction pathways.

PEALD_Experimental_Workflow cluster_prep Preparation cluster_peald_cycle PEALD Cycle (Repeat n times) cluster_characterization Characterization Substrate_Cleaning Substrate Cleaning Substrate_Loading Load Substrate Substrate_Cleaning->Substrate_Loading Reactor_Setup Reactor Setup (Temp, Pressure) Precursor_Pulse Step 1: SiH2I2 Pulse Reactor_Setup->Precursor_Pulse Substrate_Loading->Reactor_Setup Purge1 Step 2: Ar Purge Precursor_Pulse->Purge1 Self-limiting adsorption Plasma_Exposure Step 3: Plasma Exposure (O2 for SiO2, N2/NH3 for SiN) Purge1->Plasma_Exposure Purge2 Step 4: Ar Purge Plasma_Exposure->Purge2 Surface reaction Purge2->Precursor_Pulse Next Cycle Thickness_RI Thickness & Refractive Index (Ellipsometry) Purge2->Thickness_RI Composition Composition (XPS, FTIR) Thickness_RI->Composition Etch_Rate Wet Etch Rate (dHF) Composition->Etch_Rate Conformality Conformality (SEM/TEM) Etch_Rate->Conformality

Caption: PEALD Experimental Workflow.

PEALD_SiO2_Reaction_Pathway cluster_surface Substrate Surface cluster_reactants Reactants cluster_byproducts Byproducts Surface_OH Surface -OH Surface_SiHI Surface -O-SiHI Surface_OH:f1->Surface_SiHI:f1 Reaction 1 HI HI Surface_SiO2 Surface -O-SiO-H Surface_SiHI:f1->Surface_SiO2:f1 Reaction 2 H2O H2O Surface_SiO2:f1->Surface_OH:f1 Surface regeneration for next cycle SiH2I2 SiH2I2 (this compound) SiH2I2->Surface_OH:f1 Adsorption O2_Plasma O2 Plasma (O radicals) O2_Plasma->Surface_SiHI:f1 Oxidation

Caption: Proposed PEALD SiO2 Reaction Pathway.

PEALD_SiN_Reaction_Pathway cluster_surface Substrate Surface cluster_reactants Reactants cluster_byproducts Byproducts Surface_NH Surface -NHx Surface_SiHI Surface -N-SiHI Surface_NH:f1->Surface_SiHI:f1 Reaction 1 HI HI Surface_SiN Surface -N-Si-N Surface_SiHI:f1->Surface_SiN:f1 Reaction 2 H2 H2 Surface_SiN:f1->Surface_NH:f1 Surface regeneration for next cycle SiH2I2 SiH2I2 (this compound) SiH2I2->Surface_NH:f1 Adsorption N_Plasma N2/NH3 Plasma (N, NH radicals) N_Plasma->Surface_SiHI:f1 Nitridation

References

The Versatile Role of Diiodosilane in the Synthesis of Organosilicon Compounds: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diiodosilane (SiH₂I₂) is a highly reactive and versatile reagent in organosilicon chemistry. Its applications span from a precursor in materials science to a key reagent in various organic transformations for the synthesis of complex organosilicon compounds. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic methodologies.

Synthesis of this compound

This compound can be synthesized through several routes, with two common laboratory-scale methods being the reaction of phenylsilane (B129415) with iodine and the halide exchange reaction from dichlorosilane (B8785471).

From Phenylsilane and Iodine

This method provides this compound that is often used directly in subsequent reactions. The reaction is catalyzed by trace amounts of oxygen-containing compounds like ethyl acetate (B1210297).[1]

Experimental Protocol:

  • To a solution of iodine (1.0 molar equivalent) in a suitable solvent (e.g., chloroform (B151607) or benzene), add phenylsilane (1.0 molar equivalent) at -20 °C under an inert atmosphere (e.g., argon or nitrogen).[1][2]

  • Add a trace amount of ethyl acetate to catalyze the reaction.[1][2]

  • The reaction is exothermic and proceeds rapidly. Maintain the temperature at -20 °C with external cooling.[1]

  • Upon completion, the volatile byproducts (benzene, residual HI, and any iodosilane (B88989) intermediates) can be removed under reduced pressure to yield crude this compound, which can be used for many applications without further purification.[1]

From Dichlorosilane via Halide Exchange

This method involves the reaction of dichlorosilane with an iodide salt, such as sodium iodide or lithium iodide. The addition of an amine catalyst can improve the reaction yield.[3]

Experimental Protocol:

  • In a four-neck flask under a nitrogen or argon atmosphere, suspend sodium iodide (e.g., 500 g) in a dry solvent such as dichloromethane (B109758) (DCM, e.g., 1.5 L).[3]

  • Add an amine catalyst (e.g., tetrabutylammonium (B224687) iodide, 30.8 g).[3]

  • Cool the mixture to -10 °C using a low-temperature bath.[3]

  • Slowly add dichlorosilane (e.g., 168 g) to the mixture over a period of 1.5 hours while maintaining the low temperature.[3]

  • After the addition is complete, warm the reaction mixture to 40 °C and stir for 18 hours.[3]

  • Filter the reaction mixture to remove the sodium chloride byproduct.

  • The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound product.[3]

Table 1: Synthesis of this compound from Dichlorosilane with Various Catalysts [3]

CatalystYield (%)
None23.33
Tetraethylethylenediamine56.78
Pentamethyldiethylenetriamine59.84
Trioctylamine71.28
Tetrabutylammonium iodide91.63

Applications in Organic Synthesis

This compound is a powerful reagent for various transformations in organic synthesis, including the conversion of carbamates to ureas, reductive iodination of carbonyl compounds, and cleavage of ethers.

Conversion of Carbamates to Ureas

This compound, in combination with a hindered amine base, provides a mild and efficient method for the conversion of carbamates to isocyanates, which can be trapped in situ with amines to form ureas. This method is particularly useful for sensitive substrates, including N-Boc protected amines.[4]

Logical Workflow for Carbamate to Urea Conversion:

G Carbamate Carbamate Substrate Isocyanate Isocyanate Intermediate Carbamate->Isocyanate + this compound + Base This compound This compound (SiH₂I₂) This compound->Isocyanate Base Hünig's Base (DIPEA) Base->Isocyanate Solvent CH₂Cl₂ -30°C to -5°C Solvent->Isocyanate Urea Urea Product Isocyanate->Urea + Amine Amine Amine Nucleophile Amine->Urea G Ketal_Acetal Ketal or Acetal Carbonyl Ketone or Aldehyde Ketal_Acetal->Carbonyl Deprotection Iodoalkane Iodoalkane Ketal_Acetal->Iodoalkane Reductive Iodination DIS_cat This compound (catalytic) -42°C DIS_cat->Carbonyl DIS_stoich This compound (stoichiometric) > 0°C DIS_stoich->Iodoalkane G Ether Ether (R-O-R') SilylEther Silyl Ether Intermediate Ether->SilylEther + this compound This compound This compound (SiH₂I₂) This compound->SilylEther Alcohol Alcohol (R-OH) SilylEther->Alcohol + H₂O Hydrolysis Hydrolysis (H₂O) Hydrolysis->Alcohol

References

Application Note: Deposition of Silicon Nitride Films Using Diiodosilane and Ammonia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon nitride (SiNₓ) films are critical materials in a variety of high-technology applications, including semiconductor devices, microelectromechanical systems (MEMS), and as encapsulation layers for sensitive electronics. The deposition of high-quality silicon nitride films at low temperatures is particularly crucial for applications involving thermally sensitive substrates. This application note details a low-pressure chemical vapor deposition (LPCVD) process for silicon nitride films utilizing diiodosilane (SiI₂H₂) and ammonia (B1221849) (NH₃) as precursors. This iodine-based precursor system offers a promising alternative to traditional chlorine-based precursors, potentially enabling lower deposition temperatures and reducing halogen contamination in the deposited films.

Deposition Process Overview

The deposition of silicon nitride from this compound and ammonia proceeds via a chemical vapor deposition process where the gaseous precursors react on a heated substrate surface to form a solid thin film. The overall simplified chemical reaction can be represented as:

3SiI₂H₂(g) + 4NH₃(g) → Si₃N₄(s) + 6H₂(g) + 6HI(g)

This process can be carried out in a conventional horizontal or vertical tube furnace capable of low-pressure operation.

Experimental Protocols

Precursor Handling and Safety

This compound (SiI₂H₂):

  • This compound is a liquid at room temperature and should be handled in a well-ventilated fume hood.

  • It is sensitive to moisture and air; therefore, it should be stored under an inert atmosphere (e.g., argon or nitrogen).

  • The vapor pressure of this compound is temperature-dependent and controlling the bubbler temperature is critical for consistent precursor delivery.

Ammonia (NH₃):

  • Ammonia is a corrosive and toxic gas.

  • Use appropriate gas handling equipment, including stainless steel tubing and regulators.

  • A toxic gas monitoring system is highly recommended.

Low-Pressure Chemical Vapor Deposition (LPCVD) Protocol

This protocol is a general guideline for the deposition of silicon nitride films using this compound and ammonia in a horizontal tube LPCVD furnace. The optimal parameters may vary depending on the specific reactor geometry and desired film properties.

Equipment:

  • Horizontal LPCVD tube furnace with a three-zone heater

  • Vacuum pump system capable of reaching pressures in the mTorr range

  • Mass flow controllers (MFCs) for ammonia and a carrier gas (e.g., N₂)

  • This compound precursor bubbler with temperature control

  • Substrate loading system (e.g., quartz boat)

Procedure:

  • Substrate Preparation:

    • Clean silicon wafers (or other substrates) using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.

    • A final dip in dilute hydrofluoric acid (HF) is recommended to remove the native oxide layer and create a hydrogen-terminated surface, which can promote uniform film nucleation.

    • Load the cleaned and dried substrates into the quartz boat and place it in the center of the furnace tube.

  • System Pump-Down and Leak Check:

    • Close the furnace tube and pump the system down to its base pressure (typically < 10 mTorr).

    • Perform a leak check to ensure the integrity of the system.

  • Temperature Ramping:

    • Ramp the furnace temperature to the desired deposition temperature under a slow flow of nitrogen. A general temperature range for this process is 400°C to 600°C.

  • Process Gas Stabilization:

    • Once the temperature is stable, set the desired process pressure using a throttle valve. A typical pressure range for LPCVD is 100 mTorr to 1 Torr.

    • Introduce the ammonia gas through its MFC at the desired flow rate.

    • Flow a carrier gas (e.g., N₂) through the this compound bubbler. The bubbler temperature should be controlled to achieve the desired SiI₂H₂ vapor pressure.

  • Deposition:

    • Once the gas flows and pressure are stable, introduce the this compound vapor into the furnace to initiate the deposition process.

    • The deposition time will depend on the desired film thickness and the deposition rate.

  • Process Termination and Cool-Down:

    • After the desired deposition time, stop the flow of this compound.

    • Continue flowing ammonia for a short period to ensure the reaction is complete and to passivate the surface.

    • Turn off the ammonia flow and purge the system with nitrogen.

    • Turn off the furnace heaters and allow the system to cool down to below 100°C under a nitrogen atmosphere before unloading the substrates.

Data Presentation

The following tables summarize the expected process parameters and resulting film properties for the LPCVD of silicon nitride using this compound and ammonia. These values are based on typical low-temperature CVD processes and should be used as a starting point for process optimization.

Table 1: LPCVD Process Parameters

ParameterRangeTypical Value
Deposition Temperature400 - 600 °C550 °C
Process Pressure100 mTorr - 1 Torr500 mTorr
SiI₂H₂ Bubbler Temperature20 - 50 °C30 °C
SiI₂H₂ Carrier Gas (N₂) Flow Rate10 - 50 sccm25 sccm
NH₃ Flow Rate50 - 200 sccm100 sccm
NH₃:SiI₂H₂ Flow Ratio2:1 - 10:14:1

Table 2: Expected Silicon Nitride Film Properties

PropertyExpected Value
Deposition Rate5 - 20 Å/min
Refractive Index (@ 633 nm)1.9 - 2.1
Wet Etch Rate (10:1 BOE)10 - 50 Å/min
Si/N Ratio0.7 - 0.8
Hydrogen Content< 15 at.%
Step Coverage> 90%

Visualizations

Chemical Vapor Deposition Workflow

CVD_Workflow cluster_prep System Preparation cluster_dep Deposition cluster_post Post-Deposition Load Load Substrates Pump Pump Down & Leak Check Load->Pump Heat Ramp to Deposition T Pump->Heat Stabilize Stabilize Gas Flows & Pressure Heat->Stabilize System Ready Deposit Introduce SiI2H2 & Deposit Film Stabilize->Deposit Purge Purge with N2 Deposit->Purge Deposition Complete Cool Cool Down Purge->Cool Unload Unload Substrates Cool->Unload

Caption: Workflow for LPCVD of silicon nitride films.

Chemical Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_surface Surface Reactions cluster_products Products SiI2H2 SiI2H2 (g) Adsorption Adsorption on Substrate SiI2H2->Adsorption NH3 NH3 (g) NH3->Adsorption Reaction Surface Reaction & Film Growth Adsorption->Reaction Si3N4 Si3N4 (s) Reaction->Si3N4 Byproducts H2 (g) + HI (g) Reaction->Byproducts

Application Notes: Diiodosilane for Low-Temperature Silicon Nitride Film Growth

Troubleshooting & Optimization

Technical Support Center: High-Purity Diiodosilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of high-purity diiodosilane. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main impurities found in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities include:

  • Other Iodosilanes: Such as monosilane (SiH₄), iodosilane (B88989) (SiH₃I), triiodosilane (SiHI₃), and tetraiodosilane (SiI₄).[1]

  • Synthesis Byproducts: For instance, if phenylsilane (B129415) is used as a starting material, benzene (B151609) can be a significant byproduct.[1]

  • Unreacted Starting Materials: Residual iodine, phenylsilane, or dichlorosilane (B8785471) may be present.

  • Decomposition Products: Hydrogen iodide (HI) can form, especially in the presence of moisture.[2][3][4]

  • Metallic Impurities: Trace metals like aluminum (Al), calcium (Ca), chromium (Cr), iron (Fe), nickel (Ni), sodium (Na), titanium (Ti), and zinc (Zn) can be introduced during synthesis or handling.[5]

Q2: How should high-purity this compound be stored to maintain its integrity?

A2: this compound is sensitive to light, moisture, and air.[6] To prevent degradation, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3][4][6] The storage area should be cool, dry, dark, and well-ventilated.[2][4][7] Refrigeration is often recommended for long-term storage.[8] Some commercial formulations contain copper as a stabilizer.[8]

Q3: What are the primary purification methods for this compound?

A3: The most common method for purifying this compound is fractional distillation, often performed under reduced pressure (vacuum).[1][8] This technique separates this compound from impurities with different boiling points. For removing metallic impurities, filtration through materials with hydrophilic functional groups has been shown to be effective.[5][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Product is yellow or brown instead of colorless. Presence of dissolved iodine (I₂) due to decomposition or incomplete reaction.- Add a small amount of copper powder or turnings to the crude product before distillation. Copper reacts with iodine to form non-volatile copper iodide. - Ensure rigorous exclusion of air and moisture during synthesis and workup to prevent decomposition.[3][4][6]
Low yield of purified product. - Inefficient distillation setup (e.g., insufficient column length, poor vacuum). - Decomposition of the product during distillation due to excessive heat.- Optimize the fractional distillation apparatus. Use a well-insulated column with a suitable packing material. - Perform the distillation under a high vacuum to lower the boiling point and reduce thermal stress on the compound.[8]
Product purity does not improve after a single distillation. The boiling points of certain impurities (e.g., other iodosilanes) are close to that of this compound.- Repeat the fractional distillation process.[10] A two-stage distillation can significantly improve purity.[11] - Use a distillation column with a higher number of theoretical plates for better separation.
Product degrades over time, even in storage. - Presence of trace metallic impurities that can catalyze decomposition.[5] - Improper storage conditions (exposure to light, moisture, or air).- Purify the this compound by passing it through a specialized filter to remove metallic ions.[5][9] - Ensure the storage container is properly sealed under an inert atmosphere and stored in a cool, dark place.[3]
Pressure buildup in the storage container. Reaction with residual moisture, leading to the formation of hydrogen iodide (HI) gas.[2][3][4][12]- Handle and store this compound under strictly anhydrous conditions.[6] - If pressure buildup is suspected, vent the container carefully in a fume hood.[12]

Experimental Protocols

Fractional Distillation of this compound

This protocol describes the purification of crude this compound using vacuum fractional distillation.

Objective: To separate this compound from lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with a stirrer

  • Vacuum pump

  • Cold trap

  • Inert gas (nitrogen or argon) supply

  • Schlenk line or similar apparatus for inert atmosphere manipulation

Procedure:

  • System Preparation: Assemble the distillation apparatus. Ensure all glassware is thoroughly dried and purged with an inert gas to remove air and moisture.[13]

  • Charging the Flask: Transfer the crude this compound to the round-bottom flask under an inert atmosphere. Add a magnetic stir bar.

  • Initiating Distillation:

    • Begin stirring and slowly heat the flask using the heating mantle.

    • Gradually apply vacuum to the system. A cold trap (e.g., with liquid nitrogen or dry ice/acetone) should be placed between the distillation setup and the vacuum pump to protect the pump from corrosive vapors.

  • Fraction Collection:

    • Monitor the temperature at the distillation head.

    • Discard the initial fraction (forerun), which will contain volatile impurities.

    • Collect the main fraction at the expected boiling point of this compound under the applied pressure (e.g., 56-60 °C at 25 mmHg).[7][8]

    • Change receiving flasks to collect different fractions if necessary.

  • Shutdown:

    • Once the main fraction is collected, stop heating and allow the system to cool to room temperature.

    • Slowly and carefully vent the apparatus with inert gas before disconnecting the flasks.

  • Storage: Transfer the purified this compound to a clean, dry, and appropriately labeled storage container under an inert atmosphere.

Process Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control cluster_final_product Final Product start Crude this compound distillation Fractional Distillation start->distillation Primary Purification filtration Metal Impurity Filtration distillation->filtration Optional: for ultra-high purity analysis Purity Analysis (e.g., GC, ICP-MS) distillation->analysis filtration->analysis analysis->distillation If Purity is Not Met storage Storage Under Inert Atmosphere analysis->storage If Purity is Met

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Observe Product Color colorless Colorless start->colorless yellow_brown Yellow/Brown start->yellow_brown check_purity Proceed to Purity Analysis colorless->check_purity add_copper Add Copper Before Distillation yellow_brown->add_copper check_inert Verify Inert Atmosphere yellow_brown->check_inert distill Perform Fractional Distillation add_copper->distill check_inert->distill distill->check_purity

Caption: Troubleshooting logic for discolored this compound.

References

stability and storage conditions for diiodosilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with diiodosilane (SiH₂I₂). It includes a comprehensive overview of its stability and storage conditions, along with detailed troubleshooting guides and frequently asked questions to ensure safe and effective handling in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS No: 13760-02-6) is a colorless to pale yellow or pink liquid that is a highly reactive silicon compound.[1][2] It is primarily used as a precursor in the deposition of silicon-containing thin films, such as silicon nitride, in the semiconductor industry for manufacturing next-generation chips.[3][4][5] In organic synthesis, it serves as a reagent for the deoxygenation of alcohols and ethers, conversion of carboxylic acid derivatives to acyl iodides, and other silicon-mediated transformations.[6][7][8]

Q2: What are the main hazards associated with this compound?

A2: this compound is a hazardous substance that poses several risks. It is a flammable liquid and vapor, and it reacts violently with water and moisture in the air, releasing flammable and corrosive hydrogen iodide gas.[9][10] It is corrosive and can cause severe skin burns and eye damage.[9] Inhalation of its vapors can be harmful and may cause irritation to the respiratory tract.[10] Due to its reactivity, it may ignite on contact with air, moist air, or water.[9]

Q3: How should this compound be properly stored?

A3: Proper storage is critical to maintain the stability and purity of this compound. It should be stored in a tightly closed container under an inert atmosphere, such as nitrogen or argon, to protect it from moisture and air.[1][10] The storage area should be cool, dry, well-ventilated, and away from heat, sparks, and open flames.[1][10] It is also light-sensitive and should be stored in the dark or in an amber-colored container to prevent photodegradation.[10] Refrigeration at 2-8°C is recommended for long-term storage.[7] Some commercial preparations contain copper as a stabilizer.[7]

Q4: What is the shelf life of this compound?

Q5: What are the signs of this compound decomposition?

A5: The most common sign of this compound decomposition is a change in color from colorless to yellow, pink, or brown.[2] This is often due to the formation of elemental iodine (I₂). Other signs of decomposition can include pressure buildup in the container due to the formation of gaseous byproducts like hydrogen iodide (HI).[9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Possible Cause Recommended Action
The this compound has turned yellow or brown. Exposure to air, moisture, or light has led to decomposition and the formation of iodine (I₂).For many applications, a slight discoloration may not significantly affect the reaction. However, for high-purity applications like semiconductor deposition, the presence of impurities can be detrimental.[2][3] If high purity is required, consider purifying the this compound by distillation under reduced pressure and an inert atmosphere. Ensure future storage is strictly under inert, dry, and dark conditions.
A white precipitate is observed in the this compound. Reaction with trace moisture to form silicon oxides (e.g., SiO₂) or other insoluble byproducts.The presence of solids indicates significant contamination. The material is likely not suitable for most applications without purification. The solid impurities can be removed by filtration under inert atmosphere, followed by distillation of the liquid.
The reaction with this compound is sluggish or incomplete. The this compound may have partially decomposed, reducing its reactivity. The substrate may be sterically hindered or electronically deactivated.Check the purity of the this compound. If decomposition is suspected, use a fresh or purified batch. For challenging substrates, consider increasing the reaction temperature, using a less coordinating solvent, or adding a catalyst if appropriate for the specific reaction.
Pressure buildup is noticed in the storage container. Decomposition of this compound can release gaseous byproducts such as hydrogen iodide (HI).[9]Handle the container with extreme caution in a fume hood. Slowly and carefully vent the container. It is advisable to quench and dispose of the material as it is likely unstable.

Experimental Protocols

1. Protocol for Safe Quenching of this compound

This protocol is for the safe neutralization of excess or old this compound. This procedure should be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (flame-resistant lab coat, safety goggles, and chemical-resistant gloves).

Materials:

  • This compound to be quenched

  • Anhydrous isopropanol (B130326)

  • Anhydrous methanol (B129727)

  • Deionized water

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet with a bubbler.

  • Ice bath

Procedure:

  • In the fume hood, place the three-necked flask in an ice bath and purge it with inert gas.

  • Transfer the this compound to be quenched into the flask via a cannula or a syringe under a positive flow of inert gas. If the this compound is in a sealed ampule, it should be opened and transferred under a blanket of inert gas.

  • Slowly add anhydrous isopropanol to the stirred this compound solution via the dropping funnel. The addition should be dropwise to control the exothermic reaction and the evolution of gas. Continue the addition until the vigorous reaction ceases.

  • Once the reaction with isopropanol has subsided, slowly add anhydrous methanol. Methanol is more reactive than isopropanol and will react with any remaining this compound.

  • After the addition of methanol is complete and the reaction is calm, slowly and cautiously add deionized water to quench any remaining reactive species.

  • The resulting mixture can then be neutralized with a suitable base (e.g., sodium bicarbonate solution) before being disposed of as hazardous waste according to institutional guidelines.[12]

2. Protocol for Disposal of Empty this compound Containers

Empty containers of this compound must be handled with care as they may contain residual reactive material.

Procedure:

  • In a fume hood, rinse the empty container multiple times with an inert, dry solvent such as hexane (B92381) or toluene.[1]

  • The rinsate should be collected and quenched using the protocol described above.

  • After thorough rinsing, the container can be left open in the back of the fume hood to allow any remaining solvent to evaporate.

  • The rinsed and dried container should be disposed of as hazardous waste according to local and institutional regulations.[9]

Visualizations

stability_factors cluster_conditions Environmental Conditions This compound This compound Stable Stable This compound->Stable Proper Storage Decomposition Decomposition This compound->Decomposition Improper Storage Moisture Moisture/Water Moisture->Decomposition Air Air (Oxygen) Air->Decomposition Light Light Light->Decomposition Heat Heat Heat->Decomposition

Caption: Factors influencing the stability of this compound.

troubleshooting_workflow start Observe Issue color_change Color Change? start->color_change pressure_buildup Pressure Buildup? color_change->pressure_buildup No check_purity Check Purity/ Consider Purification color_change->check_purity Yes reaction_issue Reaction Sluggish? pressure_buildup->reaction_issue No vent_dispose Vent Carefully & Dispose pressure_buildup->vent_dispose Yes use_fresh Use Fresh/ Purified Reagent reaction_issue->use_fresh Yes end Resolution reaction_issue->end No check_purity->use_fresh continue_use Continue Use (if purity not critical) check_purity->continue_use vent_dispose->end use_fresh->end continue_use->end

Caption: Troubleshooting workflow for common this compound issues.

References

challenges in industrial-scale production of diiodosilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the industrial-scale production of diiodosilane. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis, purification, and handling of this highly reactive compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the industrial-scale synthesis of this compound?

A1: The two main routes for industrial-scale production of this compound are the reaction of phenylsilane (B129415) with iodine and halide exchange reactions.[1][2] The reaction between phenylsilane and iodine is a well-known method, though it presents challenges in controlling the highly exothermic reaction.[1] Halide exchange reactions, for instance, between dichlorosilane (B8785471) and an iodide source like sodium iodide, offer an alternative pathway.[1][3]

Q2: What makes the industrial-scale synthesis of this compound so challenging?

A2: Several factors contribute to the difficulty of producing this compound on a large scale:

  • Exothermic Reaction: The reaction between phenylsilane and iodine is highly exothermic, making temperature control difficult and posing a risk of runaway reactions, especially in large reactors.[1]

  • Solid-Liquid Reaction: The reaction often involves solid iodine and liquid phenylsilane, which can be difficult to initiate and maintain a stable reaction rate.[1]

  • Product Instability: this compound is highly sensitive to moisture and light. It reacts violently with water, releasing flammable gases, and can decompose over time, especially if exposed to impurities.[4][5][6]

  • High Purity Requirements: For its primary application in the semiconductor industry, this compound must be of exceptionally high purity (often >99.9%), necessitating rigorous purification processes to remove metallic and organic impurities.[7][8]

  • Safety Concerns: The reactants and the product itself are hazardous, requiring specialized handling procedures and equipment to ensure safety.[9][10]

Q3: How can the exothermic reaction of phenylsilane and iodine be controlled on an industrial scale?

A3: Controlling the exotherm is critical for safety and product quality. Industrial methods employ several strategies:

  • Low-Temperature Initiation: Starting the reaction at a low temperature (e.g., -20°C to -10°C) helps to manage the initial heat release.[11][12]

  • Controlled Reagent Addition: Phenylsilane and a catalyst are typically added dropwise to a cooled mixture of iodine and a solvent.[11][12]

  • Solvent Use: The use of an appropriate solvent helps to dissipate heat and control the reaction temperature.

  • Continuous Flow Reactors: Modern approaches utilize microchannel reactors to provide better temperature control and a safer reaction environment by reacting smaller quantities at a time.[7]

Q4: What are common impurities in this compound and how are they removed?

A4: Common impurities include unreacted starting materials, byproducts such as benzene (B151609) (from the phenylsilane route), other iodosilanes (e.g., triiodosilane), and metallic contaminants.[13] Purification is typically achieved through fractional distillation under reduced pressure.[9][10][13] For semiconductor-grade purity, additional purification steps may be necessary to remove trace metal ions.

Q5: How should this compound be stored to ensure its stability?

A5: To maintain its purity and prevent decomposition, this compound should be stored under an inert nitrogen atmosphere in a tightly sealed container.[2][5] It is also recommended to store it in a cool, dark place, as it is sensitive to light.[4][5] For long-term storage, refrigeration is advised, and the use of stabilizers, such as metallic copper, can help to prolong its shelf life.[5][14]

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause Recommended Solution
Reaction Fails to Initiate Inactive magnesium surface (if used in a Grignard-based synthesis step); Wet glassware or solvents; Impure reagents.Activate magnesium turnings; Ensure all glassware is oven-dried and solvents are anhydrous; Use high-purity reagents.[15]
Low Product Yield Formation of biphenyl (B1667301) side products; Incomplete reaction; Loss of product during workup.Maintain a lower reaction temperature and use dilute solutions to minimize side products; Ensure controlled addition of reagents and allow for sufficient reaction time; Perform quenching and extraction steps carefully and use an efficient distillation apparatus.[15]
Reaction Runaway (Uncontrolled Exotherm) Poor heat dissipation; Too rapid addition of reagents.Ensure adequate cooling capacity for the reactor size; Add reagents slowly and monitor the internal temperature closely; Consider using a continuous flow reactor for better heat management.
Product Contamination with Biphenyls Inefficient purification; Reaction conditions favoring side product formation.Use a fractional distillation column with a sufficient number of theoretical plates; Optimize distillation temperature and pressure; Adjust reaction conditions to disfavor biphenyl formation (e.g., lower temperature).[15]
Purity and Stability Troubleshooting
Problem Potential Cause Recommended Solution
Product Discoloration (Yellowing) Decomposition due to exposure to light or air (moisture).Handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) and protect from light using amber containers or by wrapping containers in foil.
Presence of Particulate Matter Precipitation of impurities or decomposition products.Filter the this compound under inert conditions using a compatible filter material.
Inconsistent Purity Between Batches Variation in raw material quality; Inconsistent reaction conditions; Inefficient purification.Source high-purity, certified raw materials; Standardize and strictly control all reaction parameters (temperature, addition rates, reaction time); Validate and optimize the fractional distillation process.
Rapid Degradation in Storage Presence of moisture or other reactive impurities; Improper storage conditions.Ensure the product is completely dry before sealing for storage; Store in a tightly sealed container under an inert atmosphere, in a cool, dark place; Consider the use of a stabilizer like copper.[14]

Experimental Protocols & Data

Synthesis of this compound via Halide Exchange

This protocol is a generalized procedure based on common laboratory practices for halide exchange reactions.

Materials:

  • Sodium Iodide (NaI), anhydrous

  • Dichlorosilane (SiH₂Cl₂)

  • Anhydrous solvent (e.g., dichloromethane (B109758) - DCM)

  • Amine catalyst (e.g., tetraethyl ethylenediamine)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Under a nitrogen or argon atmosphere, charge a dry 5L four-neck flask with 500g of anhydrous sodium iodide and 1.5L of dry DCM.[3]

  • Introduce an oil bath and maintain the temperature at approximately 37°C.[3]

  • Add an appropriate amine catalyst (e.g., 14.4g of tetraethyl ethylenediamine).[3]

  • Cool the reaction mixture using a low-temperature bath to -10°C.[3]

  • Slowly add 168g of dichlorosilane to the cooled mixture.[3]

  • After the addition is complete, raise the temperature to 40°C and stir for 18 hours.[3]

  • After the reaction period, filter the mixture to remove solid byproducts.[3]

  • Purify the filtrate by fractional distillation under reduced pressure to obtain the this compound product.[3]

Quantitative Data from Synthesis Protocols
Synthesis Method Reactants Solvent/Catalyst Yield Purity Reference
Halide ExchangeSodium Iodide, DichlorosilaneDCM / Tetraethyl ethylenediamine56.78%>99.9%[3]
Halide ExchangeSodium Iodide, DichlorosilaneDCM / Pentamethyldiethylenetriamine59.84%>99.9%[3]
Halide ExchangeSodium Iodide, DichlorosilaneDCM / Trioctylamine71.28%>99.9%[3]
Halide ExchangeSodium Iodide, DichlorosilaneDCM / Tetrabutylammonium iodide91.63%>99.9%[3]
Halide ExchangePotassium Iodide, DichlorosilaneDCM / Tetrabutylammonium iodide85.63%>99.9%[3]
Phenylsilane & IodinePhenylsilane, IodineChloroform / Ethyl acetate92.11%>99.9%[7]
Phenylsilane & IodinePhenylsilane, IodineChloroform / Ethyl acetate93.58%>99.9%[7]
Phenylsilane & IodinePhenylsilane, IodineChloroform / Ethyl acetate89.97%>99.9%[7]

Visualizations

Experimental Workflow: this compound Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Quality Control cluster_storage Final Product Handling A Reactant Preparation (e.g., Phenylsilane, Iodine) B Reaction in Controlled Environment (Low Temperature, Inert Atmosphere) A->B C Quenching and Initial Workup B->C D Crude Product C->D Transfer to Distillation Apparatus E Fractional Distillation (Under Reduced Pressure) D->E F High-Purity this compound E->F G GC-MS F->G Purity Analysis H NMR F->H Structural Verification I FTIR F->I Functional Group Analysis J Packaging under Inert Gas F->J K Store in Cool, Dark Place J->K

Caption: Workflow for the synthesis, purification, and handling of this compound.

Troubleshooting Logic for Low Product Yield

G cluster_conditions Reaction Condition Issues cluster_analysis Crude Product Analysis cluster_workup Workup & Purification Issues cluster_solutions Potential Solutions A Low this compound Yield B Check Reaction Conditions A->B C Analyze Crude Product A->C D Review Workup Procedure A->D B1 Incorrect Temperature? B->B1 B2 Insufficient Reaction Time? B->B2 B3 Reagent Stoichiometry Incorrect? B->B3 C1 High Levels of Side Products? C->C1 C2 Unreacted Starting Material? C->C2 D1 Losses during Extraction/Filtration? D->D1 D2 Inefficient Distillation? D->D2 S1 Optimize Temperature Profile B1->S1 S2 Increase Reaction Time B2->S2 S3 Verify Reagent Amounts B3->S3 S4 Modify Reaction Conditions to Reduce Side Reactions C1->S4 S5 Drive Reaction to Completion C2->S5 S6 Refine Workup Technique D1->S6 S7 Improve Distillation Efficiency D2->S7

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Optimizing Diiodosilane Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of diiodosilane (SiH₂I₂).

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis, offering potential causes and actionable solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Poor quality of starting materials: Phenylsilane (B129415) may have degraded, or the iodine may contain moisture.- Ensure phenylsilane is fresh and has been stored under an inert atmosphere.[1] - Use dry, high-purity iodine. - Consider purifying starting materials before use.
Inefficient reaction conditions: Incorrect temperature, reaction time, or catalyst concentration.- Precisely control the reaction temperature, as the reaction can be highly exothermic.[2][3][4] - Optimize the addition rate of reactants to maintain the desired temperature.[5] - Verify the correct molar ratios of reactants and catalyst.[6][7]
Inadequate mixing: Poor agitation in the reaction vessel can lead to localized overheating or incomplete reaction.- Ensure efficient stirring throughout the reaction. - For larger scale reactions, consider mechanical stirring.
Product is Colored (Yellow/Brown) Presence of free iodine: Incomplete reaction or decomposition of the product can release free iodine.- Ensure the reaction goes to completion by optimizing reaction time and temperature. - Add a small amount of copper powder or wire to the crude product before distillation to remove excess iodine. - Store the final product over copper as a stabilizer.[6]
Product Decomposes During or After Purification Presence of impurities: Acidic impurities like hydrogen iodide (HI) or metal contaminants can catalyze decomposition.[8]- Neutralize any acidic byproducts before distillation. - Perform a careful fractional distillation under reduced pressure to separate the product from less volatile impurities.[2][6] - Utilize purification methods like filtration through specialized membranes to remove metal ions.[8][9]
Exposure to air or moisture: this compound is highly sensitive to air and moisture.[6][10][11]- Conduct the entire synthesis and purification process under a dry, inert atmosphere (e.g., nitrogen or argon).[1][2][5] - Use dry solvents and glassware. - Store the purified product in a sealed container under an inert atmosphere and in the dark at low temperatures (2-8°C).[6]
Formation of Side Products Side reactions due to incorrect stoichiometry or temperature control: Unwanted reactions can lead to the formation of other iodosilanes (SiH₃I, SiHI₃, SiI₄) or benzene (B151609) (in the phenylsilane route).[7]- Maintain a 1:1 molar ratio of phenylsilane to iodine for the synthesis of this compound.[6][7] - Strict temperature control is crucial to minimize side reactions.[3]
Difficulty in Purification Close boiling points of product and impurities: Benzene, a common byproduct in the phenylsilane method, has a boiling point that can make separation by distillation challenging.- Use a high-efficiency distillation column for fractional distillation. - Consider alternative synthesis routes that do not produce impurities with close boiling points.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods are the reaction of phenylsilane with iodine and the reaction of dichlorosilane (B8785471) with an iodide salt like sodium iodide or potassium iodide.[5][6][7] The phenylsilane route is often preferred for its selectivity towards this compound, though it produces benzene as a byproduct.[7]

Q2: Why is temperature control so critical during the synthesis?

A2: The reaction between phenylsilane and iodine is highly exothermic.[4] Without proper temperature control, the reaction rate can increase uncontrollably, leading to the formation of impurities, decomposition of the product, and potential safety hazards.[2][3] It is recommended to perform the initial reaction at low temperatures (e.g., -20°C to 10°C).[2][3][6]

Q3: What is the role of ethyl acetate (B1210297) in the phenylsilane-iodine reaction?

A3: Ethyl acetate acts as a catalyst in the reaction between phenylsilane and iodine.[2][6]

Q4: How can I remove impurities from my this compound product?

A4: The primary method for purification is fractional distillation under reduced pressure.[2][6] To remove specific impurities, you can:

  • Excess Iodine: Treat with copper powder.

  • Metal Ions: Filter through specialized ion-exchange membranes.[8]

  • Acidic Impurities (e.g., HI): Use a mild, non-reactive base for neutralization prior to distillation, though caution is advised to prevent product decomposition.

Q5: What are the key safety precautions when working with this compound?

A5: this compound is a hazardous chemical that requires careful handling. Key safety precautions include:

  • It is flammable and can ignite spontaneously in contact with water or moist air.[12][13]

  • It is corrosive and can cause severe skin burns and eye damage.[11]

  • It reacts with water and moisture to release flammable and corrosive hydrogen iodide gas.[11]

  • Always handle this compound in a well-ventilated fume hood or glovebox under a dry, inert atmosphere.[6][10]

  • Wear appropriate personal protective equipment (PPE), including flame-resistant lab coats, chemical-resistant gloves, and safety goggles.[11]

Experimental Protocols

Synthesis of this compound from Phenylsilane and Iodine

This protocol is based on methodologies described in the literature.[2][3][6]

Materials:

  • Phenylsilane (SiH₃Ph)

  • Iodine (I₂)

  • Ethyl acetate (catalyst)

  • Anhydrous solvent (e.g., chloroform, dichloromethane)[2]

  • Nitrogen or Argon gas for inert atmosphere

  • Copper powder (for purification)

Procedure:

  • Set up a reaction flask equipped with a dropping funnel, a mechanical stirrer, a thermometer, and an inlet for inert gas.

  • Under a constant flow of inert gas, dissolve iodine in the anhydrous solvent in the reaction flask.

  • Cool the iodine solution to the desired reaction temperature (e.g., -40°C to 0°C) using a suitable cooling bath.[2]

  • In a separate flask, prepare a solution of phenylsilane and a catalytic amount of ethyl acetate.

  • Slowly add the phenylsilane solution to the cooled, stirred iodine solution via the dropping funnel, ensuring the reaction temperature is maintained within the desired range.

  • After the addition is complete, allow the reaction to proceed at a low temperature for a specified time (e.g., 100-300 seconds), followed by warming to room temperature for an additional period (e.g., 100-400 seconds) to ensure the reaction goes to completion.[2]

  • Once the reaction is complete, the crude product can be purified. Add a small amount of copper powder to the reaction mixture to remove any unreacted iodine.

  • Purify the this compound by fractional distillation under reduced pressure (e.g., 20 mmHg). Collect the fraction that distills at 35-40°C.[2]

  • Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature (2-8°C).[6]

Synthesis of this compound from Dichlorosilane and Sodium Iodide

This protocol is based on methodologies described in the literature.[5]

Materials:

Procedure:

  • Under an inert atmosphere, charge a reaction flask with sodium iodide and the anhydrous solvent.

  • Add the amine catalyst to the mixture.

  • Cool the mixture in a low-temperature bath (e.g., -20°C to 0°C).[5]

  • Slowly add dichlorosilane to the stirred mixture over a period of 0.5-5 hours.[5]

  • After the addition is complete, heat the reaction mixture and stir for 8-24 hours at a temperature between 30-80°C.[5]

  • After the reaction is complete, filter the mixture to remove the solid byproducts (e.g., NaCl).

  • Purify the filtrate by distillation to remove the solvent and isolate the this compound product.[5]

  • Store the purified product under an inert atmosphere.

Quantitative Data Summary

The following table summarizes typical reaction conditions for this compound synthesis based on the phenylsilane and iodine method described in a patent.[2]

ParameterEmbodiment 1Embodiment 2Embodiment 3
Reactants Phenylsilane, IodinePhenylsilane, IodinePhenylsilane, Iodine
Solvent ChloroformChloroformChloroform
Catalyst Ethyl AcetateEthyl AcetateEthyl Acetate
Pre-cooling Temperature -40°C-20°C0°C
Low-Temperature Reaction -35°C for 200s-15°C for 200s10°C for 100s
Room-Temperature Reaction 25°C for 300s25°C for 300s25°C for 300s
Volume Flow Ratio (Iodine soln:Phenylsilane soln) 8:18:110:1
Yield 92.11%93.58%89.97%
Purity >99.9%>99.9%>99.9%

Troubleshooting Workflow

Troubleshooting_Diiodosilane_Synthesis start Start: Low/No Product check_reagents Check Starting Materials (Purity, Age, Storage) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) conditions_ok Conditions Correct? check_conditions->conditions_ok check_setup Inspect Reaction Setup (Inert Atmosphere, Dryness) setup_ok Setup Correct? check_setup->setup_ok reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No conditions_ok->check_setup Yes adjust_conditions Optimize Conditions (e.g., Lower Temp, Slower Addition) conditions_ok->adjust_conditions No correct_setup Correct Setup Issues (e.g., Purge with N2, Dry Glassware) setup_ok->correct_setup No product_analysis Product Analysis setup_ok->product_analysis Yes purify_reagents->check_conditions adjust_conditions->check_setup correct_setup->product_analysis impurity_issue Impurity/Decomposition Issue? product_analysis->impurity_issue purification_troubleshooting Troubleshoot Purification (e.g., Add Copper, Fractional Distillation) impurity_issue->purification_troubleshooting Yes success Successful Synthesis impurity_issue->success No purification_troubleshooting->success

Caption: Troubleshooting workflow for this compound synthesis.

References

handling and safety precautions for diiodosilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for diiodosilane. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and use of this chemical in an experimental setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous material with multiple risks. It is a flammable liquid and vapor that reacts violently with water, releasing flammable gases that can spontaneously ignite.[1][2] It is also corrosive and causes severe skin burns and eye damage.[1][3][4] Inhalation, ingestion, or skin contact can be harmful.[1][2][5]

Q2: What are the immediate effects of exposure to this compound?

A2: Direct contact can cause severe chemical burns to the skin and eyes.[4][5] Inhalation may lead to severe irritation of the respiratory tract, potentially causing coughing, choking, and, in severe cases, pulmonary edema.[5][6] Ingestion can cause chemical burns in the mouth and gastrointestinal tract.[2][5] Harmful systemic effects may result from skin absorption.[5]

Q3: What should I do in case of accidental exposure?

A3: Immediate action is critical. For any exposure, seek medical attention immediately.[2]

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes and remove all contaminated clothing.[2][5]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids apart.[2][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]

Q4: How should this compound be stored?

A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][3] The recommended storage temperature is between 2-8°C.[1] It must be protected from moisture and light and stored under an inert gas like nitrogen.[1][2]

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with water, moisture, strong oxidizing agents, and amines.[1][4][6] It reacts violently with water and can form pyrophoric products with hindered amines.[4][6]

Troubleshooting Guides

Scenario 1: You observe fumes being released from the this compound container.
  • Immediate Action: Do not approach the container without appropriate Personal Protective Equipment (PPE), including a respirator.

  • Assess the Situation: The fumes could be a result of the container seal failing and the this compound reacting with moisture in the air.

  • Procedure:

    • Ensure the area is well-ventilated, or work within a chemical fume hood.

    • If safe to do so, carefully tighten the container cap while under an inert atmosphere if possible.

    • If the container is compromised, prepare for a controlled transfer of the material to a new, dry, inerted container. This should be done in a glovebox or under a continuous flow of inert gas.

    • Monitor the area for any signs of a spill or increased fuming.

Scenario 2: An unexpected pressure buildup is noticed in the this compound container.
  • Immediate Action: Do not attempt to open the container. Pressure buildup can be due to contamination with water or other incompatible substances, leading to the generation of gas.[5]

  • Procedure:

    • Carefully move the container to a safe, isolated, and well-ventilated location, such as the back of a fume hood.

    • Alert your safety officer.

    • If the container has a venting mechanism, it may need to be periodically vented by trained personnel using appropriate precautions.[5]

    • Plan for the safe disposal of the material, as it may be contaminated.

Scenario 3: The this compound appears discolored or contains solid precipitates.
  • Assessment: Discoloration or the presence of solids may indicate decomposition or reaction with impurities. The material may not be suitable for your experiment.

  • Procedure:

    • Do not use the this compound if its purity is , as this could lead to unpredictable and hazardous experimental outcomes.

    • Consult the supplier's technical support for information on the stability and appearance of the product.

    • Dispose of the material according to your institution's hazardous waste disposal procedures.

Quantitative Data Summary

PropertyValueSource
Boiling Point 56-60 °C @ 25 mm Hg[1][3]
Melting Point -1 °C[3]
Flash Point 38 °C (100.4 °F)[2]
Recommended Storage 2-8 °C[1]

Experimental Protocols

Protocol for Handling and Dispensing this compound
  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE: Neoprene or nitrile rubber gloves, chemical splash goggles, a face shield, and a fire-resistant lab coat.[2][4] A respirator should be on standby.

    • Set up an inert atmosphere (e.g., nitrogen or argon) in the handling area (e.g., using a Schlenk line or in a glovebox).

    • Ensure all glassware and equipment are thoroughly dried and purged with inert gas.

    • Have a spill kit with a non-aqueous absorbent material (e.g., dry sand, vermiculite) readily accessible.[2]

  • Procedure:

    • Ground and bond the this compound container and the receiving vessel to prevent static discharge.[3][4]

    • Under a positive pressure of inert gas, slowly open the this compound container.

    • Use a dry, inert gas-purged syringe or cannula to transfer the desired amount of liquid.

    • Dispense the this compound slowly and carefully into the reaction vessel, which should also be under an inert atmosphere.

    • After dispensing, securely close the this compound container under inert gas.

    • Wash hands thoroughly after handling.[4]

Visual Workflows

Diiodosilane_Spill_Response cluster_InitialActions Immediate Actions cluster_PPE Don PPE cluster_Containment Contain & Clean cluster_Disposal Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Safety Officer Ignition Remove Ignition Sources Respirator NIOSH-approved Respirator Ignition->Respirator Gloves Chemical Resistant Gloves Goggles Goggles & Face Shield Ventilate Ensure Adequate Ventilation Goggles->Ventilate Coat Impervious Lab Coat Cover Cover with Dry, Inert Material (e.g., Sand, Vermiculite) Ventilate->Cover Collect Collect with Non-Sparking Tools Cover->Collect Container Place in a Labeled, Vented Waste Container Collect->Container Decontaminate Decontaminate Area Container->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for responding to a this compound spill.

First_Aid_Protocol cluster_Exposure Exposure Event cluster_ImmediateResponse Immediate Response cluster_Decontamination Decontamination Procedure cluster_SpecificActions Specific First Aid Actions Exposure This compound Exposure Occurs Remove Remove Victim from Source Exposure->Remove Call Call for Emergency Medical Help Remove->Call Skin Skin Contact? Eye Eye Contact? Inhalation Inhalation? Ingestion Ingestion? FlushSkin Flush with Water for 15+ min Remove Contaminated Clothing Skin->FlushSkin FlushEyes Flush Eyes with Water for 15+ min Eye->FlushEyes FreshAir Move to Fresh Air Provide Oxygen if Needed Inhalation->FreshAir RinseMouth Rinse Mouth DO NOT Induce Vomiting Ingestion->RinseMouth

Caption: First aid protocol for this compound exposure.

References

Technical Support Center: Diiodosilane (SiH₂I₂)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing metal ion contamination in diiodosilane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound (SiH₂I₂) is a silicon-containing compound used as a precursor in the semiconductor industry for depositing silicon-containing films, particularly silicon dioxide, via methods like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[1][2] Its high purity is critical because trace metal ion contaminants can cause the degradation and undesired disproportionation of the compound over time, negatively impacting the performance, reliability, and yield of microelectronic devices.[3][4][5]

Q2: What are the common sources of metal ion contamination in this compound?

Metal ion contamination can be introduced at various stages:

  • Synthesis: Impurities can originate from raw materials (e.g., phenylsilane, iodine, solvents) and the reaction vessel itself.[1][6][7]

  • Handling & Transfer: Contact with metal surfaces such as stainless steel tubing, valves, and containers can cause ions to leach into the product.[8]

  • Storage: Improper storage containers can be a source of contamination.[8]

  • Environment: Exposure to moisture or air can lead to reactions and degradation. This compound reacts violently with water.[9][10]

Common metal contaminants include Aluminum (Al), Calcium (Ca), Chromium (Cr), Iron (Fe), Nickel (Ni), Sodium (Na), Titanium (Ti), and Zinc (Zn).[3][11]

Q3: How do metal ions affect the stability and performance of this compound?

Metal ions act as catalysts for degradation and disproportionation reactions.[3] This instability can lead to inconsistencies in the vapor deposition process, resulting in defects in the silicon-containing films, such as p-n junction leakage and reduced gate oxide quality.[4] Ultimately, this compromises the performance and reliability of the final semiconductor device.[5]

Q4: What are the best practices for handling and storing high-purity this compound to prevent contamination?

To maintain the purity of this compound, adhere to the following guidelines:

  • Inert Atmosphere: Always handle and store this compound under an inert gas atmosphere, such as nitrogen or argon, to protect it from moisture.[9][12]

  • Material Compatibility: Use containers and transfer lines made of non-reactive materials. For metal components, consider applying an inert barrier coating to prevent ion leaching.[8][13]

  • Proper Grounding: Use proper grounding procedures and non-sparking tools to avoid static electricity discharge, as the vapor can form explosive mixtures with air.[9][14]

  • Storage Conditions: Store containers in a cool, dry, well-ventilated area, away from heat, ignition sources, and direct sunlight.[10][12] Ensure containers are tightly closed and check periodically for any pressure buildup.[12][15]

  • Personal Protective Equipment (PPE): Use appropriate PPE, including chemical-resistant gloves (neoprene or nitrile rubber), chemical goggles or a face shield, and protective clothing.[10][14]

Troubleshooting Guide

Issue: Inconsistent results in deposition process or suspected degradation of this compound.

This issue is often linked to the purity of the this compound precursor.

Step 1: Verify Purity

  • Action: Analyze a sample of the this compound for metal ion contamination.

  • Method: The recommended technique is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) due to its high sensitivity for detecting trace and ultra-trace level metallic impurities.[16][17] Other suitable methods include Atomic Absorption Spectroscopy (AAS) and ICP-Atomic Emission Spectroscopy (ICP-AES).[18][19]

Step 2: Review Handling and Storage Procedures

  • Action: Conduct a thorough audit of your lab's handling and storage protocols against the best practices outlined in the FAQ section.

  • Checklist:

    • Was the container always kept under an inert atmosphere?

    • Were all transfer lines and fittings made of compatible, non-leaching materials?

    • Was the product exposed to moisture or air at any point?

    • Are storage conditions (temperature, light exposure) appropriate?

Step 3: Purify the this compound

  • Action: If contamination is confirmed, the this compound must be purified before use.

  • Method: A highly effective method is to pass the liquid this compound through a specialized ion-exchange filter.[3][11] These filters contain functional groups that actively capture metal ions.

Experimental Protocols

Protocol 1: Purification of this compound via Ion-Exchange Filtration

This protocol describes the removal of metal ion contaminants using a commercially available ion-exchange filter.

Objective: To reduce the concentration of trace metal ions in a liquid this compound composition.

Materials:

  • Contaminated this compound

  • Ion-exchange filter (e.g., Entegris Protego® Plus DI or similar)[11]

  • Inert gas (Nitrogen or Argon)

  • Clean, dry collection vessel made of non-reactive material

  • Peristaltic pump with compatible tubing

Procedure:

  • Set up the filtration apparatus within a fume hood or glove box under an inert atmosphere.

  • Ensure all components (tubing, filter housing, collection vessel) are clean and have been purged with inert gas to remove any residual moisture and air.

  • Connect the tubing from the this compound source container to the inlet of the ion-exchange filter using a peristaltic pump.

  • Connect a separate tube from the filter outlet to the clean collection vessel.

  • Begin pumping the liquid this compound through the filter at a controlled flow rate of approximately 0.2 to 0.5 liters per minute. This corresponds to a residence time of about 4 to 10 minutes within the filter membrane.[11]

  • Collect the purified this compound in the designated vessel.

  • After filtration, blanket the purified product with inert gas and seal the container tightly.

  • (Optional but recommended) Take a sample of the purified liquid for analysis via ICP-MS to confirm the reduction in metal ion concentration.

Protocol 2: Quality Control - Analysis of Metal Ions by ICP-MS

Objective: To quantify the concentration of metal impurities in a this compound sample.

Procedure Overview:

  • Sample Collection: Under an inert atmosphere, carefully collect a representative sample of this compound in a pre-cleaned container suitable for trace metal analysis (e.g., PFA).

  • Sample Preparation: Due to the reactive nature of this compound, direct analysis is not feasible. Preparation involves controlled hydrolysis followed by acid digestion to stabilize the sample in an aqueous matrix suitable for introduction into the ICP-MS instrument. This step must be performed by trained analytical personnel in a controlled environment.

  • Instrumental Analysis:

    • Calibrate the ICP-MS instrument using certified reference materials.

    • Run internal quality controls to ensure the system is performing correctly.[20]

    • Analyze the prepared sample to determine the concentration of various elements. The instrument separates ions based on their mass-to-charge ratio, allowing for quantification at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[16]

  • Data Interpretation: Compare the results against the required purity specifications for the intended application.

Data & Visualizations

Data Presentation

The following table summarizes the effectiveness of the ion-exchange filtration method for purifying this compound, based on data from patent literature.[11]

Table 1: Metal Ion Concentration (ppb) Before and After Purification

Metal IonConcentration Before Filtration (ppb)Concentration After Filtration (ppb)Removal Efficiency
Aluminum (Al)3.2< 0.1> 96.9%
Calcium (Ca)1.8< 0.2> 88.9%
Chromium (Cr)0.4< 0.1> 75.0%
Iron (Fe)1.5< 0.2> 86.7%
Nickel (Ni)0.3< 0.1> 66.7%
Sodium (Na)1.2< 0.2> 83.3%
Titanium (Ti)0.3< 0.1> 66.7%
Zinc (Zn)0.9< 0.5> 44.4%

Data adapted from US Patent US20220340430A1. "<" indicates the value was below the detection limit of the instrument.[11]

Diagrams

Contamination_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_final Handling & Analysis Raw_Materials High-Purity Raw Materials Reactor Inert Reactor (Glass or Coated) Synthesis Controlled Reaction Raw_Materials->Synthesis Reactor->Synthesis Distillation Distillation Synthesis->Distillation Crude Product Filtration Ion-Exchange Filtration Distillation->Filtration Packaging Inert Packaging (PFA / Coated) Filtration->Packaging Purified Product Final_Product High-Purity This compound Packaging->Final_Product QC_Analysis QC Analysis (ICP-MS) QC_Analysis->Final_Product Purification_Process cluster_filter Ion-Exchange Filter Input Contaminated this compound (SiH₂I₂ + Metal Ions) Filter Hydrophilic Membrane Functional Groups (-SO₃H, -PO₃H) Input->Filter:f0 Flow Output Purified this compound (SiH₂I₂) Filter:f0->Output Flow Trapped_Ions Metal Ions Trapped (Al³⁺, Fe³⁺, Ca²⁺, Na⁺) Filter:f1->Trapped_Ions Analytical_Workflow Start Sample Collection (Inert Atmosphere) Prep Sample Preparation (Hydrolysis & Digestion) Start->Prep Analysis ICP-MS Analysis Prep->Analysis Data Data Processing & Quantification Analysis->Data End Purity Verification Report Data->End

References

improving the yield and efficiency of diiodosilane production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and efficiency of diiodosilane (SiH₂I₂) production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are the reaction of phenylsilane (B129415) with iodine and a halide exchange reaction. The reaction between phenylsilane and iodine is a common laboratory and industrial method, often catalyzed by ethyl acetate (B1210297).[1][2][3] A newer approach involves the halide exchange reaction between dichlorosilane (B8785471) and an iodide salt, such as sodium iodide, which avoids the formation of the carcinogenic byproduct benzene (B151609).[3][4]

Q2: What are the main challenges in producing high-purity this compound?

A2: Key challenges include managing the highly exothermic reaction between phenylsilane and iodine, preventing product degradation from impurities like hydrogen iodide (HI) and free iodine, and effectively separating the this compound from byproducts and solvents.[2][3][5] The byproduct benzene from the phenylsilane method is a known human carcinogen, making its removal and handling a significant concern.[3] Additionally, trace metal contaminants can cause the degradation of this compound over time.[5]

Q3: How can the stability of this compound be improved during and after synthesis?

A3: this compound is sensitive to moisture and light and can decompose in the presence of impurities like hydrogen iodide and iodine.[1][3] To enhance stability, it is crucial to handle and store this compound under an inert nitrogen atmosphere.[1] The addition of stabilizers, such as metallic copper, can help to remove destabilizing impurities.[1][3] Refrigeration and protection from light are also recommended for long-term storage.[1]

Q4: What are the typical byproducts and impurities I should be aware of?

A4: In the phenylsilane method, the main byproduct is benzene.[1][3] Other potential impurities include unreacted starting materials, hydrogen iodide, free iodine, and a mixture of byproducts from the decomposition of catalysts like ethyl acetate.[3][5] In halide exchange reactions, unreacted chlorosilanes and other halosilane species can be present.

Q5: What purification methods are most effective for this compound?

A5: Fractional distillation is the most common and effective method for purifying this compound.[1][6] Due to the close boiling points of this compound and some byproducts (like toluene, if used as a solvent), multiple distillation steps may be necessary to achieve high purity.[6][7] Filtration can also be employed to remove particulate impurities and certain metal ion contaminants.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction.- Ensure the reaction goes to completion by optimizing reaction time and temperature. For the phenylsilane method, a gradual temperature increase after the initial mixing can drive the reaction.[2]
- Product loss during workup and purification.- Minimize transfers of the product. Use an efficient distillation setup. Two-stage distillation is preferable for higher purity and yield.[6]
- Side reactions consuming starting materials or product.- Maintain strict control over reaction temperature. For the exothermic phenylsilane reaction, start at a low temperature (-20°C to 0°C) and control the rate of addition of reactants.[1][2][8]
Product Instability / Discoloration - Presence of impurities like iodine or hydrogen iodide.- Add a stabilizer such as copper powder or pellets to the crude product before distillation and to the final product for storage.[3]
- Exposure to moisture or air.- Conduct all steps of the synthesis, purification, and storage under a dry, inert atmosphere (e.g., nitrogen).[1]
- Exposure to light.- Store the final product in an amber or light-protected container under refrigeration.[1]
Difficulty in Purification - Close boiling points of this compound and byproducts/solvent.- Use a distillation column with high separation efficiency (e.g., with structured packing).[7] - Consider using a solvent with a boiling point significantly different from this compound, such as chloroform.[2][8]
- Thermal decomposition of the product during distillation.- Perform distillation under reduced pressure to lower the boiling point and minimize thermal stress on the product.
Reaction Runaway (Exothermic Reaction) - Poor temperature control during the reaction of phenylsilane and iodine.- Start the reaction at a low temperature (e.g., -20°C).[1] - Add one reactant dropwise to the other to control the reaction rate. - Use a solvent to help dissipate heat.[2][8] - For industrial-scale production, consider a method of continuously pumping the reaction mixture while raising the temperature.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Phenylsilane and Iodine

This protocol is based on the reaction between phenylsilane and iodine, a commonly cited method.

Materials:

  • Phenylsilane (SiH₃Ph)

  • Iodine (I₂)

  • Ethyl acetate (catalyst)

  • Anhydrous, aprotic solvent (e.g., chloroform)

  • Nitrogen gas for inert atmosphere

  • Copper powder (stabilizer)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., cryostat or ice-salt bath)

  • Distillation apparatus

Procedure:

  • Set up the reaction apparatus under a nitrogen atmosphere. Ensure all glassware is dry.

  • In the three-neck flask, dissolve iodine in the chosen anhydrous solvent (e.g., chloroform).[9]

  • Cool the iodine solution to -20°C using a low-temperature bath.[1]

  • In the dropping funnel, prepare a solution of phenylsilane and a catalytic amount of ethyl acetate.[1]

  • Slowly add the phenylsilane solution to the cooled, stirring iodine solution. Maintain the temperature at or below -20°C during the addition to control the exothermic reaction.[1][8]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature while continuing to stir. Some protocols may involve a controlled temperature ramp to ensure the reaction completes.[2]

  • Once the reaction is complete (indicated by the disappearance of the iodine color), add a small amount of copper powder to the mixture to stabilize the product.

  • Purify the this compound from the reaction mixture by fractional distillation.[6] The byproduct benzene and the solvent will distill first, followed by the this compound product. A two-stage distillation is recommended for high purity.[6]

  • Collect the this compound fraction and store it under a nitrogen atmosphere, protected from light, and refrigerated.[1]

Quantitative Data from Literature
Method Reactants Solvent Catalyst Temperature Yield Purity Reference
Microchannel ReactorPhenylsilane, IodineChloroformEthyl Acetate-15°C to +25°C93.58%>99.9%[9]
Microchannel ReactorPhenylsilane, IodineChloroformEthyl Acetate+10°C to +25°C89.97%>99.9%[9]
Halide ExchangeDichlorosilane, Sodium IodideDichloromethane, Acetonitrile, or ChloroformOrganic Amines-20°C to 80°CHigh Yield (not quantified)High Purity (not quantified)[4]

Visualizations

experimental_workflow start Start prep 1. Preparation - Dry glassware - Inert N2 atmosphere start->prep reactants 2. Reactant Addition - Dissolve Iodine in solvent - Cool to -20°C prep->reactants addition 3. Controlled Reaction - Slowly add Phenylsilane + Catalyst - Maintain low temperature reactants->addition warm 4. Reaction Completion - Gradual warming to RT - Continuous stirring addition->warm stabilize 5. Stabilization - Add Copper powder warm->stabilize purify 6. Purification - Fractional Distillation (Two-stage recommended) stabilize->purify product 7. Product Collection - Store under N2 - Refrigerate, protect from light purify->product finish End product->finish

Caption: Experimental workflow for this compound synthesis.

troubleshooting_tree issue Problem Encountered low_yield Low Yield? issue->low_yield instability Product Unstable? issue->instability incomplete_rxn Incomplete Reaction? (Check temp/time) low_yield->incomplete_rxn Yes impurities Impurities Present? (e.g., I2, HI) instability->impurities Yes optimize_rxn Optimize reaction conditions incomplete_rxn->optimize_rxn Yes purification_loss Loss during purification? incomplete_rxn->purification_loss No improve_dist Improve distillation (e.g., two-stage) purification_loss->improve_dist Yes add_stabilizer Add stabilizer (e.g., Copper) impurities->add_stabilizer Yes exposure Exposed to Air/Moisture? impurities->exposure No use_inert Use inert atmosphere (Nitrogen) exposure->use_inert Yes

Caption: Troubleshooting decision tree for this compound production.

References

Technical Support Center: Managing the Phenylsilane and Iodine Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with the exothermic reaction of phenylsilane (B129415) and iodine. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure safe and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the reaction between phenylsilane and iodine? The reaction between phenylsilane and iodine is generally used for the synthesis of diiodosilane (SiH₂I₂), a moisture-sensitive colorless liquid.[1]

Q2: Why is this reaction considered hazardous? The reaction is highly exothermic, meaning it releases a significant amount of heat. This can lead to a rapid increase in temperature and pressure if not properly controlled, posing a risk of a runaway reaction.[2] Additionally, phenylsilane is a highly flammable liquid and vapor that can react vigorously with water.[3][4][5]

Q3: What is the most critical parameter to control during this reaction? Temperature is the most critical parameter. Maintaining a low temperature is essential to manage the exothermic nature of the reaction and ensure safety.[2]

Q4: What are the recommended temperature ranges for this reaction? The reaction should be maintained at a low temperature, typically between -100°C and +10°C. Preferred ranges are often between -30°C and 0°C, with a more preferable range of -20°C to -10°C to ensure better control.[2]

Q5: What personal protective equipment (PPE) is required when handling phenylsilane? When handling phenylsilane, appropriate PPE is mandatory. This includes neoprene or nitrile rubber gloves, chemical goggles (contact lenses should not be worn), and suitable protective clothing.[3] Work should be conducted in a well-ventilated area, and respiratory protection may be necessary.[3][5] Emergency eye wash fountains and safety showers should be readily available.[3]

Q6: How should phenylsilane be stored? Phenylsilane should be stored in a cool, dry, well-ventilated area away from sources of ignition.[4] It must be kept in a tightly closed container, often under an inert atmosphere like nitrogen, and protected from moisture, with which it can react violently.[5][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Sudden Temperature Spike (Runaway Reaction) 1. Addition rate of phenylsilane is too fast. 2. Inadequate cooling capacity. 3. Initial temperature is too high.1. Immediately stop the addition of phenylsilane. 2. Ensure the cooling system (e.g., chiller) is functioning at maximum capacity. 3. Prepare an external cooling bath (e.g., dry ice/acetone) for emergency cooling of the reactor. 4. For future runs, reduce the addition rate and ensure the initial temperature is within the recommended range (-20°C to -10°C).[2]
Low Product Yield 1. Loss of volatile product (this compound) during workup. 2. Incomplete reaction. 3. Degradation of reagents due to moisture. 4. Sub-optimal stoichiometry.1. Ensure all glassware is properly sealed and cooled during distillation or any purification steps. 2. After addition is complete, allow the reaction to stir at the low temperature for a sufficient duration to ensure completion.[2] 3. Use anhydrous solvents and handle phenylsilane under an inert atmosphere to prevent contact with moisture.[5] 4. Carefully control the molar ratio of iodine to phenylsilane.[7]
Formation of Side Products 1. Localized high temperatures causing decomposition or side reactions. 2. Presence of impurities in starting materials. 3. Reaction with atmospheric oxygen or moisture.1. Ensure vigorous stirring to maintain homogenous temperature distribution. 2. Add phenylsilane slowly and sub-surface if possible. 3. Use high-purity reagents. 4. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
Reaction Fails to Initiate 1. Reagents are too cold. 2. Low purity of reagents. 3. Absence of a required catalyst (if applicable).1. Allow the temperature to rise slowly by a few degrees (e.g., from -20°C to -15°C) while carefully monitoring. 2. Verify the purity of phenylsilane and iodine. 3. Some protocols may utilize a catalyst; ensure it has been added if required by the specific procedure.[2]
Excess Iodine Remaining After Reaction 1. Incomplete addition of phenylsilane. 2. Stoichiometric imbalance (excess iodine used).1. Verify that the full equivalent of phenylsilane was added. 2. Quench the excess iodine by adding a solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) during the workup until the characteristic brown/purple color disappears.[9]

Data Presentation

Table 1: Recommended Reaction Temperature Control Parameters

ParameterTemperature RangePreferred RangeOptimal RangeCitation
Initial Mixture (Iodine/Solvent) -100°C to +10°C-30°C to 0°C-20°C to -10°C[2]
During Phenylsilane Addition -100°C to +30°C-30°C to 0°C-20°C to -10°C[2]
Post-Addition Stirring -100°C to +10°C-30°C to 0°C-20°C to -10°C[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To safely synthesize this compound by managing the exothermic reaction of phenylsilane and iodine.

Materials:

  • Phenylsilane (SiH₃Ph)

  • Iodine (I₂)

  • Anhydrous solvent (e.g., Hexane, Toluene)[10]

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a temperature probe.

  • Chiller or cooling bath capable of reaching and maintaining -20°C.

  • Inert gas supply (Nitrogen or Argon).

Procedure:

  • System Preparation: Assemble the reaction apparatus and ensure all glassware is dry. Purge the entire system with an inert gas.

  • Initial Charging: Charge the reaction vessel with iodine and the anhydrous solvent.

  • Cooling: Begin stirring and cool the mixture to the target initial temperature, preferably between -20°C and -10°C, using the chiller.[2]

  • Reagent Preparation: Charge the dropping funnel with phenylsilane (and a catalyst, if the procedure requires it).[2]

  • Slow Addition: Once the iodine solution is at the target temperature, begin the dropwise addition of phenylsilane from the dropping funnel. Crucially, monitor the internal temperature closely. The rate of addition should be controlled to ensure the temperature does not rise above the desired range.[2]

  • Reaction Maintenance: Continue the slow addition, maintaining vigorous stirring and constant cooling. The reaction is highly exothermic, and a temperature spike indicates the addition is too fast.

  • Post-Addition: After the addition is complete, allow the reaction mixture to stir at the low temperature for an additional period (e.g., 30-60 minutes) to ensure the reaction goes to completion.[2]

  • Workup: The product, this compound, is typically isolated by distillation. As it is moisture-sensitive, all workup procedures should be conducted under anhydrous conditions.

Mandatory Visualizations

Experimental_Workflow cluster_prep 1. Preparation Phase cluster_reaction 2. Reaction Phase cluster_workup 3. Workup Phase prep1 Assemble & Dry Glassware prep2 Purge System with Inert Gas prep1->prep2 react1 Charge Iodine & Solvent prep2->react1 react2 Cool Mixture to -20°C react1->react2 react3 Begin Slow Dropwise Addition of Phenylsilane react2->react3 react4 Monitor & Control Temperature react3->react4 react5 Stir Post-Addition react4->react5 workup1 Quench Excess Reagents (if necessary) react5->workup1 workup2 Isolate Product (e.g., Distillation) workup1->workup2

Caption: General workflow for the phenylsilane and iodine reaction.

Troubleshooting_Tree start Problem Encountered temp_spike Sudden Temperature Spike? start->temp_spike low_yield Low Product Yield? start->low_yield no_reaction Reaction Not Starting? start->no_reaction sol_temp1 Stop Phenylsilane Addition IMMEDIATELY temp_spike->sol_temp1 Yes check_yield1 Check for Leaks (Volatile Product) low_yield->check_yield1 Yes sol_no_react1 Slightly Increase Temp (e.g., to -15°C) no_reaction->sol_no_react1 Yes sol_temp2 Maximize Cooling sol_temp1->sol_temp2 sol_temp3 Future Action: Reduce Addition Rate sol_temp2->sol_temp3 check_yield2 Ensure Anhydrous Conditions check_yield1->check_yield2 check_yield3 Verify Stoichiometry check_yield2->check_yield3 sol_no_react2 Check Reagent Purity sol_no_react1->sol_no_react2

Caption: Decision tree for troubleshooting common reaction issues.

References

techniques for safe handling of moisture-sensitive diiodosilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and use of the highly moisture-sensitive reagent, diiodosilane (SiH₂I₂). The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor that reacts violently with water and moisture.[1][2][3][4] This reaction releases flammable gases and corrosive hydrogen iodide (HI) vapor.[1][3] It can cause severe skin burns and serious eye damage.[1][2][3] Inhalation may cause irritation to the respiratory tract, and ingestion can be harmful.[3] The material may also be unstable in the presence of hindered amines, potentially forming pyrophoric products.[1][3]

Q2: What immediate first aid measures should be taken in case of exposure?

A2: In case of any exposure, seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3]

  • Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do, and continue rinsing.[1][3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1]

Q3: What are the proper storage conditions for this compound?

A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[1][3] It is light-sensitive and should be stored protected from light.[1][3] The material should be handled and stored under an inert gas like nitrogen.[5] It is incompatible with water, moisture, and amines.[1][3] For long-term storage, refrigeration is recommended.[6]

Q4: What personal protective equipment (PPE) is required when handling this compound?

A4: When handling this compound, a comprehensive suite of PPE is mandatory:

  • Eye Protection: Chemical goggles and a full face shield.[2]

  • Hand Protection: Neoprene or nitrile rubber gloves.[3]

  • Skin and Body Protection: A flame-resistant lab coat worn over clothing made of natural fibers, and appropriate protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified combination organic vapor/acid gas respirator is recommended.[3]

Q5: How should I handle a spill of this compound?

A5: In case of a spill, eliminate all ignition sources. For minor spills, cover with dry earth, sand, or another non-combustible material and collect into a suitable container for disposal.[2] Do not use water or combustible materials like paper towels. For major spills, evacuate the area and alert emergency responders.[2] All cleanup operations should be performed using non-sparking tools.[3]

Troubleshooting Guide

Issue 1: Low or no yield in a reaction using this compound.

Possible Cause Troubleshooting Step
Moisture Contamination This compound reacts extremely rapidly with atmospheric moisture.[6] Ensure all glassware is rigorously oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Reagent Purity The purity of this compound can affect reaction outcomes. If the reagent has been stored for a long time or handled improperly, it may have degraded. Consider using a freshly opened bottle or purifying the reagent if its quality is suspect. Impurities such as hydrogen iodide or iodine can decompose the product.[7]
Incorrect Reaction Temperature Many reactions with this compound are temperature-sensitive. For the conversion of carbamates to ureas, for example, the reaction is typically started at a low temperature (-30 to -5 °C) and gradually warmed.[1] Ensure precise temperature control is maintained throughout the experiment.
Inefficient Mixing In heterogeneous reactions or viscous solutions, inefficient stirring can lead to low yields. Ensure vigorous and consistent stirring throughout the reaction.
Incompatible Solvents This compound reacts with oxygen- and nitrogen-containing solvents.[6] Non-coordinating solvents like chlorinated hydrocarbons are generally recommended.[6] The use of coordinating solvents may lead to side reactions.[7]

Issue 2: Formation of solid byproducts (precipitate) in the reaction mixture.

Possible Cause Troubleshooting Step
Reaction with Trace Water The reaction of this compound with water produces silicon dioxide (SiO₂) and other siloxane byproducts, which are insoluble in many organic solvents.[2] To mitigate this, ensure all components of the reaction are scrupulously dried as mentioned above.
Incompatibility with Amines This compound can be unstable in the presence of certain amines, especially hindered amines, potentially leading to the formation of pyrophoric products or other solid materials.[1] When using an amine base, such as in the carbamate (B1207046) to urea (B33335) conversion, ensure it is added under controlled conditions and at the correct temperature.
Salt Precipitation In reactions involving other reagents, the formation of insoluble salts can occur. For example, in halide exchange reactions to synthesize this compound, the precipitation of salts like sodium chloride drives the reaction.[7] If a precipitate is unexpected, analyze its composition to diagnose the side reaction.

Issue 3: Difficulty in purifying the product from silicon-containing byproducts.

Possible Cause Troubleshooting Step
Formation of Siloxanes Siloxane byproducts are common in reactions involving silylating agents. These are often less polar than the desired product.
Aqueous Work-up A careful aqueous work-up can help hydrolyze remaining this compound and wash away some water-soluble byproducts. However, this must be done cautiously to avoid promoting further condensation of silanols into siloxanes.[8]
Chromatography Silica (B1680970) gel chromatography is a common and effective method for removing siloxane byproducts. Due to their lower polarity, siloxanes will typically elute before the desired, more polar product.[8]
Treatment with Activated Carbon For non-polar siloxane byproducts, stirring the crude product with activated carbon can be an effective purification method.[8]
Quenching of Unreacted this compound Before work-up, it is crucial to quench any unreacted this compound. This can be done by cautiously adding a proton source like an alcohol (e.g., isopropanol) at low temperature, followed by a more aqueous quench.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula H₂I₂Si[9]
Molecular Weight 283.91 g/mol [6]
Appearance Colorless to pale yellow liquid[10]
Melting Point -1 °C[11]
Boiling Point 149-150 °C / 760 mmHg[12]
Density 2.834 g/mL at 25 °C[6]
Flash Point 38 °C (100.4 °F)[12]
Solubility Highly soluble in hydrocarbons and chlorinated solvents.[6]
Reactivity Reacts with oxygen- and nitrogen-containing solvents.[6]

Table 2: Recommended Solvent Purity for Moisture-Sensitive Reactions

SolventRecommended Water ContentMethod of Determination
Dichloromethane (B109758) (DCM)< 10 ppmKarl Fischer Titration
Toluene< 10 ppmKarl Fischer Titration
Acetonitrile< 10 ppmKarl Fischer Titration
Tetrahydrofuran (THF)< 10 ppmKarl Fischer Titration
Note: While specific quantitative data for this compound is scarce, for highly moisture-sensitive reagents, it is best practice to use solvents with the lowest possible water content, ideally below 10 ppm as determined by Karl Fischer titration.

Experimental Protocols

Detailed Methodology: Conversion of a Carbamate to a Urea using this compound

This protocol is adapted from the procedure described by Gastaldi, S. et al. in J. Org. Chem. 2000, 65, 3239-3240.[1]

1. Materials and Reagents:

  • Carbamate (e.g., an N-Boc protected amine)

  • This compound (SiH₂I₂)

  • Hünig's base (N,N-Diisopropylethylamine, DIPEA), freshly distilled

  • Amine (for trapping the isocyanate)

  • Anhydrous dichloromethane (DCM)

  • Standard Schlenk line or glovebox setup

  • Oven-dried or flame-dried glassware

2. Reaction Setup:

  • Assemble the reaction glassware (e.g., a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet) while hot from the oven and allow it to cool under a stream of dry nitrogen or argon.

  • Place the carbamate (1.0 eq) into the reaction flask and purge with inert gas for several minutes.

  • Add anhydrous DCM via syringe, followed by freshly distilled DIPEA (1.1 eq).

  • Cool the stirred solution to the desired starting temperature (e.g., -30 °C) using an appropriate cooling bath.

3. Reaction Procedure:

  • Slowly add this compound (1.1 eq) dropwise to the cooled, stirred solution of the carbamate and base via syringe.

  • After the addition is complete, allow the reaction mixture to gradually warm to -5 °C over a period of 1-2 hours.

  • Monitor the formation of the isocyanate intermediate by an appropriate method if desired (e.g., IR spectroscopy, looking for the characteristic isocyanate stretch at ~2270 cm⁻¹).

  • Once the isocyanate formation is deemed complete, add the desired amine (1.2 eq) to the reaction mixture at -5 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

4. Quenching and Work-up:

  • Cool the reaction mixture to 0 °C.

  • Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium thiosulfate (B1220275) to consume any remaining iodine-containing species.

  • Follow this with the addition of a saturated aqueous solution of sodium bicarbonate until the gas evolution ceases.

  • Transfer the mixture to a separatory funnel and dilute with water and DCM.

  • Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude urea product.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure urea.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glassware Dry Glassware (Oven/Flame) setup_inert Assemble Under Inert Atmosphere prep_glassware->setup_inert prep_reagents Ensure Anhydrous Reagents & Solvents add_carbamate Add Carbamate, Solvent, & Base prep_reagents->add_carbamate setup_inert->add_carbamate cool_reaction Cool to -30°C add_carbamate->cool_reaction add_sihi2 Add this compound Dropwise cool_reaction->add_sihi2 warm_to_minus_5 Warm to -5°C add_sihi2->warm_to_minus_5 add_amine Add Amine warm_to_minus_5->add_amine warm_to_rt Warm to Room Temp add_amine->warm_to_rt quench Quench Reaction at 0°C warm_to_rt->quench extract Aqueous Extraction quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product Pure Urea Product purify->product

Caption: Experimental workflow for the this compound-mediated conversion of carbamates to ureas.

signaling_pathway carbamate Carbamate (R-NH-COOR') intermediate Silyl Carbamate Intermediate carbamate->intermediate + SiH₂I₂ / Base sihi2 This compound (SiH₂I₂) sihi2->intermediate base Base (e.g., DIPEA) base->intermediate isocyanate Isocyanate (R-N=C=O) intermediate->isocyanate - (RO)SiH₂I - HI·Base urea Urea (R-NH-CO-NH-R'') isocyanate->urea + R''-NH₂ amine Amine (R''-NH₂) amine->urea

Caption: Reaction pathway for the conversion of carbamates to ureas using this compound.

logical_relationship cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Experiment with This compound Fails check_moisture Verify Anhydrous Conditions start->check_moisture check_reagents Check Reagent Purity & Age start->check_reagents check_temp Confirm Temperature Control start->check_temp check_workup Optimize Purification Strategy start->check_workup dry_system Re-dry Glassware, Solvents, & Reagents check_moisture->dry_system If moisture is suspected new_reagents Use Fresh Reagents check_reagents->new_reagents If reagents are old or degraded calibrate_temp Calibrate Thermometer, Improve Bath check_temp->calibrate_temp If temperature was inaccurate modify_chromatography Adjust Chromatography (e.g., different eluent) check_workup->modify_chromatography If byproducts are present success Successful Experiment dry_system->success new_reagents->success calibrate_temp->success modify_chromatography->success

Caption: Logical troubleshooting workflow for this compound reactions.

References

Validation & Comparative

Diiodosilane in CVD: A Comparative Guide to Silicon Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of thin-film deposition, the choice of silicon precursor in Chemical Vapor Deposition (CVD) is a critical determinant of final material properties and process efficiency. This guide provides a detailed comparison of diiodosilane (SiH₂I₂) with other common silicon precursors—silane (B1218182) (SiH₄), dichlorosilane (B8785471) (SiH₂Cl₂), and tetrachlorosilane (B154696) (SiCl₄)—supported by available experimental data.

This compound has emerged as a promising precursor, particularly for low-temperature applications, offering potential advantages in film purity and quality. This guide will delve into the performance characteristics of these precursors, present quantitative data in a comparative format, and provide insights into their respective experimental protocols.

Performance Comparison of Silicon Precursors

The selection of a silicon precursor significantly impacts key CVD process parameters and the resulting film characteristics. This compound's utility is particularly noted in Atomic Layer Deposition (ALD) and plasma-enhanced CVD (PECVD) for creating silicon-containing films like silicon nitride and silicon carbide with controlled properties.[1] One of the key advantages of using an iodine-based precursor like this compound is the potential for producing high-quality silicon nitride films with reduced hydrogen impurity concentration compared to chlorine-based precursors.[2]

In contrast, chlorosilanes and silane have been the workhorses of the semiconductor industry for decades. Silane is known for its ability to deposit at low temperatures, while dichlorosilane and tetrachlorosilane are valued for their role in high-temperature epitaxial growth.[3] Higher-order silanes are also being explored for their potential to achieve higher growth rates at lower temperatures.[4]

The thermal stability and decomposition pathways of these precursors are crucial factors. For instance, the decomposition of dichlorosilane can proceed via the elimination of either hydrogen chloride (HCl) or hydrogen (H₂), with theoretical calculations suggesting comparable activation barriers for both pathways.[5]

Quantitative Data Summary

The following tables summarize key performance metrics for this compound and other silicon precursors based on available data. It is important to note that direct comparative studies under identical conditions are limited, and the data presented here is compiled from various sources.

PrecursorDeposition Temperature (°C)Deposition RateFilm Purity/QualityKey Applications
This compound (SiH₂I₂) ** Low (enables lower temperature deposition)Plasma-enhanced processes can achieve efficient depositionCan produce high-purity films with low hydrogen content, especially for silicon nitride.[2]Low-temperature ALD and CVD of SiN, SiC, and other silicon-containing films.[1][6]
Silane (SiH₄) Low to High (versatile)Generally moderate, can be enhanced by plasmaCan produce high-purity silicon films, but gas-phase nucleation can be an issue.Amorphous and polycrystalline silicon deposition, silicon dioxide, silicon nitride.
Dichlorosilane (SiH₂Cl₂) **High (typically >700°C for epitaxy)Moderate to highGood for selective epitaxial growth, but can introduce chlorine impurities.Epitaxial silicon growth, polycrystalline silicon, silicon nitride.[3][7]
Tetrachlorosilane (SiCl₄) High (typically >1000°C)HighUsed for high-quality epitaxial silicon, often with HCl for etching.High-temperature epitaxial silicon growth.

Table 1: General Performance Comparison of Silicon Precursors in CVD.

PrecursorActivation Energy (kcal/mol)Primary Decomposition ProductsNotes
This compound (SiH₂I₂) ** Data not readily availableSiHₓIᵧ radicals, HIThe Si-I bond is weaker than Si-Cl and Si-H bonds, suggesting a lower decomposition temperature.
Silane (SiH₄) ~55-60SiH₂, H₂A well-studied precursor with known decomposition kinetics.[4]
Dichlorosilane (SiH₂Cl₂) **~75-77SiCl₂, H₂, SiHCl, HClMultiple decomposition pathways with similar activation energies.[5][8][9]
Tetrachlorosilane (SiCl₄) HighSiCl₂, Cl₂Requires high temperatures for efficient decomposition.

Table 2: Decomposition Characteristics of Silicon Precursors.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and high-quality film deposition. While specific parameters vary widely based on the desired film properties and the CVD reactor configuration, this section outlines a general experimental workflow and key considerations.

General CVD Experimental Workflow

Caption: A generalized workflow for a typical Chemical Vapor Deposition (CVD) process.

Key Experimental Parameters for Silicon Precursor CVD:
  • Substrate: The choice of substrate material is critical and must be compatible with the deposition temperature and chemistry. Silicon wafers are commonly used.

  • Substrate Preparation: A thorough cleaning process is essential to remove any surface contaminants. This often involves a sequence of solvent cleaning followed by an acid dip (e.g., dilute HF) to remove the native oxide layer.

  • Deposition Temperature: This is a critical parameter that influences the deposition rate and film properties. This compound is often chosen for its potential in low-temperature processes.

  • Pressure: CVD processes can be run at atmospheric or reduced pressures (LPCVD). The pressure affects the mean free path of the gas molecules and can influence film uniformity and conformality.

  • Precursor Flow Rate: The flow rate of the silicon precursor and any co-reactants (e.g., ammonia (B1221849) for silicon nitride, a carbon source for silicon carbide) must be precisely controlled to achieve the desired film stoichiometry and growth rate.

  • Carrier Gas: An inert carrier gas, such as hydrogen or nitrogen, is typically used to transport the precursor into the reaction chamber.

  • Plasma Power (for PECVD): In plasma-enhanced CVD, the RF power is a key parameter for controlling the plasma density and the energy of the ions, which in turn affects the film properties.

Example Experimental Protocol: Low-Temperature Silicon Nitride Deposition using this compound (PE-ALD)

A study on silicon nitride thin film deposition using this compound via plasma-enhanced atomic layer deposition (PE-ALD) provides insights into a low-temperature process.[2] While this is an ALD process, the precursor chemistry is relevant to low-temperature PECVD.

  • Precursor: this compound (SiH₂I₂)

  • Reactant Gas: NH₃ or N₂ plasma

  • Deposition Temperature: As low as 100-400°C

  • Process: The substrate is sequentially exposed to the this compound precursor and a nitrogen-containing plasma.

  • Key Finding: The use of an iodine-based precursor resulted in silicon nitride films with a lower hydrogen impurity concentration compared to films deposited using chlorine-based precursors.[2]

Signaling Pathways and Logical Relationships

The choice of silicon precursor is governed by a set of logical relationships between the desired film properties, process constraints, and precursor characteristics.

Precursor_Selection_Logic cluster_requirements Application Requirements cluster_precursors Precursor Characteristics cluster_choice Precursor Selection Film_Property Desired Film Properties (e.g., Purity, Conformality) SiH2I2 This compound Film_Property->SiH2I2 High Purity Low H Content SiH2Cl2 Dichlorosilane Film_Property->SiH2Cl2 Selective Epitaxy Process_Constraint Process Constraints (e.g., Thermal Budget) Process_Constraint->SiH2I2 Low Temperature SiH4 Silane Process_Constraint->SiH4 Low Temperature SiCl4 Tetrachlorosilane Process_Constraint->SiCl4 High Temperature Tolerance Decomposition_T Decomposition Temperature Decomposition_T->SiH2I2 Decomposition_T->SiH4 Decomposition_T->SiH2Cl2 Decomposition_T->SiCl4 Reactivity Reactivity Reactivity->SiH2I2 Reactivity->SiH4 Reactivity->SiH2Cl2 Reactivity->SiCl4 Byproducts Reaction Byproducts Byproducts->SiH2I2 Byproducts->SiH4 Byproducts->SiH2Cl2 Byproducts->SiCl4 Vapor_Pressure Vapor Pressure Vapor_Pressure->SiH2I2 Vapor_Pressure->SiH4 Vapor_Pressure->SiH2Cl2 Vapor_Pressure->SiCl4

Caption: Logical relationships influencing the selection of a silicon precursor for CVD.

Conclusion

This compound presents a compelling alternative to traditional silicon precursors, particularly for low-temperature CVD and ALD applications where high purity and low hydrogen content are critical. While direct, comprehensive comparative data with silane, dichlorosilane, and tetrachlorosilane under identical CVD conditions is still emerging, the available information suggests that this compound's unique chemical properties can be leveraged for the deposition of advanced silicon-containing films. The choice of precursor will ultimately depend on the specific requirements of the application, including the desired film properties, thermal budget, and the capabilities of the deposition system. Further research directly comparing these precursors in various CVD regimes will be invaluable for process optimization and material innovation.

References

A Comparative Analysis of Diiodosilane and Chlorosilanes for Epitaxial Growth

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the performance, experimental protocols, and reaction mechanisms of diiodosilane and chlorosilanes in epitaxial deposition processes.

In the pursuit of advanced semiconductor devices, the choice of precursor chemicals for epitaxial growth is a critical factor influencing film quality, process temperature, and overall device performance. This guide provides a comprehensive comparative analysis of this compound (SiH₂I₂) and various chlorosilanes (SiH₂Cl₂, SiHCl₃, and SiCl₄) as silicon precursors for epitaxy. This document is intended for researchers, scientists, and professionals in drug development who utilize semiconductor materials in their work.

Performance Comparison

The selection of a silicon precursor for epitaxy is a trade-off between deposition temperature, growth rate, film quality, and process complexity. While chlorosilanes have been the workhorses of the semiconductor industry for decades, this compound is emerging as a promising alternative, particularly for low-temperature applications.

Key Performance Indicators:

A summary of the key performance indicators for this compound and chlorosilanes is presented below. Direct comparative data under identical experimental conditions is limited in the literature, especially for this compound in silicon epitaxy. The following tables are compiled from various sources to provide a representative comparison.

Table 1: Growth Rate Comparison of Silicon Precursors at Various Temperatures

PrecursorTemperature (°C)Growth Rate (nm/min)Pressure (Torr)Reference
This compound (SiH₂I₂) 400 - 600Data not readily available for Si epitaxy< 600[1]
Dichlorosilane (B8785471) (SiH₂Cl₂) 600Negligible6[2]
800 - 850Defect-free layers achievedLow Pressure[3]
920 - 970Varies with HCl concentration40 and 150[4]
Trichlorosilane (SiHCl₃) 1150ModerateAtmospheric[5]
Silane (SiH₄) 6000.66[2]

Note: The growth rate of chlorosilanes is highly dependent on the partial pressure of the precursor and the presence of etchant gases like HCl for selective growth.[6][7][8] this compound is noted for its utility in low-temperature deposition, particularly in Atomic Layer Deposition (ALD) for silicon nitride films.[4][7]

Table 2: Qualitative Comparison of Film Quality

PrecursorFilm QualityDefect DensityKey Considerations
This compound (SiH₂I₂) High-quality silicon nitride filmsLow (in ALD)Potential for low-temperature, highly conformal silicon films.[7]
Dichlorosilane (SiH₂Cl₂) High, especially with HCl for selectivityLow with optimized processWidely used for selective epitaxial growth.[3][6]
Trichlorosilane (SiHCl₃) GoodModerateStandard precursor for high-temperature epitaxy.[5]
Silicon Tetrachloride (SiCl₄) GoodModerateUsed in high-temperature processes.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible and high-quality epitaxial growth. Below are generalized protocols for Chemical Vapor Deposition (CVD) using chlorosilanes and a proposed framework for this compound based on available information.

Protocol 1: Selective Epitaxial Growth of Silicon using Dichlorosilane (DCS)

This protocol describes a typical Low-Pressure Chemical Vapor Deposition (LPCVD) process for selective silicon epitaxy.[3][8]

1. Substrate Preparation:

  • Start with a single-crystal silicon wafer with a patterned silicon dioxide (SiO₂) mask.

  • Perform a standard pre-cleaning procedure to remove organic and metallic contaminants.

  • A final dilute hydrofluoric acid (HF) dip is often used to remove the native oxide from the exposed silicon regions, followed by a deionized water rinse and nitrogen drying.

2. Wafer Loading and Pre-bake:

  • Load the wafer into the LPCVD reactor chamber.

  • Perform an in-situ pre-bake in a hydrogen (H₂) ambient at a temperature around 900°C. This step removes any residual native oxide and passivates the silicon surface.[3]

3. Epitaxial Growth:

  • Lower the temperature to the desired growth temperature, typically in the range of 800-1020°C.[8]

  • Introduce the process gases:

    • Silicon Source: Dichlorosilane (SiH₂Cl₂)

    • Carrier Gas: Hydrogen (H₂)

    • Etchant for Selectivity: Hydrogen Chloride (HCl)

  • The partial pressures of DCS and HCl are critical for achieving selectivity, preventing polysilicon nucleation on the SiO₂ mask.[6]

  • Typical reactor pressure ranges from 40 to 150 Torr.[8]

4. Post-Growth:

  • After the desired film thickness is achieved, terminate the precursor gas flow.

  • Cool down the reactor under a hydrogen or nitrogen ambient.

Protocol 2: Proposed Framework for Silicon Epitaxy using this compound (SiH₂I₂)

While specific protocols for SiH₂I₂ in silicon epitaxy via CVD are not as well-documented as for chlorosilanes, a general procedure can be outlined based on its properties.

1. Substrate Preparation:

  • Similar to the chlorosilane process, a clean, oxide-free silicon surface is essential.

2. Wafer Loading and Pre-treatment:

  • Load the wafer into the CVD or ALD reactor.

  • A low-temperature pre-bake or plasma clean might be employed to ensure a pristine starting surface.

3. Epitaxial Growth:

  • Due to the lower thermal stability of the Si-I bond compared to the Si-Cl bond, deposition is expected at lower temperatures, potentially in the range of 400-600°C.[1]

  • Introduce this compound vapor into the reactor, possibly with a carrier gas like hydrogen or an inert gas.

  • The process could be a continuous CVD process or a cyclic ALD process for atomic-level control.

4. Post-Growth:

  • Terminate the SiH₂I₂ flow and cool down the reactor.

Signaling Pathways and Reaction Mechanisms

The underlying chemical reactions in the gas phase and on the substrate surface dictate the growth characteristics and film quality.

Chlorosilane Reaction Mechanisms

The epitaxial growth from chlorosilanes in a hydrogen carrier gas is a complex process involving both gas-phase and surface reactions.[5] The primary steps include:

  • Mass Transport: The chlorosilane and hydrogen molecules are transported to the substrate surface.

  • Adsorption: The precursor molecules adsorb onto the silicon surface.

  • Surface Reactions: A series of surface reactions lead to the decomposition of the chlorosilane and the incorporation of silicon atoms into the crystal lattice. Hydrogen and HCl are byproducts that desorb from the surface.

  • Desorption: The reaction byproducts desorb from the surface.

  • Mass Transport Away: The byproducts are transported away from the substrate.

The addition of HCl plays a crucial role in selective epitaxy by etching away any silicon nuclei that form on the dielectric mask, thus preventing polycrystalline silicon deposition.[6]

This compound Reaction Mechanism (Proposed)

The reaction mechanism for this compound in silicon epitaxy is less established. However, based on its chemical properties, the following is a plausible pathway:

  • Due to the weaker Si-I bond, SiH₂I₂ is expected to decompose at lower temperatures than chlorosilanes.

  • The decomposition can lead to the formation of reactive silylene (SiH₂) or other silicon-containing radicals in the gas phase or on the surface.

  • These reactive species then contribute to the epitaxial growth.

  • The byproducts would be hydrogen iodide (HI) and hydrogen.

Visualizations

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

CVD_Process_Chlorosilane cluster_gas_phase Gas Phase cluster_surface Substrate Surface cluster_byproducts Byproducts precursor SiH₂Cl₂ / SiHCl₃ adsorption Adsorption precursor->adsorption carrier H₂ carrier->adsorption surface_reaction Surface Reaction & Decomposition adsorption->surface_reaction si_incorporation Si Incorporation (Epitaxial Growth) surface_reaction->si_incorporation desorption Desorption surface_reaction->desorption hcl HCl desorption->hcl h2_out H₂ desorption->h2_out CVD_Process_this compound cluster_gas_phase Gas Phase cluster_surface Substrate Surface cluster_byproducts Byproducts precursor SiH₂I₂ adsorption Adsorption precursor->adsorption carrier H₂ (optional) carrier->adsorption surface_reaction Low-Temp Decomposition adsorption->surface_reaction si_incorporation Si Incorporation (Epitaxial Growth) surface_reaction->si_incorporation desorption Desorption surface_reaction->desorption hi HI desorption->hi h2_out H₂ desorption->h2_out Comparative_Analysis_Flow cluster_precursors Precursor Selection cluster_parameters Performance Parameters cluster_decision Application This compound This compound growth_rate Growth Rate This compound->growth_rate temperature Deposition Temperature This compound->temperature film_quality Film Quality This compound->film_quality chlorosilanes Chlorosilanes chlorosilanes->growth_rate chlorosilanes->temperature chlorosilanes->film_quality selectivity Selectivity chlorosilanes->selectivity application Optimal Choice for Specific Application growth_rate->application temperature->application film_quality->application selectivity->application

References

A Comparative Guide to Analytical Techniques for the Characterization of Diiodosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of diiodosilane (SiH₂I₂), a critical precursor in semiconductor manufacturing and various chemical syntheses. The selection of an appropriate analytical method is paramount for ensuring purity, structural integrity, and trace impurity levels, which directly impact downstream applications. This document outlines detailed experimental protocols, presents quantitative data in comparative tables, and includes workflow diagrams to aid in methodology selection.

Purity and Structural Integrity Assessment

The primary characterization of this compound involves confirming its identity, determining its purity, and identifying any related impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are the principal techniques for these assessments.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary ratio method for determining the absolute purity of this compound without the need for a specific this compound reference standard. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei.

Table 1: Comparison of NMR Spectroscopy Parameters for this compound Analysis

Parameter¹H NMR²⁹Si NMR
Purpose Purity assessment and identification of proton-containing impurities.Structural confirmation and identification of other silane (B1218182) species.
Typical Chemical Shift ~4.8 - 5.0 ppm (s, 2H)~ -150 to -160 ppm
Common Deuterated Solvent Benzene-d₆, Chloroform-dBenzene-d₆, Chloroform-d
Internal Standard 1,3,5-Trimethoxybenzene (B48636), Maleic AnhydrideNot typically used for quantification.
Advantages High precision and accuracy, non-destructive, provides structural information.Provides direct information about the silicon environment.
Disadvantages Requires careful selection of a non-reactive internal standard.Lower sensitivity and longer acquisition times compared to ¹H NMR.
  • Sample Preparation:

    • Due to the moisture sensitivity of this compound, all sample preparation must be conducted in an inert atmosphere (e.g., a glovebox).

    • Accurately weigh approximately 10-20 mg of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into a clean, dry NMR tube.

    • Add approximately 0.6 mL of anhydrous deuterated solvent (e.g., Benzene-d₆).

    • Accurately weigh approximately 20-40 mg of this compound and add it to the NMR tube.

    • Seal the NMR tube securely.

  • NMR Data Acquisition:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a quantitative ¹H NMR spectrum with a pulse angle of 90° and a relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative accuracy).

    • Ensure a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved singlet from this compound (~4.9 ppm) and a well-resolved signal from the internal standard (e.g., the methoxy (B1213986) protons of 1,3,5-trimethoxybenzene at ~3.4 ppm and the aromatic protons at ~6.1 ppm).

    • Calculate the purity of this compound using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = internal standard

Gas Chromatography (GC)

Gas chromatography is a robust technique for assessing the purity of volatile compounds like this compound and for separating it from other volatile silane impurities. Due to the reactive nature of this compound, special considerations for the GC system are necessary to prevent on-column reactions and degradation. A Thermal Conductivity Detector (TCD) is often preferred as it is non-destructive and provides a universal response.

Table 2: Comparison of GC Parameters for this compound Analysis

ParameterGC-TCD
Purpose Purity assessment and separation of volatile impurities.
Column Type Packed column with a nonpolar stationary phase (e.g., 5% SE-30 on Chromosorb W) or a capillary column with a similar phase.
Carrier Gas Helium or Argon (high purity, dried).
Injector Temperature 100-120 °C
Oven Temperature Program Isothermal at 80-100 °C or a ramp from 50 °C to 150 °C.
Detector Temperature 150 °C
Advantages Excellent for separating volatile impurities, provides percentage purity based on peak area.
Disadvantages Potential for on-column reactions if the system is not properly passivated; requires calibration for accurate quantification of impurities.
  • System Preparation:

    • The entire GC system, including the injector, column, and detector, should be leak-tight and thoroughly purged with a high-purity inert carrier gas to eliminate any traces of moisture and oxygen.

    • Passivation of the system with a silanizing agent may be necessary to minimize active sites.

  • Sample Preparation:

    • Due to its reactivity, this compound should be handled in an inert atmosphere.

    • Dilute the this compound sample in a dry, inert solvent (e.g., anhydrous hexane (B92381) or toluene) in a sealed vial.

  • GC Analysis:

    • Inject a small volume (e.g., 0.1-1.0 µL) of the prepared sample onto the GC column.

    • Run the analysis using the optimized temperature program.

    • Identify the this compound peak based on its retention time, which can be confirmed by analyzing a known standard if available.

    • Purity is typically reported as the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Trace Metal Impurity Analysis

For applications in the semiconductor industry, the presence of trace metal impurities in this compound is a critical concern. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the preferred technique for quantifying trace and ultra-trace level metallic contaminants.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS offers exceptional sensitivity for the detection of a wide range of elements. The primary challenge in analyzing this compound is the sample preparation, as it is a reactive, non-aqueous liquid.

Table 3: ICP-MS Parameters for Trace Metal Analysis in this compound

ParameterValue
Purpose Quantification of trace and ultra-trace metallic impurities.
Sample Preparation Controlled hydrolysis followed by acid digestion, or direct analysis with a solvent-resistant introduction system.
Typical Analytes Na, K, Ca, Fe, Ni, Cr, Cu, Zn, Al, etc.
Detection Limits parts-per-billion (ppb) to parts-per-trillion (ppt) range.
Advantages Extremely high sensitivity, multi-element capability.
Disadvantages Complex sample preparation for reactive organic/inorganic liquids, potential for interferences.
  • Sample Preparation (Controlled Hydrolysis and Digestion):

    • Caution: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment due to the release of HI gas upon hydrolysis.

    • In a clean, inert vessel (e.g., PFA), slowly add a known mass of this compound to a cooled, deionized water matrix. The hydrolysis reaction will produce silica (B1680970) and hydroiodic acid.

    • After the reaction subsides, add high-purity nitric acid and hydrofluoric acid.

    • Digest the sample using a microwave digestion system to ensure complete dissolution of the silica and any metal impurities.

    • Dilute the digested sample to a final volume with deionized water.

  • ICP-MS Analysis:

    • Use an ICP-MS instrument equipped with a collision/reaction cell to minimize polyatomic interferences.

    • Prepare a series of multi-element calibration standards in a matrix that matches the digested sample.

    • Analyze the prepared sample and quantify the metal concentrations based on the calibration curves.

Structural and Vibrational Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the molecular structure and bonding within the this compound molecule.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods can be used to confirm the presence of specific functional groups and to gain insight into the molecular symmetry.

Table 4: Vibrational Spectroscopy for this compound

TechniqueKey Vibrational ModesSample HandlingAdvantagesDisadvantages
FTIR Si-H stretch (~2100-2200 cm⁻¹), Si-I stretch (~300-400 cm⁻¹), H-Si-H bendGas cell or liquid cell with moisture-resistant windows (e.g., KBr, CsI).Provides information on polar bonds.Can be sensitive to atmospheric moisture.
Raman Si-I symmetric stretch, Si-H symmetric stretchSealed capillary tube or cuvette.Less sensitive to water, good for symmetric vibrations.Can be affected by fluorescence.
  • Sample Preparation:

    • All sample handling must be performed in an inert and dry environment.

    • For liquid-phase analysis, use a sealed liquid cell with windows that are transparent in the spectral region of interest and non-reactive with this compound.

    • For gas-phase analysis, introduce the vapor of this compound into a gas cell.

  • Data Acquisition:

    • Acquire the FTIR or Raman spectrum over the desired wavenumber range.

    • For FTIR, a background spectrum of the empty cell should be collected.

    • For Raman, optimize the laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation.

  • Data Analysis:

    • Identify the characteristic vibrational bands of this compound and compare them with literature values or theoretical calculations to confirm the molecular structure.

Workflow for Analytical Technique Selection

The choice of analytical technique depends on the specific information required. The following diagram illustrates a logical workflow for the characterization of this compound.

G cluster_0 Purity & Identity cluster_1 Trace Impurities cluster_2 Structural & Vibrational Info Purity Purity Assessment qNMR Quantitative NMR Purity->qNMR Absolute Purity GC Gas Chromatography Purity->GC Volatile Impurities Structure Structural Confirmation NMR_Spec NMR Spectroscopy Structure->NMR_Spec ¹H & ²⁹Si TraceMetals Trace Metal Analysis ICPMS ICP-MS TraceMetals->ICPMS ppb-ppt Levels Vibrational Vibrational Analysis FTIR_Raman FTIR & Raman Vibrational->FTIR_Raman Bonding & Symmetry

Caption: Workflow for selecting analytical techniques for this compound.

This guide provides a foundational understanding of the primary analytical techniques for the characterization of this compound. The selection of the most appropriate method or combination of methods will depend on the specific quality attributes that need to be controlled for a given application. It is crucial to handle this reactive compound under inert conditions to obtain accurate and reliable analytical data.

A Comparative Guide to the Validation of Diiodosilane Purity by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of gas chromatography (GC) with other analytical techniques for the validation of diiodosilane purity. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs.

This compound (H₂SiI₂) is a critical precursor in the semiconductor industry and a versatile reagent in organic synthesis. The purity of this compound directly impacts the quality and performance of manufactured electronic components and the yield of chemical reactions. Therefore, accurate and reliable purity assessment is paramount. Gas chromatography is a widely adopted method for this purpose, offering high resolution and sensitivity. This guide will compare the GC-based approach with Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Comparison of Analytical Techniques for this compound Purity Analysis

The choice of analytical technique for determining this compound purity depends on the specific requirements of the analysis, such as the need for high accuracy, speed, or the identification of unknown impurities.

FeatureGas Chromatography (GC)Quantitative NMR (qNMR)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation of volatile compounds based on their partitioning between a stationary and a mobile phase.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Absorption of infrared radiation by molecules, causing vibrational transitions.
Primary Use Quantitative purity determination and separation of volatile impurities.Absolute quantitative analysis and structural elucidation.Identification of functional groups and detection of specific impurities (e.g., -OH).
Sensitivity High (ppm to ppb levels, detector dependent).Moderate to high, depends on the nucleus and acquisition time.Lower sensitivity for high-purity materials.
Selectivity High, based on chromatographic separation.Very high, based on distinct chemical shifts for each nucleus.Moderate, characteristic absorption bands can overlap.
Sample Throughput HighModerateHigh
Ease of Use Requires expertise in method development and instrumentation.Requires a good understanding of NMR principles and data processing.Relatively simple for qualitative analysis.
Key Advantages Excellent separation of complex mixtures. Established and robust technique.Primary analytical method, high precision and accuracy without a reference standard of the analyte.Fast and non-destructive. Good for identifying specific types of impurities.
Limitations Requires volatile and thermally stable compounds. Destructive technique.Lower sensitivity than GC for trace impurities. Higher equipment cost.Not ideal for quantifying the purity of a primary component in a high-purity sample.

Experimental Protocols

Gas Chromatography (GC) Method for this compound Purity Validation

This protocol outlines a general method for the purity analysis of this compound using a Gas Chromatograph with a Thermal Conductivity Detector (TCD), which is well-suited for the analysis of inorganic and halosilane compounds.

1. Sample Preparation: Due to the air and moisture sensitivity of this compound, all sample handling must be performed in an inert atmosphere (e.g., a glovebox or using Schlenk line techniques).

  • Solvent: Use a dry, inert solvent such as n-hexane or anhydrous toluene.

  • Procedure: In an inert atmosphere, dilute a small, accurately weighed amount of the this compound sample with the chosen solvent in a sealed GC vial. The concentration should be optimized to be within the linear range of the detector.

2. GC System and Conditions:

  • Gas Chromatograph: An Agilent 7890B GC system or equivalent.

  • Injector: Split/splitless inlet.

  • Column: A non-polar capillary column, such as an Agilent J&W DB-1 (30 m x 0.25 mm ID, 0.25 µm film thickness) or a specialized column for silane (B1218182) analysis like the Restek RTX-200.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Injector Temperature: 150 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Detector: Thermal Conductivity Detector (TCD).

  • Detector Temperature: 220 °C.

  • Injection Volume: 1 µL.

3. Data Analysis: The purity of this compound is determined by the area normalization method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

GC_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis GC Analysis cluster_data Data Processing Dilution Dilution in Anhydrous Solvent Vial Sealed GC Vial Dilution->Vial Injector Injection Vial->Injector Column Chromatographic Separation Injector->Column Detector TCD Detection Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (Area %) Integration->Purity

Figure 1. Workflow for this compound purity validation by GC.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that can provide a highly accurate determination of purity without the need for a this compound reference standard. ¹H NMR is particularly useful for this purpose.

1. Sample Preparation:

  • Solvent: A deuterated solvent that does not react with this compound, such as benzene-d₆ or toluene-d₈. The solvent must be anhydrous.

  • Internal Standard: A high-purity, stable compound with a known number of protons and a chemical shift that does not overlap with the this compound signal. 1,3,5-trimethoxybenzene (B48636) is a potential candidate. The internal standard must be accurately weighed.

  • Procedure: In an inert atmosphere, accurately weigh the this compound sample and the internal standard into an NMR tube. Add the deuterated solvent, cap the tube, and mix thoroughly.

2. NMR Acquisition:

  • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: ¹H.

  • Key Parameters:

    • Sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).

    • A calibrated 90° pulse.

    • A sufficient number of scans to achieve a high signal-to-noise ratio.

3. Data Analysis: The purity of this compound is calculated using the following formula:

Purity (%) = (Isample / Nsample) * (Nstd / Istd) * (Msample / Mstd) * (mstd / msample) * Pstd

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is primarily a qualitative technique for identifying functional groups and can be used to detect specific impurities in this compound, such as silanols (Si-OH) which have a characteristic absorption band. While quantitative analysis is possible, it is less accurate for high-purity materials compared to GC and qNMR.[1]

1. Sample Preparation:

  • A thin film of the neat liquid this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. All handling must be done in a dry environment to avoid moisture contamination.

2. FTIR Acquisition:

  • Spectrometer: A standard FTIR spectrometer.

  • Mode: Transmission.

  • Scan Range: Typically 4000 - 400 cm⁻¹.

3. Data Analysis: The presence of impurities is indicated by the appearance of absorption bands that are not characteristic of this compound. For example, a broad band around 3200-3600 cm⁻¹ would suggest the presence of Si-OH groups.

Comparison of Analytical Methods Diagram

Analytical_Methods_Comparison cluster_suitability Suitability for Purity Analysis GC Gas Chromatography (GC) - High Sensitivity - Excellent Separation - Established Method - Requires Volatility - Destructive High_Purity High-Purity Quantification GC->High_Purity Excellent Impurity_ID Impurity Identification GC->Impurity_ID Good (with MS) Screening Rapid Screening GC->Screening Good qNMR Quantitative NMR (qNMR) - Primary Method - High Precision - Structural Information - Lower Throughput - Higher Cost qNMR->High_Purity Excellent qNMR->Impurity_ID Excellent FTIR FTIR Spectroscopy - Fast Analysis - Non-destructive - Good for Specific Impurities - Lower Sensitivity - Less Quantitative FTIR->Impurity_ID Good (for specific functional groups) FTIR->Screening Excellent

References

comparing deposition rates of different silicon precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a silicon precursor is a critical decision in the fabrication of silicon-based materials and devices, directly influencing the deposition rate, film quality, and process parameters. This guide provides an objective comparison of the deposition rates of common silicon precursors, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Executive Summary

The deposition rate of silicon thin films is fundamentally dependent on the chemical nature of the precursor gas, as well as process conditions such as temperature, pressure, and reactor geometry. This guide focuses on a comparative analysis of commonly used silicon precursors, including silane (B1218182) (SiH₄), dichlorosilane (B8785471) (SiH₂Cl₂), trichlorosilane (B8805176) (SiHCl₃), and higher-order silanes like disilane (B73854) (Si₂H₆) and neopentasilane (B600054) (Si₅H₁₂).

Generally, higher-order silanes exhibit significantly higher deposition rates at lower temperatures compared to silane and chlorosilanes. Chlorosilanes, while often used for their excellent film quality and selectivity, typically require higher deposition temperatures to achieve comparable growth rates to silane. The choice of precursor is therefore a trade-off between desired deposition speed, processing temperature constraints, and the required physical properties of the silicon film.

Comparative Deposition Rate Data

The following table summarizes quantitative data on the deposition rates of various silicon precursors from different studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions.

PrecursorDeposition TechniqueTemperature (°C)Pressure (Torr)Deposition Rate (nm/min)SubstrateSource
Silane (SiH₄)LPCVD580 - 6500.2 - 1.06 - 20Silicon[1][2]
Silane (SiH₄)CVD60060.6Silicon (100)[3]
Dichlorosilane (SiH₂Cl₂)CVD6006NegligibleSilicon (100)[3]
Dichlorosilane (SiH₂Cl₂)LPCVD700 - 800--Silicon[4]
Disilane (Si₂H₆)CVD60068Silicon (100)[3]
Neopentasilane (Si₅H₁₂)CVD600654 - 130Silicon (100)[3]
Neopentasilane (Si₅H₁₂)CVD6506180Silicon (100)[3]
Trichlorosilane (SiHCl₃)CVD740 - 870--Glass[5]

Note: "-" indicates that the specific data was not provided in the source.

Precursor Deposition Characteristics

The choice of silicon precursor has a significant impact on the deposition kinetics. The following diagram illustrates the general relationship between precursor type and the resulting deposition rate, highlighting the key chemical reactions involved.

G cluster_precursors Silicon Precursors cluster_deposition Deposition Process cluster_rates Relative Deposition Rate SiH4 Silane (SiH₄) Decomposition Thermal Decomposition SiH4->Decomposition SiH₄ → Si + 2H₂ SiH2Cl2 Dichlorosilane (SiH₂Cl₂) SiH2Cl2->Decomposition SiH₂Cl₂ → Si + 2HCl SiHCl3 Trichlorosilane (SiHCl₃) SiHCl3->Decomposition SiHCl₃ + H₂ → Si + 3HCl Si2H6 Disilane (Si₂H₆) Si2H6->Decomposition Si₂H₆ → 2Si + 3H₂ Si5H12 Neopentasilane (Si₅H₁₂) Si5H12->Decomposition Si₅H₁₂ → 5Si + 6H₂ SurfaceReaction Surface Reaction Decomposition->SurfaceReaction FilmGrowth Silicon Film Growth SurfaceReaction->FilmGrowth Low Low FilmGrowth->Low SiH₄, SiH₂Cl₂, SiHCl₃ Medium Medium FilmGrowth->Medium Si₂H₆ High High FilmGrowth->High Si₅H₁₂ VeryHigh Very High

Caption: Relationship between silicon precursors and deposition rates.

Experimental Protocols

To ensure the reproducibility and comparability of deposition rate data, it is crucial to follow well-defined experimental protocols. The following sections detail the methodologies used in the cited studies for Low-Pressure Chemical Vapor Deposition (LPCVD) and Chemical Vapor Deposition (CVD).

Low-Pressure Chemical Vapor Deposition (LPCVD) of Polysilicon from Silane

This protocol is based on the typical parameters for polysilicon deposition using silane in an LPCVD system.[1][2][4]

1. Substrate Preparation:

  • Starting material: Silicon wafers.

  • Cleaning: Standard wafer cleaning procedures to remove organic and inorganic contaminants.

2. Deposition Parameters:

  • Precursor: 100% Silane (SiH₄) or 20-30% silane diluted in nitrogen.[2]

  • Deposition Temperature: 580 - 650 °C. The deposition rate is highly sensitive to temperature, following an Arrhenius relationship.[2]

  • Pressure: 25-130 Pa (0.2 to 1.0 Torr).[2]

  • Gas Flow Rate: Not specified, but controlled to ensure uniform deposition.

  • Wafer Spacing and Load Size: These have been shown to have minor effects on the deposition process.[2]

3. Deposition Process:

  • Wafers are loaded into a hot-wall LPCVD furnace.

  • The furnace is pumped down to the base pressure.

  • The temperature is stabilized at the desired setpoint.

  • Silane gas is introduced into the reactor. The silane thermally decomposes on the wafer surface according to the reaction: SiH₄ → Si + 2H₂.[2]

  • The deposition is carried out for a predetermined time to achieve the target film thickness.

  • After deposition, the gas supply is shut off, and the reactor is purged and cooled down.

4. Characterization:

  • The thickness of the deposited polysilicon film is measured using techniques like ellipsometry.

  • The deposition rate is calculated by dividing the film thickness by the deposition time.

Chemical Vapor Deposition (CVD) of Epitaxial Silicon from Various Precursors

This protocol is a generalized procedure based on the comparative study of different silicon precursors for epitaxial silicon growth.[3]

1. Substrate Preparation:

  • Starting material: (100) oriented silicon wafers.

  • Cleaning: Wafers are cleaned using a chemical mixture of sulfuric acid and hydrogen peroxide, followed by a dilute hydrofluoric acid (HF) dip to remove the native oxide.[3]

2. Deposition Parameters:

  • Precursors:

    • Silane (SiH₄)

    • Dichlorosilane (SiH₂Cl₂)

    • Disilane (Si₂H₆)

    • Neopentasilane (Si₅H₁₂)

  • Carrier Gas: Hydrogen (H₂) or Nitrogen (N₂).

  • Deposition Temperature: Varied to study its effect on the growth rate (e.g., 600 °C, 650 °C, 700 °C).[3]

  • Total Pressure: Maintained at a constant value (e.g., 6 Torr).[3]

  • Precursor Partial Pressure: Controlled by adjusting the flow rate of the precursor gas into the carrier gas stream.

3. Deposition Process:

  • The cleaned wafer is loaded into a single-wafer CVD reactor.

  • The reactor is heated to the desired deposition temperature under a continuous flow of the carrier gas.

  • The silicon precursor is introduced into the reactor at a controlled partial pressure.

  • The precursor decomposes on the heated substrate surface, leading to the epitaxial growth of silicon.

  • The deposition is performed for a specific duration.

  • After the deposition, the precursor flow is stopped, and the reactor is cooled down under the carrier gas flow.

4. Characterization:

  • The epitaxial growth rate is determined by measuring the step height on patterned oxide samples or by techniques like cross-sectional transmission electron microscopy (XTEM).[3]

Signaling Pathways and Logical Relationships

The deposition of silicon from a precursor gas involves a series of steps, each influencing the overall deposition rate. The following diagram illustrates the key stages in a typical CVD process.

G Precursor Precursor Gas Inlet MassTransport Mass Transport to Substrate Precursor->MassTransport Adsorption Adsorption on Surface MassTransport->Adsorption SurfaceDiffusion Surface Diffusion Adsorption->SurfaceDiffusion Decomposition Chemical Decomposition SurfaceDiffusion->Decomposition Incorporation Incorporation into Film Decomposition->Incorporation ByproductDesorption Byproduct Desorption Decomposition->ByproductDesorption Film Silicon Thin Film Incorporation->Film ByproductTransport Byproduct Transport Away ByproductDesorption->ByproductTransport

Caption: Experimental workflow for a typical CVD process.

References

A Comparative Guide to Silicon Nitride Films: Evaluating Diiodosilane as a Precursor for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate thin film deposition precursors is critical for the fabrication of high-performance semiconductor devices. This guide provides a detailed comparison of silicon nitride (SiNₓ) films deposited from diiodosilane (SiH₂I₂) and other common silicon precursors. The following sections present quantitative data, experimental methodologies, and visual workflows to aid in the selection of the most suitable deposition process for your specific application.

Silicon nitride is a cornerstone material in the semiconductor industry, valued for its use as a gate dielectric, passivation layer, and etch stop.[1] The increasing complexity and shrinking dimensions of modern electronic devices necessitate low-temperature deposition methods that yield high-quality, conformal films.[2] Traditional methods like Low-Pressure Chemical Vapor Deposition (LPCVD) often require high temperatures (≥700 °C), which can be incompatible with advanced device architectures.[1] Plasma-Enhanced Chemical Vapor Deposition (PECVD) allows for lower deposition temperatures but can suffer from poor conformality on three-dimensional structures.[3][4]

Plasma-Enhanced Atomic Layer Deposition (PEALD) has emerged as a promising alternative, offering precise thickness control and excellent conformality at lower temperatures.[2][4] The choice of the silicon precursor is a critical factor in any deposition process, significantly influencing the properties of the resulting SiNₓ film. This guide focuses on the evaluation of this compound (SiH₂I₂) as a precursor for PEALD of SiNₓ and compares its performance with established alternatives such as chlorosilanes, aminosilanes, and silane.

Comparative Data on Silicon Nitride Film Properties

The properties of silicon nitride films are highly dependent on the precursor and deposition method used. The following tables summarize key performance metrics for SiNₓ films deposited from various precursors.

Table 1: Comparison of Film Composition and Density

PrecursorDeposition MethodDeposition Temp. (°C)Reactant GasHydrogen (H) Conc. (at. %)Film Density (g/cm³)Reference
This compound (SiH₂I₂) ** PE-ALD500NH₃19-[5]
This compound (SiH₂I₂) PE-ALD500N₂15-[5]
This compound (SiH₂I₂) **PE-ALD with plasma treatment500N₂113.21[5]
Dichlorosilane (SiH₂Cl₂)ALD500NH₃Higher H conc. than SiCl₄-[6][7][8]
Trisilylamine (TSA)PE-ALD250N₂ Plasma-2.81[9][10]
Bis(tert-butylamino)silane (BTBAS)PE-ALD400N₂ Plasma-2.8[2]

Table 2: Comparison of Deposition and Etch Rates

PrecursorDeposition MethodDeposition Temp. (°C)Growth Per Cycle (Å/cycle)Wet Etch Rate (WER) in HFReference
Dichlorosilane (SiH₂Cl₂)ALD500~0.25Lower than SiCl₄[6][7][8]
Silicon Tetrachloride (SiCl₄)ALD500~0.15Higher than SiH₂Cl₂[6][7][8]
Trisilylamine (TSA)PE-ALD300-4001.3 - 2.1~1 nm/min in 100:1 HF[2]
Bis(tert-butylamino)silane (BTBAS)PE-ALD400-0.2 nm/min[2]
LPCVD ReferenceLPCVD700-850-0.12 nm/min in 100:1 HF[11]

Table 3: Electrical and Mechanical Properties of Silicon Nitride Films (General Comparison)

PropertyTypical Value RangeDeposition MethodPrecursor(s)Reference
Breakdown Voltage 8 - 14 MV/cmVariousVarious[12]
as high as 6.6 MV/cmCat-CVDSiH₄, NH₃, H₂[10]
Leakage Current Density 10⁻¹⁰ - 10⁻⁶ A/cm²VariousVarious[13][14]
0.25 nA/cm² at 3 MV/cmALDSiH₂Cl₂, NH₃[13]
Mechanical Stress Tensile or CompressivePECVDSiH₄, NH₃[15]
0.125 GPa (Tensile)LPCVDDichlorosilane, Ammonia[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following are representative protocols for the deposition of silicon nitride films using this compound and other common precursors.

Protocol 1: PE-ALD of Silicon Nitride from this compound (SiH₂I₂)

This protocol is based on the work of S. E. Lee et al. (2020) for a space-divided plasma-enhanced atomic layer deposition system.[5]

  • Substrate Preparation: Use a silicon wafer as the substrate. Perform a standard cleaning procedure to remove any organic and inorganic contaminants from the surface.

  • Precursor and Reactants:

    • Silicon Precursor: this compound (SiH₂I₂)

    • Reactant Gases: Ammonia (NH₃) and Nitrogen (N₂)

  • Deposition Parameters:

    • Deposition Temperature: 500 °C

    • RF Power: 300 W for both upper and lower chamber electrodes (13.56 MHz)

    • Process Pressure: 0.6 Torr

    • Disk to Showerhead Distance: 7 mm

    • Disk Rotation Speed: 60 rpm

    • Wafer Rotation Speed: 5 rpm

  • PE-ALD Cycle:

    • Step 1 (Precursor Pulse): Introduce SiH₂I₂ vapor into the reaction chamber.

    • Step 2 (Purge): Purge the chamber with an inert gas (e.g., Ar) to remove unreacted precursor and byproducts.

    • Step 3 (Reactant Gas Pulse with Plasma): Introduce the reactant gas (NH₃ or N₂) and apply RF power to generate plasma.

    • Step 4 (Purge): Purge the chamber with an inert gas to remove unreacted reactant gas and byproducts.

  • Post-Deposition Treatment (Optional): A plasma treatment can be applied after deposition to improve film density and reduce impurities.[5]

  • Characterization:

    • Film Thickness and Refractive Index: Ellipsometry

    • Film Composition (H, N, Si content): Rutherford Backscattering Spectrometry (RBS) and Elastic Recoil Detection (ERD)

    • Film Density: X-ray Reflectivity (XRR)

    • Step Coverage: Scanning Electron Microscopy (SEM) on patterned substrates.

Protocol 2: ALD of Silicon Nitride from Chlorosilanes (SiCl₄ and SiH₂Cl₂)

This protocol is a general representation based on comparative studies of chlorosilane precursors.[6][7][8]

  • Substrate Preparation: Use silicon wafers with a pre-grown thermal oxide layer.

  • Precursor and Reactants:

    • Silicon Precursors: Silicon tetrachloride (SiCl₄) or Dichlorosilane (SiH₂Cl₂)

    • Nitrogen Source: Ammonia (NH₃)

  • Deposition Parameters:

    • Deposition Temperature: 500 °C

    • Reactor Type: Batch-type ALD reactor

  • ALD Cycle:

    • Step 1 (Si Precursor Pulse): Introduce SiCl₄ or SiH₂Cl₂ vapor into the reactor.

    • Step 2 (Purge): Purge with an inert gas.

    • Step 3 (NH₃ Pulse): Introduce NH₃ gas into the reactor.

    • Step 4 (Purge): Purge with an inert gas.

  • Characterization:

    • Film Thickness: Ellipsometry

    • Film Composition: X-ray Photoelectron Spectroscopy (XPS)

    • Wet Etch Rate: Etching in a diluted hydrofluoric acid (HF) solution (e.g., 100:1 H₂O:HF) and measuring the thickness change.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental processes described.

experimental_workflow_PEALD cluster_prep Substrate Preparation cluster_peald PE-ALD Cycle cluster_post Post-Processing & Analysis start Start cleaning Substrate Cleaning start->cleaning precursor_pulse SiH₂I₂ Pulse cleaning->precursor_pulse purge1 Inert Gas Purge precursor_pulse->purge1 plasma_pulse NH₃/N₂ Plasma purge1->plasma_pulse purge2 Inert Gas Purge plasma_pulse->purge2 purge2->precursor_pulse Repeat n cycles post_treatment Optional Plasma Treatment purge2->post_treatment characterization Film Characterization post_treatment->characterization

Caption: Workflow for PE-ALD of SiNₓ from this compound.

experimental_workflow_ALD cluster_prep_ald Substrate Preparation cluster_ald_cycle Thermal ALD Cycle cluster_analysis_ald Analysis start_ald Start cleaning_ald Substrate Cleaning start_ald->cleaning_ald si_precursor_pulse SiCl₄/SiH₂Cl₂ Pulse cleaning_ald->si_precursor_pulse purge1_ald Inert Gas Purge si_precursor_pulse->purge1_ald nh3_pulse NH₃ Pulse purge1_ald->nh3_pulse purge2_ald Inert Gas Purge nh3_pulse->purge2_ald purge2_ald->si_precursor_pulse Repeat n cycles characterization_ald Film Characterization purge2_ald->characterization_ald

Caption: Workflow for Thermal ALD of SiNₓ from Chlorosilanes.

Discussion and Conclusion

The use of this compound as a precursor for silicon nitride deposition, particularly via PE-ALD, presents several advantages. Notably, it allows for the deposition of films with a lower hydrogen content compared to processes using ammonia, and a post-deposition plasma treatment can further reduce hydrogen impurities and significantly increase film density.[5] A high film density is generally correlated with a lower wet etch rate in HF, which is a critical property for many applications.[9][10] The ability to achieve excellent step coverage (up to 99.2% with the addition of He to the N₂ plasma) makes this compound an attractive candidate for fabricating conformal layers on complex 3D structures.[5]

In comparison, chlorosilane-based ALD processes have been extensively studied and can produce films with low wet etch rates, although they may require higher deposition temperatures or result in chlorine contamination.[1][6][7][8] Aminosilane precursors like BTBAS and TSA are also widely used for low-temperature PE-ALD and can yield high-quality films with good density and low etch rates.[2]

While direct comparative data for the electrical and mechanical properties of this compound-based SiNₓ films is still emerging, the initial findings on film composition and conformality are promising. For applications demanding low-temperature deposition, high conformality, and low hydrogen content, this compound is a compelling precursor that warrants further investigation. Researchers should consider the specific requirements of their application, such as thermal budget, required conformality, and tolerance for impurities, when selecting a silicon nitride deposition process.

References

comparative study of ALD precursors for SiO2 thin films

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Atomic Layer Deposition (ALD) Precursors for High-Quality SiO₂ Thin Films

For researchers, scientists, and professionals in drug development, the precise deposition of high-quality silicon dioxide (SiO₂) thin films is crucial for a multitude of applications, from gate dielectrics in transistors to coatings for biomedical devices. Atomic Layer Deposition (ALD) stands out as a premier technique for achieving conformal, pinhole-free films with atomic-level thickness control. The choice of the silicon precursor is a critical factor that dictates the deposition process parameters and the final film properties. This guide provides a comparative analysis of common aminosilane (B1250345) precursors for SiO₂ ALD, supported by experimental data to aid in precursor selection.

Performance Comparison of SiO₂ ALD Precursors

The selection of an appropriate silicon precursor is a trade-off between deposition temperature, growth rate, film purity, and desired film properties. Aminosilane precursors are widely used due to their high reactivity and chlorine-free nature, which minimizes corrosion and contamination. Below is a summary of quantitative data for several common aminosilane precursors.

PrecursorAbbreviationDeposition Temperature (°C)Growth Per Cycle (Å/cycle)Refractive Index (@633 nm)Wet Etch Rate (nm/min) in dilute HF
Tris(dimethylamino)silane TDMAS or 3DMAS100 - 550[1][2]0.8 - 1.8[2]~1.45 - 1.46[3]Varies with deposition conditions
Bis(diethylamino)silane BDEAS100 - 300[1][4]1.14 - 1.3[1][5]~1.46[3]Varies with deposition conditions
Bis(tertiary-butylamino)silane BTBAS300 - 500[3]~0.8 - 1.0[3]~1.46[3]Lower than TDMAS films[3]
Di(sec-butylamino)silane DSBAS100 - 400[6]Higher than BTBAS/BDEAS[6]Not explicitly statedNot explicitly stated
1,1,1-tris(dimethylamino)disilane TADS310 - 390[7]~0.11[7]Not explicitly stated1.6 (in 200:1 HF)[7]

Key Precursor Characteristics

Tris(dimethylamino)silane (TDMAS) is a versatile precursor that can be used over a wide temperature range.[2] Its growth rate is notably dependent on the deposition temperature.[2] While it can achieve high-quality films, some studies suggest that films deposited with TDMAS may have lower density and higher impurity content compared to those from bis-aminosilanes, potentially leading to a higher wet etch rate.[3]

Bis(diethylamino)silane (BDEAS) offers a good balance of reactivity and thermal stability, making it suitable for lower temperature ALD processes.[4] It typically provides a consistent growth per cycle and results in high-quality SiO₂ films with refractive indices close to that of thermally grown oxide.[1][3]

Bis(tertiary-butylamino)silane (BTBAS) is favored for its wide ALD process window, demonstrating good thermal stability at higher temperatures while remaining reactive at lower temperatures.[3] Films deposited with BTBAS generally exhibit excellent uniformity and properties closely matching pure SiO₂, suggesting lower porosity and impurity levels.[3]

Di(sec-butylamino)silane (DSBAS) , having only one amine ligand, is reported to have a higher growth per cycle compared to BTBAS and BDEAS.[6] This is attributed to better surface packing of the SiH₃ fragment after the initial surface reaction.[6]

1,1,1-tris(dimethylamino)disilane (TADS) has been shown to produce SiO₂ films with high density and excellent wet-etch resistance, comparable to thermal oxide, when used in a plasma-enhanced ALD (PEALD) process.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative experimental protocols for SiO₂ ALD using different precursors.

Protocol 1: SiO₂ Deposition using TDMAS and Oxygen Plasma[1]
  • Precursor: Tris(dimethylamino)silane (TDMAS), heated to 30°C.

  • Co-reactant: Oxygen plasma.

  • Deposition Temperature: 200°C.

  • ALD Cycle:

    • TDMAS pulse: 400 ms.

    • Hold precursor step: 4 s.

    • Purge: 4 s.

    • Oxygen plasma pulse: 3 s (50 sccm O₂, 300 W plasma power).

    • Purge: 4 s.

  • Process Pressure: Approximately 400 mTorr.

Protocol 2: SiO₂ Deposition using BDEAS and Oxygen Plasma[1]
  • Precursor: Bis(diethylamino)silane (BDEAS).

  • Co-reactant: Oxygen plasma.

  • Deposition Temperature: 200°C.

  • ALD Cycle (Process I):

    • BDEAS pulse: 125 ms.

    • Hold precursor step: 2 s.

    • Purge: 5 s.

    • Oxygen plasma pulse: 5 s (200 W plasma power).

    • Purge: 2 s.

  • Process Pressure: Approximately 14 mTorr.

Protocol 3: SiO₂ Deposition using TDMAS and Ozone[8]
  • Precursor: Tris(dimethylamino)silane (TDMAS).

  • Co-reactant: Ozone (O₃).

  • Deposition Temperature: 100°C, 200°C, and 300°C.

  • Mechanism: TDMAS dissociatively adsorbs on the Si(100) surface, and subsequent ozone exposure oxidizes the adsorbed precursor to form SiO₂.[8]

Visualizing the ALD Process

The following diagrams illustrate the fundamental workflow of a typical ALD cycle and the logical relationship in precursor selection.

ALD_Workflow cluster_cycle Single ALD Cycle p1 Step 1: Precursor Pulse (e.g., TDMAS) pu1 Step 2: Purge (Inert Gas) p1->pu1 Self-limiting chemisorption p2 Step 3: Co-reactant Pulse (e.g., O2 Plasma) pu1->p2 Remove excess precursor pu2 Step 4: Purge (Inert Gas) p2->pu2 Surface reaction pu2->p1 Remove by-products, prepare for next cycle end_node End pu2->end_node Repeat N times for desired thickness start Start start->p1

A typical Atomic Layer Deposition (ALD) cycle for SiO₂.

Precursor_Selection cluster_precursors Precursor Candidates cluster_properties Resulting Film Properties requirement Application Requirements (Temp, Film Quality, Throughput) TDMAS TDMAS - Wide Temp Range - Temp-dependent GPC requirement->TDMAS BDEAS BDEAS - Lower Temp - Good Balance requirement->BDEAS BTBAS BTBAS - Wide Process Window - High Purity requirement->BTBAS DSBAS DSBAS - High GPC requirement->DSBAS growth_rate Growth Rate TDMAS->growth_rate optical Optical Properties (Refractive Index) TDMAS->optical purity Purity / Density BDEAS->purity electrical Electrical Properties BDEAS->electrical BTBAS->purity BTBAS->electrical DSBAS->growth_rate final_film final_film growth_rate->final_film Final Film Performance purity->final_film electrical->final_film optical->final_film

Decision logic for SiO₂ ALD precursor selection.

References

A Comparative Guide to the Quality of Silicon Nanocrystals from Various Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of nanotechnology has seen a surge in the application of silicon nanocrystals (SiNCs) across diverse domains, including bio-imaging, sensing, and therapeutics. The intrinsic properties of these nanocrystals, such as their photoluminescence, biocompatibility, and quantum confinement effects, are intimately linked to their synthesis and the precursors utilized. This guide provides an objective comparison of the quality of silicon nanocrystals derived from various precursors, supported by experimental data, to aid researchers in selecting the optimal synthesis strategy for their specific applications.

Performance Comparison of Silicon Nanocrystals from Different Precursors

The choice of precursor significantly influences the key quality metrics of silicon nanocrystals, including their photoluminescence quantum yield (PLQY), size distribution, surface chemistry, and production efficiency. The following table summarizes quantitative data from various studies to facilitate a direct comparison.

PrecursorSynthesis MethodAvg. Size (nm)Size DistributionPeak PL (nm)PLQY (%)Production Rate / Precursor UtilizationKey Characteristics
Silane (B1218182) (SiH₄) Non-thermal Plasma3 - 10Fairly broad~850>60Up to 50 mg/h; 50-80% utilizationHigh-quality crystals with excellent optoelectronic properties after surface functionalization.[1][2][3]
Laser Pyrolysis< 5Narrow660 - 1000High-Enables control over particle size by adjusting precursor partial pressure.[4]
Silicon Tetrachloride (SiCl₄) Non-thermal Plasma5 - 10---Up to 140 mg/h; ~50% utilizationChlorine-terminated surface, more prone to oxidation than hydrogen-terminated surfaces from silane.[4][5]
Trichlorosilane (B8805176) (HSiCl₃) Sol-gel followed by Annealing1 - 5Controllable~390--Economical alternative, allows for controllable average diameters depending on etching time.[6][7]
Cyclohexasilane (Si₆H₁₂) Plasma Synthesis (Liquid Precursor)< 5Size-separable-~70-Yields colloidal SiNCs with bright bandgap photoluminescence.[8][9]
Silicon-rich Oxides (SiOₓ) Thermal Annealing2 - 9Broad700 - 800--Size and PL peak are tunable by adjusting the Si/O ratio and annealing temperature.[6][10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key synthesis techniques.

Non-thermal Plasma Synthesis from Silane (SiH₄)

This method is renowned for its high production rate and precursor utilization.

Objective: To synthesize free-standing, crystalline silicon nanocrystals.

Apparatus:

  • Low-pressure plasma reactor with RF power source

  • Gas flow controllers for argon, silane, and hydrogen

  • Quartz reaction tube

  • Particle collection filter (e.g., stainless steel mesh)

  • Vacuum system

Procedure:

  • The plasma reactor is evacuated to a base pressure.

  • A precursor gas mixture, typically argon and silane (SiH₄), is introduced into the quartz reaction tube at controlled flow rates.[3] Hydrogen may be added to the mixture.[5]

  • An RF plasma is ignited in the gas mixture. The plasma dissociates the silane precursor, leading to the nucleation and growth of silicon nanocrystals within milliseconds.[3]

  • The synthesized nanocrystals are carried by the gas flow and collected on a filter downstream.[3]

  • The collected particles are handled in an inert atmosphere (e.g., a nitrogen-filled glove bag) to prevent oxidation.[3]

  • For enhanced photoluminescence, a post-synthesis surface passivation step, such as hydrosilylation with organic ligands, is often performed under strict oxygen exclusion.[3]

Thermal Disproportionation of Silicon-Rich Oxides

This method offers precise control over nanocrystal size and structure.

Objective: To synthesize silicon nanocrystals embedded in a dielectric matrix.

Apparatus:

  • Deposition system for silicon-rich oxide films (e.g., PECVD, sputtering)

  • High-temperature annealing furnace

  • Inert gas supply (e.g., nitrogen, argon)

Procedure:

  • A non-stoichiometric silicon-containing film (e.g., silicon-rich oxide, SiOₓ where x < 2) is deposited on a substrate using techniques like plasma-enhanced chemical vapor deposition (PECVD) or sputtering.[1]

  • The substrate with the film is then placed in a furnace and annealed at high temperatures (typically 800–1200 °C) in an inert atmosphere (e.g., N₂ or Ar).[4][6]

  • During annealing, the silicon-rich film undergoes phase segregation, leading to the nucleation and crystallization of silicon nanocrystals within the amorphous dielectric matrix.[1]

  • The size of the resulting nanocrystals can be controlled by the initial stoichiometry of the film (the Si/O ratio) and the annealing temperature and duration.[6][10]

  • A post-annealing passivation step, often in a forming gas (N₂/H₂) atmosphere, can be used to reduce defects and enhance photoluminescence.[6][10]

Synthesis from Trichlorosilane via a Sol-Gel Precursor

This approach provides an economical route to ultra-fine silicon nanoparticles.

Objective: To produce ultra-fine, free-standing silicon nanoparticles.

Apparatus:

  • Standard laboratory glassware for sol-gel synthesis

  • Tube furnace for annealing

  • Etching solution (e.g., hydrofluoric acid)

Procedure:

  • A (HSiO₁.₅)ₙ sol-gel precursor is synthesized through the polycondensation of trichlorosilane (HSiCl₃).[7]

  • The resulting polymer is then annealed in a tube furnace under an inert atmosphere. This step leads to the formation of silicon nanocrystals within a silica (B1680970) matrix.[7]

  • Finally, the oxide matrix is chemically etched away using a solution like hydrofluoric acid to obtain free-standing, ultra-fine silicon nanoparticles.[7] The duration of the etching process can be varied to control the average diameter of the nanoparticles.[7]

Visualizing the Pathways and Processes

Diagrams can offer a clearer understanding of the complex relationships and workflows in nanocrystal synthesis.

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage precursor Precursor Selection (e.g., Silane, SiCl4, HSiCl3) synthesis_method Synthesis Method (e.g., Plasma, Annealing) precursor->synthesis_method Introduction passivation Surface Passivation (Optional) synthesis_method->passivation Post-processing structural Structural Analysis (TEM, XRD) passivation->structural optical Optical Properties (PL Spectroscopy) passivation->optical compositional Compositional Analysis (FTIR, EDX) passivation->compositional caption General experimental workflow for silicon nanocrystal synthesis and characterization.

Caption: General workflow for SiNC synthesis and characterization.

precursor_comparison cluster_gas Gas-Phase Precursors cluster_liquid_solid Liquid/Solid Precursors silane Silane (SiH4) sinc Silicon Nanocrystals silane->sinc High PLQY (>60%) H-terminated surface sicl4 Silicon Tetrachloride (SiCl4) sicl4->sinc High production rate Cl-terminated surface hsi_sio Silicon-rich Oxides (from HSiCl3, etc.) hsi_sio->sinc Economical, size-tunable chs Cyclohexasilane (Si6H12) chs->sinc High PLQY (~70%) Colloidal caption Logical relationship between precursors and key SiNC properties.

Caption: Precursor types and their resulting SiNC properties.

References

A Comparative Guide to the Analysis of Impurities in Commercial Diiodosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diiodosilane (H₂SiI₂) is a critical precursor in various advanced applications, including the manufacturing of semiconductors and in specialized organic synthesis. The purity of this compound is paramount, as even trace impurities can significantly impact the performance and reliability of end products. This guide provides an objective comparison of commercially available this compound, focusing on the analysis of common impurities, and presents the experimental protocols for their detection.

Understanding the Impurity Landscape

Commercially available this compound is available in various purity grades, typically ranging from 95% to ultra-high purity levels of 99.9% or greater. The primary impurities of concern can be broadly categorized into metallic and non-metallic species.

Common Impurities in Commercial this compound:

  • Metallic Impurities: Trace metals are a significant concern, especially in microelectronics applications. Common metallic impurities include Aluminum (Al), Calcium (Ca), Chromium (Cr), Gold (Au), Iron (Fe), Nickel (Ni), Sodium (Na), Titanium (Ti), and Zinc (Zn). These can be introduced from raw materials or during the manufacturing process.[1]

  • Non-Metallic Impurities: These can include residual reactants, by-products, or degradation products. Commonly observed non-metallic impurities are free Iodine (I₂), Hydrogen Iodide (HI), and various hydrocarbons.

Commercially Available this compound Grades

While detailed head-to-head comparative data on impurity levels from different suppliers is not always publicly available, manufacturers typically offer several grades of this compound. The choice of grade depends on the specific application's tolerance for impurities.

SupplierAvailable Purity GradesNotes
Gelest 95%, 99%, >99.9%[2][3][4][5]Higher purity grades are available for applications like semiconductor fabrication.
Sigma-Aldrich (Merck KGaA) Not explicitly specified; contains copper as a stabilizer.[6]The presence of a stabilizer may be a consideration for certain applications.
Various Chinese Suppliers Typically ≥99.0% by GC.Often specify moisture content as well.[7]

It is crucial for researchers and developers to request a detailed Certificate of Analysis (CoA) from their supplier to understand the specific impurity profile of the batch they are purchasing.

Experimental Analysis of Impurities

To ensure the quality of this compound, rigorous analytical testing is necessary. The two primary techniques for identifying and quantifying the key impurities are Gas Chromatography-Mass Spectrometry (GC-MS) for volatile organic and inorganic impurities, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for trace metal analysis.

Experimental Workflow

The general workflow for the analysis of impurities in this compound involves careful sample handling due to its reactivity, followed by analysis using appropriate instrumentation.

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample This compound Sample Inert_Atmosphere Handling in Inert Atmosphere (e.g., Glovebox) Sample->Inert_Atmosphere Dilution Dilution in Anhydrous Solvent (for GC-MS) Inert_Atmosphere->Dilution Acid_Digestion Acid Digestion (for ICP-MS) Inert_Atmosphere->Acid_Digestion GCMS GC-MS Analysis Dilution->GCMS ICPMS ICP-MS Analysis Acid_Digestion->ICPMS Data_Processing Data Processing & Quantification GCMS->Data_Processing ICPMS->Data_Processing CoA Certificate of Analysis Generation Data_Processing->CoA

A high-level workflow for the analysis of impurities in this compound.
Experimental Protocols

Below are detailed methodologies for the key analytical techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Non-Metallic Impurities

  • Objective: To identify and quantify volatile and semi-volatile impurities such as hydrocarbons and other silane-related compounds.

  • Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., quadrupole or time-of-flight).

  • Methodology:

    • Sample Preparation: Due to the reactivity of this compound with moisture, all sample handling should be performed under an inert atmosphere (e.g., a nitrogen or argon-filled glovebox). A sample of this compound is carefully diluted in a high-purity, anhydrous solvent (e.g., heptane).

    • GC Conditions:

      • Injector: Split/splitless injector, operated in split mode to avoid column overloading. The injection volume is typically 1 µL.

      • Carrier Gas: Helium at a constant flow rate.

      • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating a wide range of impurities.

      • Oven Temperature Program: An initial temperature of 40-50°C, held for a few minutes, followed by a ramp up to 250-300°C to elute higher boiling point compounds.

    • MS Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Scan range of m/z 30-500.

      • Data Analysis: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to those of known standards. Quantification can be performed using an internal or external standard method.

2. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Metal Impurities

  • Objective: To detect and quantify trace and ultra-trace metallic impurities.

  • Instrumentation: An ICP-MS instrument.

  • Methodology:

    • Sample Preparation: A known amount of the this compound sample is carefully digested in a mixture of high-purity nitric acid and hydrofluoric acid in a closed microwave digestion system. The use of hydrofluoric acid is necessary to keep the silicon in solution as hexafluorosilicic acid. The digested sample is then diluted with deionized water to a final volume.

    • ICP-MS Conditions:

      • Sample Introduction: A peristaltic pump is used to introduce the sample solution into a nebulizer, which creates a fine aerosol.

      • Plasma: An argon plasma at a temperature of 6,000-10,000 K is used to ionize the atoms in the sample.

      • Mass Spectrometry: The ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.

      • Detector: An electron multiplier detector is used to count the individual ions.

    • Data Analysis: The concentration of each metallic impurity is determined by comparing the signal intensity of the sample to that of a series of calibration standards.

Logical Relationship of Analytical Steps

The selection and execution of analytical methods are logically dependent on the class of impurities being targeted.

cluster_0 Impurity Classes cluster_1 Analytical Methods cluster_2 Key Outcomes Impurity_Analysis Impurity Analysis of this compound Non_Metallic Non-Metallic Impurities (e.g., Hydrocarbons, I₂, HI) Impurity_Analysis->Non_Metallic Metallic Metallic Impurities (e.g., Al, Fe, Na, Zn) Impurity_Analysis->Metallic GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Non_Metallic->GC_MS ICP_MS Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Metallic->ICP_MS Purity_Assay Purity Assay (%) GC_MS->Purity_Assay Trace_Impurity_Profile Trace Impurity Profile (ppm/ppb) ICP_MS->Trace_Impurity_Profile

Logical flow from impurity type to analytical method and outcome.

Conclusion

The analysis of impurities in commercially available this compound is a critical step in ensuring its suitability for high-tech applications. While direct, public comparisons of impurity profiles across all suppliers are limited, a thorough understanding of the potential impurities and the robust analytical methods for their detection empowers researchers to make informed decisions. By requesting detailed Certificates of Analysis and, if necessary, performing independent verification using the protocols outlined in this guide, scientists and drug development professionals can ensure the quality and consistency of this vital chemical precursor.

References

Safety Operating Guide

Safe Disposal of Diiodosilane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides comprehensive procedures for the safe handling and disposal of diiodosilane (H₂I₂Si). This compound is a highly reactive and hazardous chemical, and all handling must be conducted with extreme caution by trained personnel. The information herein is intended to supplement, not replace, institutional safety protocols and regulatory requirements.

WARNING: this compound reacts violently with water and may ignite in contact with air. This substance is corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract. All procedures must be carried out in a controlled laboratory environment with appropriate personal protective equipment.

Hazard Profile and Safety Information

Proper disposal of this compound is critical due to its significant chemical hazards. It is classified as a hazardous substance that is flammable, corrosive, and highly reactive.[1][2]

  • Reactivity: this compound reacts violently with water and moisture, liberating flammable gases which may ignite spontaneously.[1][2] Combustion byproducts include toxic hydrogen iodide and silicon dioxide.[1]

  • Corrosivity (B1173158): It causes severe skin burns and serious eye damage upon contact.[3][4]

  • Toxicity: The substance is harmful if inhaled, swallowed, or in contact with skin.[2][3]

  • Flammability: this compound is a flammable liquid and vapor.[2][4][5]

All waste generated from this compound must be treated as hazardous waste, adhering to local, state, and federal regulations.[1] It is designated with EPA hazardous waste numbers D002 for corrosivity and D003 for reactivity.[1]

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensure all necessary safety equipment is accessible and in use.

  • Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.[6] A face shield must be worn over the goggles for additional protection.[6][7]

  • Skin Protection: A fire-resistant lab coat (e.g., Nomex) is required.[8] Wear neoprene or nitrile rubber gloves; double-gloving is recommended for enhanced safety.[4][8]

  • Work Environment: All manipulations must be performed in a certified chemical fume hood or a glovebox under an inert atmosphere (e.g., nitrogen or argon).[2][8][9]

  • Emergency Preparedness: An appropriate fire extinguisher (Class D, dry powder such as powdered lime, or dry sand) must be immediately accessible.[9][10] DO NOT USE WATER or carbon dioxide extinguishers.[2][4][5] A safety shower and eyewash station must be within a 10-second travel time.[6]

This compound Key Data

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 13760-02-6[3][11]
Molecular Formula H₂I₂Si[11]
Appearance Yellow to colorless liquid[1][3][11]
Flash Point 38 °C (100.4 °F)[2]
Boiling Point 56 - 60 °C @ 25 mmHg[3]
EPA Waste Codes D002 (Corrosivity), D003 (Reactivity)[1]
GHS Hazard Classes Flammable Liquid (Cat. 3), Water-Reactive (Cat. 1), Acute Toxicity (Cat. 4), Skin Corrosion/Eye Damage (Cat. 1B)[12]

Experimental Protocol: Quenching and Neutralization of this compound

This procedure details the controlled quenching (hydrolysis) and neutralization of residual this compound for disposal. The primary reaction involves the hydrolysis of this compound to form silanols and hydroiodic acid, which is highly exothermic.[4][5][13]

Methodology:

  • Preparation (in a chemical fume hood):

    • Prepare a three-necked flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet connected to a bubbler. The flask should be large enough to accommodate at least three times the total final volume to prevent overflow from splashing or foaming.

    • Place the reaction flask in an ice/water bath to manage heat generated during the reaction.

    • Fill the dropping funnel with the this compound to be neutralized.

    • Add a suitable, dry, and less reactive solvent, such as hexane (B92381) or toluene, to the reaction flask. The volume should be sufficient to effectively stir and dilute the this compound as it is added.

  • Step-wise Quenching:

    • Begin stirring the solvent in the reaction flask under a gentle flow of inert gas.

    • Slowly add the this compound from the dropping funnel to the stirred solvent. The addition must be dropwise and controlled to prevent a rapid temperature increase.

    • After all the this compound has been added, slowly add a less reactive alcohol, such as isopropanol (B130326), to the mixture.[6] This will react with any remaining this compound.

    • Once the reaction with isopropanol subsides, very cautiously add methanol (B129727) or ethanol, followed by the dropwise addition of water to ensure complete hydrolysis of all silane (B1218182) species.[13][14] Throughout this process, monitor the reaction temperature and control the addition rate to keep it from rising uncontrollably.

  • Neutralization:

    • The resulting solution will be highly acidic due to the formation of hydroiodic acid.[4][5]

    • Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide (B78521) to the flask to neutralize the acid.

    • Monitor the pH of the aqueous layer using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 6 and 8. Be cautious, as neutralization is also an exothermic process.

  • Final Waste Disposal:

    • Transfer the final, neutralized biphasic mixture (aqueous and organic layers) into a clearly labeled hazardous waste container.

    • The container must be labeled "Hazardous Waste" and include the full chemical names of the contents (e.g., "Neutralized this compound reaction mixture containing water, hexane, isopropanol, and sodium iodide").

    • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal facility.[4][5][12] Do not pour down the drain.[5][12]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate the area and alert personnel.

  • Eliminate all sources of ignition.[1]

  • Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, dry earth, or vermiculite.[1][2]

  • DO NOT USE WATER OR COMBUSTIBLE MATERIALS.

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated, vented container for hazardous waste disposal.[1][2][5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of this compound.

G This compound Disposal Workflow cluster_prep 1. Preparation cluster_quench 2. Controlled Quenching cluster_neutralize 3. Neutralization cluster_dispose 4. Final Disposal prep_ppe Don Full PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_equip Prepare Reaction Vessel (3-Neck Flask, Stirrer, Dropping Funnel) prep_hood->prep_equip prep_ice Place Vessel in Ice Bath prep_equip->prep_ice quench_add_dis Dropwise Addition of This compound to Solvent prep_ice->quench_add_dis Begin Quenching quench_add_ipa Slow Addition of Isopropanol quench_add_dis->quench_add_ipa quench_add_water Cautious Addition of Water for Full Hydrolysis quench_add_ipa->quench_add_water neut_add_base Add Base (e.g., NaHCO₃) to Acidic Mixture quench_add_water->neut_add_base Proceed to Neutralization neut_monitor Monitor pH until Neutral (pH 6-8) neut_add_base->neut_monitor disp_container Transfer to Labeled Hazardous Waste Container neut_monitor->disp_container Prepare for Disposal disp_facility Dispose via Licensed Waste Facility / EHS disp_container->disp_facility

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diiodosilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Diiodosilane, a highly reactive and hazardous compound. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.

Essential Safety and Physical Properties

This compound is a colorless to yellow liquid that is flammable and reacts violently with water.[1][2][3] It is crucial to handle this substance under an inert atmosphere and take extensive precautions to avoid contact with moisture.[1][4] Below is a summary of its key physical and safety data:

PropertyValueSource
Physical State Liquid[1]
Color Colorless to yellow[1][2]
Melting Point -1°C[1]
Boiling Point 56-60°C @ 25 mm Hg[1]
Flash Point 38°C (100.4°F)[3]
Specific Gravity 2.834 g/mL[2]

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is mandatory when handling this compound to prevent severe skin burns, eye damage, and respiratory harm.[1][3][5] All personnel must be trained on the proper use and disposal of PPE.

Body PartRequired PPESpecifications and Best Practices
Hands Neoprene or nitrile rubber glovesInspect gloves for any signs of degradation or perforation before use. After handling, wash and dry hands thoroughly. Contaminated gloves should be replaced immediately.[2][4][5]
Eyes/Face Tightly fitting safety goggles with side-shields or a full-face shieldContact lenses should not be worn. Ensure compliance with EN 166 (EU) or NIOSH (US) standards.[1][4][5]
Body Fire/flame resistant and impervious clothing; PVC apronWear suitable protective clothing to prevent any skin contact. For large-scale operations, tight-weave, non-static clothing with no metallic fasteners is recommended.[1][2][5]
Respiratory NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator or a full-face respiratorTo be used if exposure limits are exceeded, if irritation is experienced, or where inhalation may occur.[4] A self-contained breathing apparatus (SCBA) is necessary for firefighting.[1][3]

Standard Operating Procedure for Handling this compound

The following workflow outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area 1. Prepare Well-Ventilated Area (Fume Hood) gather_ppe 2. Don Appropriate PPE prep_area->gather_ppe inert_setup 3. Set Up Inert Gas Environment gather_ppe->inert_setup spill_kit 4. Ensure Spill Kit is Accessible inert_setup->spill_kit transfer 5. Transfer Under Inert Gas spill_kit->transfer use_non_sparking 6. Use Non-Sparking Tools transfer->use_non_sparking monitor 7. Monitor for Leaks/Spills use_non_sparking->monitor close_container 8. Keep Container Tightly Closed monitor->close_container decontaminate 9. Decontaminate Equipment close_container->decontaminate remove_ppe 10. Remove PPE Correctly decontaminate->remove_ppe wash_hands 11. Wash Hands Thoroughly remove_ppe->wash_hands collect_waste 12. Collect Waste in Labeled Container wash_hands->collect_waste store_waste 13. Store Waste in a Cool, Dry, Ventilated Area collect_waste->store_waste dispose 14. Dispose via Licensed Chemical Destruction Plant store_waste->dispose

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Response Plan

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Emergency Actions Flowchart

G This compound Emergency Response cluster_spill Spill or Leak cluster_exposure Personnel Exposure cluster_fire Fire start Emergency Event evacuate_spill Evacuate Area & Move Upwind start->evacuate_spill Spill skin_contact Skin Contact start->skin_contact Exposure eye_contact Eye Contact start->eye_contact Exposure inhalation Inhalation start->inhalation Exposure ingestion Ingestion start->ingestion Exposure evacuate_fire Evacuate Area start->evacuate_fire Fire ignite_off Eliminate Ignition Sources evacuate_spill->ignite_off cover_spill Cover with Dry, Inert Material (Sand, Earth) ignite_off->cover_spill collect_spill Collect with Non-Sparking Tools cover_spill->collect_spill dispose_spill Dispose as Hazardous Waste collect_spill->dispose_spill remove_clothing Immediately remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. skin_contact->remove_clothing seek_medical_skin Seek Immediate Medical Attention skin_contact->seek_medical_skin flush_eyes Immediately flush eyes with water for at least 15 minutes, aintaining open eyelids. eye_contact->flush_eyes seek_medical_eye Seek Immediate Medical Attention eye_contact->seek_medical_eye fresh_air Move to fresh air immediately. inhalation->fresh_air artificial_resp If not breathing, give artificial respiration. If breathing is difficult, give oxygen. inhalation->artificial_resp seek_medical_inhale Seek Immediate Medical Attention inhalation->seek_medical_inhale rinse_mouth Do NOT induce vomiting. Rinse mouth with water. ingestion->rinse_mouth seek_medical_ingest Seek Immediate Medical Attention ingestion->seek_medical_ingest extinguish Use Dry Chemical, Soda Ash, or Lime (DO NOT USE WATER) evacuate_fire->extinguish scba Wear Self-Contained Breathing Apparatus extinguish->scba remove_clothing->seek_medical_skin flush_eyes->seek_medical_eye fresh_air->artificial_resp artificial_resp->seek_medical_inhale rinse_mouth->seek_medical_ingest

Caption: Flowchart of immediate actions for this compound emergencies.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection : All this compound waste, including empty containers and contaminated materials, must be collected in suitable, labeled, and tightly closed containers.[1]

  • Storage : Store waste containers in a cool, dry, and well-ventilated area away from heat and ignition sources.[1][5] Do not store with incompatible materials such as water or amines.[5]

  • Disposal Method : The material must be disposed of as hazardous waste.[2] This should be done through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][6] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1][5]

  • Container Disposal : Empty containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[1][6] Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill.[1][2] Combustible packaging materials may be incinerated under controlled conditions.[1]

By implementing these comprehensive safety and handling protocols, research institutions can significantly mitigate the risks associated with this compound, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.